molecular formula C6H4BrCl2N B572626 2-(Bromomethyl)-3,5-dichloropyridine CAS No. 1227502-19-3

2-(Bromomethyl)-3,5-dichloropyridine

Cat. No.: B572626
CAS No.: 1227502-19-3
M. Wt: 240.909
InChI Key: SHRJOHFVZATANE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5-dichloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.909. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRJOHFVZATANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291134
Record name 2-(Bromomethyl)-3,5-dichloropyridine
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-19-3
Record name 2-(Bromomethyl)-3,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(Bromomethyl)-3,5-dichloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical development. The document outlines robust synthetic methodologies, emphasizing the rationale behind procedural choices and reaction mechanisms. A primary focus is placed on the free-radical bromination of 2-methyl-3,5-dichloropyridine. Furthermore, this guide establishes a full protocol for the definitive structural confirmation of the target compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental procedures, safety protocols, and data interpretation are presented to equip researchers, chemists, and drug development professionals with the critical knowledge required for the successful preparation and validation of this valuable chemical intermediate.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are cornerstone building blocks in the synthesis of complex, biologically active molecules. Their unique electronic properties and versatile reactivity make them indispensable scaffolds in the development of novel pharmaceuticals and advanced agrochemicals.[1][2] The strategic placement of halogen atoms on the pyridine ring modulates the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound (Molecular Formula: C₆H₄BrCl₂N, Molecular Weight: 240.91 g/mol ) is a particularly valuable intermediate.[3] The dichlorinated pyridine core provides a stable and synthetically versatile platform, while the reactive bromomethyl group at the 2-position serves as a potent electrophilic handle for introducing the pyridine moiety into larger molecules through nucleophilic substitution reactions. This functionality is crucial for creating new chemical entities targeting specific biological pathways in drug discovery or for developing next-generation herbicides and fungicides.[2] This guide offers an in-depth exploration of its synthesis and the rigorous analytical methods required to confirm its identity and purity.

Synthetic Methodologies: A Comparative Analysis

The preparation of this compound can be approached via several synthetic routes. The selection of a particular method depends on factors such as starting material availability, scalability, yield, and safety considerations. Here, we analyze the two most chemically sound and practical approaches.

Route A: Free-Radical Bromination of 2-Methyl-3,5-dichloropyridine

This is the most direct and widely employed method, involving a benzylic-type bromination of the methyl group. The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[4]

  • Reagents : N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as an excellent source of bromine radicals (Br•) by providing a constant, low concentration of molecular bromine (Br₂) in the reaction mixture.[5] This is critical for achieving selectivity for substitution at the methyl group while avoiding competitive electrophilic addition to the pyridine ring.[5]

  • Initiator : The reaction requires a radical initiator to start the chain process. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

  • Mechanism : The reaction is initiated by the homolytic cleavage of the initiator upon heating or UV irradiation, generating radicals. These radicals abstract a hydrogen atom from the methyl group of the pyridine substrate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with Br₂ (generated from NBS and trace HBr) to form the desired product and a bromine radical, which propagates the chain reaction.[6]

Route B: Halogen Exchange from 2-(Hydroxymethyl)-3,5-dichloropyridine

An alternative pathway involves the conversion of a hydroxyl group to a bromide. This route is viable if the corresponding alcohol, 2-(hydroxymethyl)-3,5-dichloropyridine, is readily available.

  • Reagents : Strong brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are effective for this conversion.

  • Causality : These reagents protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion in an Sₙ2 reaction.

  • Considerations : While effective, this method involves highly corrosive and water-sensitive reagents like PBr₃, which requires stringent anhydrous conditions and careful handling.[7][8]

Comparison of Synthetic Routes
FeatureRoute A: Radical BrominationRoute B: Halogen Exchange
Starting Material 2-Methyl-3,5-dichloropyridine2-(Hydroxymethyl)-3,5-dichloropyridine
Key Reagents N-Bromosuccinimide (NBS), AIBNPhosphorus Tribromide (PBr₃) or HBr
Advantages High selectivity, milder conditions, readily available reagents.High-yielding transformation.
Disadvantages Potential for over-bromination (dibromo product), requires careful monitoring.Uses highly corrosive and moisture-sensitive reagents, requires strict anhydrous conditions.[7]
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)
Recommendation Preferred for lab-scale synthesis due to superior handling safety and selectivity.Suitable for specific applications where the alcohol precursor is more accessible.

Detailed Experimental Protocols

The following protocol details the preferred synthesis of this compound via the Wohl-Ziegler bromination of 2-methyl-3,5-dichloropyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 2-Methyl-3,5-dichloropyridine Reflux Reflux (e.g., 77°C) Under Inert Atmosphere Monitor by TLC/GC-MS SM->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN AIBN (Initiator) AIBN->Reflux Solvent CCl4 (Solvent) Solvent->Reflux Filter Cool & Filter (Remove Succinimide) Reflux->Filter Wash Wash Organic Layer (H2O, Brine) Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-3,5-dichloropyridine (1.0 eq).

  • Reagent Addition : Add anhydrous carbon tetrachloride (CCl₄) as the solvent. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).

  • Reaction Execution : Place the flask in a preheated oil bath and reflux the mixture (approx. 77°C). The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

  • Workup - Filtration : Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate as a white solid. Filter the mixture to remove the solid and wash the solid with a small amount of cold CCl₄.

  • Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product is typically an oil or low-melting solid. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization and Structural Elucidation

Definitive confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR NMR_Data Proton/Carbon Environment Confirm Connectivity NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern (Br, Cl) MS->MS_Data IR_Data Functional Groups (C-H, C=N, C-Br) IR->IR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the spectroscopic characterization of the final product.

Expected Spectroscopic Data

The following data are predicted based on the chemical structure and analysis of similar compounds.[9][10]

TechniqueExpected ResultInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ~8.3 ppm (d, 1H)δ ~7.8 ppm (d, 1H)δ ~4.6 ppm (s, 2H)The two doublets (d) correspond to the two distinct aromatic protons on the dichloropyridine ring. The singlet (s) integrating to 2 protons is characteristic of the isolated bromomethyl (-CH₂Br) group.
¹³C NMR (CDCl₃, 100 MHz)δ ~150-152 ppm (C)δ ~148-150 ppm (C)δ ~138-140 ppm (CH)δ ~124-126 ppm (CH)δ ~132-134 ppm (C)δ ~30-33 ppm (CH₂)Signals in the aromatic region (120-155 ppm) correspond to the five carbons of the pyridine ring. The upfield signal around 30-33 ppm is indicative of the bromomethyl (-CH₂Br) carbon.
Mass Spectrometry (EI)M⁺ peaks at m/z ~239, 241, 243, 245Confirms the molecular weight (240.91 g/mol ).[3] The complex isotopic pattern is the definitive signature of a molecule containing one bromine (⁷⁹Br/⁸¹Br) and two chlorine (³⁵Cl/³⁷Cl) atoms.
IR Spectroscopy (KBr/Thin Film)ν ~3100-3000 cm⁻¹ (weak)ν ~1550, 1450 cm⁻¹ (med-strong)ν ~1100-1000 cm⁻¹ (strong)ν ~700-600 cm⁻¹ (strong)Aromatic C-H stretching.C=C and C=N aromatic ring stretching vibrations.C-Cl stretching vibrations.C-Br stretching vibration.

Safety and Handling Protocols

Working with the reagents and product involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[8] All manipulations should be performed inside a certified chemical fume hood.[11]

  • Reagent-Specific Precautions :

    • N-Bromosuccinimide (NBS) : Is an irritant and should be handled with care. Avoid inhalation of dust.

    • Phosphorus Tribromide (PBr₃) : (If using Route B) Is extremely corrosive and reacts violently with water.[6][7] It causes severe skin burns and eye damage and may cause respiratory irritation.[8] Must be handled under anhydrous conditions in a well-ventilated fume hood.[11] An emergency shower and eyewash station must be readily accessible.[12]

    • Carbon Tetrachloride (CCl₄) : Is a toxic and environmentally hazardous solvent. Use in a well-ventilated fume hood and minimize quantities.

  • Product Handling : this compound is expected to be a lachrymator and an irritant. Avoid contact with skin, eyes, and clothing.

  • Waste Disposal : All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[12]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The recommended synthetic route via free-radical bromination of 2-methyl-3,5-dichloropyridine offers a reliable and manageable approach for laboratory-scale preparation. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of the product's identity and purity. By adhering to the methodologies and safety precautions outlined herein, researchers can confidently prepare this valuable chemical intermediate for application in pharmaceutical and agrochemical research and development.

References

[7] Merck Millipore. (n.d.). SAFETY DATA SHEET: Phosphorus tribromide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRERsxqL6u8TlPmF16K3c6NHnjZDGqIvPzuBQpDHnBil9v7RsVH3YPTlIAI9wizQdK5zrgHrJEHrWcz04f8fQqBBtMgQ-qst-cx2qNwRDzebJHUggNo9nodrICG_yvk03xAzPSKkmsUxMdClqpHpBHCJGVmWoczINKfTwXmqxxA7jkpL_WrKx9M6QRoO-UCS-RgSudnLOJ6kZa8meuEJww5u_dWTL3bg4VqxStBTdbxil_x_Q2gcW9cCNB0sXWwdv32b2dMmkkERPulWJXBmaCwmocU6ycFUjo0ZqRpS1QDFxRB-7w95Bk2yyZ9icNBPmWFohSj0ZpKrS6cXjPAe35_9Vwn9lx

[11] TCI Chemicals. (2023). SAFETY DATA SHEET: Phosphorus Tribromide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxnJjqr7oPW3EiSA-p-MFfaG6LrwvXybbMLPB3gs8WNfkt1Bfnx3bkPgLwKKMxXs7x7r7j9NZG0suWOfd3smupT0cQ0E1kduVIBMFJSsyj3JZ3jCimtCxBc51nCztVmBxC0Gt-btsbtDmgfUaBxV7wUQ==

[8] CDH Fine Chemical. (n.d.). PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPhBusHFyDsWkL4teopnZDNrB3lXPrP-HER5p8IamNplxBMOrOmYR_q8gLNz1oR8YS92V-W4zqXHoxYLYSMFDNIt2znSY9gQYYdi1WtSrxS4pfMvhjNChxhHvtH52-fOnBmWt15vqbcuAYbF4emWGnEnKO_JXtbbfgkpolDCPKOI_VkJR05viYXa1OYVGpRnvpHbzHRWLtFhUCY470pE5XuXnLlQZ2CQ==

[6] Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtEvfqrwIC1G5D-a9pJC6FzepvX7PVvvuPiCDozF73DEmwPOeCFkR40IAY8xdzz9L_Oj3CD6lcYecHIukNSLo5e1g4VD647iT-K0X1CNWcDLiRfA5tEl6Ey9MLbVxLapeyWlZ1MKx4d4NsOleQw==

[12] New Jersey Department of Health. (n.d.). PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE03zwd7WufEOoPuPcuPqeClAB3wFa8NevwURwGzwB9a7Y5TTzcqxecPJZKToiBMuhJA4DPHGupv5Y6ZHjjdDx_ldYom7Ld0267euEivmwDkRMvPt_ZcW4bIiGPodHdJYIXlnHkbM94UunaOlFr2Avu2ZrDk6U=

[13] Loba Chemie. (2022). PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyi9wkgSNzSdSVpuvxbaTCXLWQfZsw0FbQgCODMyYuB1fO-fYbXWJ7tu_rbbCzTAQZfRC9GzJZG9EXo7Nf9oUWHV8KTOf6wDhm5z5XR1OK1PoJFioFcdRvSMp6ciPkuVpGR6qW-hclxyMfNvzFA0vsbgNRGA7Al9DtPhzig0VYnGr6A_0Eym-LjvWIXuVnz6DRx4Uw8Iqly7J2Z89V_sM=

[5] Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX_E9NfXo_A3g0C7l58qLHQvhSk3wLKLWoRfI8k4sFPwtsKTHQrUIrMweUxuqA0IwWJaIP3-ya4L-5YJdDmlTlAlOEw-N7m34C55ypL4tkMXbv-C7Uwz43gvrKRK5gHgY0CMgRmJY-ZYRoXOl3tf8KMxEa48OjGk0sMdAeyog-b9UC-8CgjYPitzI3riTJt7vPdqx8

[14] Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. The Journal of Organic Chemistry, 48(16), 2743-2747. Retrieved from ResearchGate.

[4] Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCYyqnbJBc6-N7zxJeshRSnGneFax4sqtHX--UGLLUG_H6ntNppPTYdnrmgV9p5xTU6MmL03XHyFJ8swyLzWPVu8KKpaHQJQRn2sA15WtGSYZq2bPY-faWhUjUO5fpsUzevLfThFQd8W7Lzg==

[3] ChemScene. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEtO1L4aR6tfQcU4jehbwirz14_d65yLYKZRi3sC5gvany3cL-AZJwEbGMube3NgJs39TfFYAl2m-xucJCJ06zPlnIq84fbAAElkVnvDgRN25XVfxe2RXLW_JbwNsfL4ZaNsLswI=

[1] Chem-Impex. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWssmUf9fVujm3grmGodHSDrLWxrpVLd-OMKlG271JEYWOtNOgDIOCev0A-DnhNTY4FtKSu-yDShSTCUbUUKjFs9yKwZA7jfWcKAXonJw9f2p8Io_Pg5aQ-hUpZJagXX-MZwo=

[9] ChemicalBook. (n.d.). 2,5-Dichloropyridine(16110-09-1) 1H NMR spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsr-7bzNo0QzKOZCraJZhGqD0a2urF0c5QLrghswU2Od7zV564uuYQXjFycwpM6WosbX4tux6Q0KSzaZRvHwfWJiQ6tOX7zcXnZ3ewOzxwXCrzVvngNv4RZC1Lvl9eJ2_zFKN5eEVnkd8kIsbkq9pmi1mvsWYjjg==

[10] BenchChem. (n.d.). Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESt2t689mrjD7JA90oqTW7iIU56VyYtP_voHAEVZ20TQ2PP2xAyMYQdAisbkcpwVDxfsykH9kjORuzuGj0jXSVJXwqoz9w3Lwd1279oSsU-Iw46p_nsF9kDDXhpiljTx6NeYY_Wx2pHpRbmTJsvXbdL-3-koTY4c46vbwbMTSMNlEcEKYmm2bVCZWp27-AUu9HsJfAlc35yJ6kf6c=

[2] J&K Scientific. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7fX2Ij0ZoA-DOp1882_0R3c90YmEWDC_ZZn9wPpiNbetZbqxetMxGRPPl6YXptwi30yWyGN3z95esZGDEs7lQt74SH5JcIYyKZk26dUuWYXlvwi9O9gz0Q6jhVoWbF5--FK0=

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-3,5-dichloropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Bromomethyl)-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and an electronically modified dichloropyridine ring, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, details a validated synthetic protocol, explores its characteristic reactivity as a potent alkylating agent, and discusses its applications in the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a key intermediate for introducing the 3,5-dichloropyridin-2-ylmethyl moiety, a scaffold associated with diverse biological activities.

Introduction and Structural Elucidation

This compound (CAS No. 1227502-19-3) is a trifunctionalized heterocyclic compound. Its structure is defined by a pyridine core substituted with two chlorine atoms at the 3 and 5 positions and a bromomethyl group at the 2-position.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom and the two chlorine substituents act as electron-withdrawing groups, influencing the overall electron density and reactivity of the ring.

  • Dichlorination Pattern: The chlorine atoms at the 3 and 5 positions significantly modulate the electronic properties of the pyridine scaffold. This pattern is a known feature in various biologically active molecules.[1]

  • Bromomethyl Group: This is the primary reactive center of the molecule. The carbon of the methyl group is analogous to a benzylic carbon, making the attached bromine a good leaving group in nucleophilic substitution reactions.[2][3] This "benzylic-like" reactivity is the cornerstone of its synthetic utility.

These features combine to make this compound a versatile electrophilic building block for creating new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 1227502-19-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Appearance Solid (form not specified)Inferred from properties
Purity ≥98%
Storage Sealed in dry, 2-8°C
Topological Polar Surface Area (TPSA) 12.89 Ų
LogP 3.2833
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 1

Synthesis and Mechanistic Insights

The most logical and widely practiced method for synthesizing 2-(bromomethyl) substituted pyridines is through the free-radical bromination of the corresponding 2-methylpyridine precursor. This transformation is a variation of the Wohl-Ziegler reaction.[4]

Synthetic Workflow: Radical Bromination

The synthesis initiates from 2-methyl-3,5-dichloropyridine. The core of the reaction is the selective bromination of the methyl group, which is activated by its position adjacent to the aromatic pyridine ring.

G Reagent This compound Product Alkylated Product (3,5-dichloropyridin-2-yl)methyl-Nu Reagent->Product Electrophile Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Product Attacks Base Non-nucleophilic Base e.g., K₂CO₃, Et₃N Base->Nucleophile Deprotonates Solvent Polar Aprotic Solvent e.g., DMF, Acetonitrile Solvent->Reagent Solvates

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-3,5-dichloropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3,5-dichloropyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on established chemical principles. This document covers the compound's identification, molecular structure, and physico-chemical properties. Furthermore, it delves into its potential synthetic pathways, predicted reactivity, and prospective applications in drug discovery, drawing parallels with related structures. Safety protocols for handling this class of compounds are also discussed to ensure best laboratory practices.

Compound Identification and Molecular Structure

CAS Number: 1227502-19-3[1]

Molecular Formula: C₆H₄BrCl₂N[1]

Molecular Weight: 240.91 g/mol [1]

Synonyms: While no common synonyms are widely reported, systematic names such as 3,5-dichloro-2-(bromomethyl)pyridine may be encountered.

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a bromomethyl group at the 2 position. The presence of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the pyridine ring, while the bromomethyl group serves as a reactive handle for a variety of chemical transformations.

Structural Representation:

synthesis_workflow start 2-Methyl-3,5-dichloropyridine reaction Free-Radical Bromination start->reaction reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Solvent (e.g., CCl4) reagents->reaction product This compound reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations
  • Starting Material: The synthesis of the precursor, 2-methyl-3,5-dichloropyridine, would be the initial step.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions. [2][3]* Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required to initiate the reaction, often with heat or UV light. [2]* Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is generally used.

  • Reaction Control: Careful control of reaction conditions is crucial to prevent over-bromination or other side reactions.

  • Purification: The crude product would likely require purification by column chromatography or recrystallization to remove unreacted starting material, succinimide byproduct, and any di-brominated species.

Reactivity and Chemical Profile

The reactivity of this compound is dominated by the bromomethyl group, which is analogous to a benzylic bromide. The C-Br bond is polarized, making the carbon atom electrophilic and a good substrate for nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the adjacent pyridine ring, although the electron-withdrawing effects of the chlorine atoms may modulate this.

Key Reactions
  • Nucleophilic Substitution: This is the most probable and synthetically useful reaction for this compound. It is expected to react readily with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce new functional groups. This makes it a valuable building block for creating more complex molecules. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. [4]* Alkylation Agent: Due to its reactivity towards nucleophiles, it serves as a potent alkylating agent. This property is often exploited in medicinal chemistry to attach the 3,5-dichloropyridin-2-ylmethyl moiety to a core scaffold.

Applications in Drug Development and Research

While specific examples of this compound in drug development are not prominent in the literature, the pyridine scaffold is a well-established and important feature in many approved drugs. [5][6][7]The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel bioactive molecules.

Potential Roles in Medicinal Chemistry
  • Building Block for Active Pharmaceutical Ingredients (APIs): The primary application of this compound is as a versatile intermediate. The bromomethyl group allows for its covalent attachment to various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).

  • Introduction of a Dichloropyridine Moiety: The 3,5-dichloropyridine fragment can be crucial for biological activity. The chlorine atoms can participate in halogen bonding and other interactions with biological targets, and their presence can modulate the lipophilicity and metabolic stability of a drug candidate.

  • Analogue Synthesis: It can be used to synthesize analogues of known drugs or natural products to improve their efficacy, selectivity, or pharmacokinetic properties.

It is important to distinguish this compound from its isomer, 2-Bromo-3,5-dichloropyridine (CAS No. 14482-51-0) . The latter has the bromine atom directly attached to the pyridine ring and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals through reactions like cross-coupling. [8][9]The different placement of the bromine atom leads to significantly different chemical reactivity and applications.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its structure as a halogenated pyridine and a reactive alkylating agent, stringent safety precautions are necessary.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield may be necessary if there is a risk of splashing. [10]* Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [10]* Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. As a potential alkylating agent, it should be treated as a possible mutagen and carcinogen. [11][12]Alkylating agents are known to be hazardous and require careful handling. [11][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its CAS number is 1227502-19-3. The presence of a reactive bromomethyl group attached to a dichlorinated pyridine ring makes it a potent alkylating agent and a useful building block for the synthesis of complex organic molecules. While detailed experimental protocols and specific applications in drug development are scarce in the public domain, its potential is evident from the widespread use of similar pyridine-containing compounds in medicinal chemistry. Researchers and scientists working with this compound should rely on fundamental principles of organic chemistry for its synthesis and application and adhere to strict safety protocols for handling reactive alkylating agents.

References

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]

  • Process for preparing 2-halo-5-halomethylpyridines. Google Patents.
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Reactions at the Benzylic Position. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

  • Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Preparation of 2-(Chloromethyl)pyridine. Google Patents.
  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • 2-Chloromethylpyridine. Wikipedia. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • 2-Bromo-3,5-dichloropyridine. PubChem. Available at: [Link]

  • 2,6-Bis(bromomethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. University of Washington Environmental Health & Safety. Available at: [Link]

  • 2-Bromo-3,5-dichloropyridine CAS#: 14482-51-0. ChemWhat. Available at: [Link]

  • HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. Available at: [Link]

Sources

Spectroscopic Profile of 2-(Bromomethyl)-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 2-(Bromomethyl)-3,5-dichloropyridine (CAS No. 1227502-19-3). Due to the limited availability of experimentally derived public data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a foundational understanding of the key spectral features to aid in the identification, characterization, and quality control of this halogenated pyridine derivative.

Introduction: The Significance of Spectroscopic Characterization

This compound is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive sites—the dichlorinated pyridine ring and the bromomethyl group—makes it a versatile intermediate. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical toolkit for achieving this, offering unambiguous structural elucidation and impurity profiling.

This guide explains the causality behind the predicted spectral features, providing a framework for researchers to interpret their own experimental data. The protocols described herein are based on standard, validated methodologies to ensure reproducibility and scientific rigor.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₆H₄BrCl₂N, dictates its spectroscopic behavior. The key structural elements are the dichlorinated pyridine ring and the bromomethyl substituent, each contributing distinct signals in the various spectroscopic analyses.

dot

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring and one signal for the methylene (-CH₂Br) protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.3Doublet (d)1HH-6
~ 7.9Doublet (d)1HH-4
~ 4.6Singlet (s)2H-CH₂Br
Interpretation and Causality
  • Aromatic Protons (H-6 and H-4): The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deshields the ring protons, causing them to appear at a relatively high chemical shift (downfield). The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is expected to be the most deshielded. The proton at the 4-position (H-4) will be at a slightly lower chemical shift. These two protons are expected to show a small coupling (⁴J), appearing as doublets. This prediction is based on data from similar compounds like 2-amino-3,5-dichloropyridine, where aromatic protons appear in the 7.5-8.0 ppm range.[1]

  • Methylene Protons (-CH₂Br): The protons of the bromomethyl group are attached to a carbon adjacent to an electronegative bromine atom and the aromatic ring, which deshields them. They are expected to appear as a singlet around 4.6 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the bromomethyl group.

Predicted Chemical Shift (δ, ppm)Assignment
~ 152C-2
~ 148C-6
~ 138C-4
~ 133C-3
~ 125C-5
~ 30-CH₂Br
Interpretation and Causality
  • Pyridine Ring Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield. The presence of chlorine atoms will also influence the chemical shifts of the carbons they are attached to (C-3 and C-5).

  • Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is directly attached to an electronegative bromine atom, which causes a downfield shift. This is consistent with the known effect of halogen substitution on alkyl carbon chemical shifts.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100-3000MediumC-H StretchAromatic C-H
~ 1600-1450Medium-StrongC=C and C=N StretchPyridine Ring
~ 1220-1200StrongC-H Wag-CH₂Br
~ 850-750StrongC-Cl StretchAryl-Cl
~ 680-550MediumC-Br StretchAlkyl-Br
Interpretation and Causality
  • Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

  • Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

  • -CH₂Br Wagging: A strong band around 1210 cm⁻¹ is often observed for the wagging vibration of a CH₂Br group.

  • C-Cl and C-Br Stretches: The presence of strong absorptions in the fingerprint region corresponding to the carbon-chlorine and carbon-bromine stretching vibrations provides direct evidence for the halogen substituents. The C-Cl stretch is expected at a higher wavenumber than the C-Br stretch due to the higher bond strength and lower mass of chlorine compared to bromine.

Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zPredicted Relative Abundance (%)Assignment
241/243/245Isotopic pattern[M]⁺ (Molecular Ion)
162/164High[M - Br]⁺
Interpretation and Causality
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to exhibit a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks around m/z 241, 243, and 245.

  • Major Fragmentation Pathway: The most likely initial fragmentation is the loss of a bromine radical (•Br) from the molecular ion. This is because the C-Br bond is relatively weak and the resulting cation, the 3,5-dichloropyridin-2-ylmethyl cation, is stabilized by the aromatic ring. This fragment would produce a significant signal at m/z 162 (with its corresponding isotope peak at m/z 164).

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Fragmentation cluster_main Predicted Mass Spectrometry Fragmentation parent This compound [M]⁺ m/z = 241/243/245 fragment 3,5-dichloropyridin-2-ylmethyl cation [M - Br]⁺ m/z = 162/164 parent->fragment - •Br

Caption: Predicted Fragmentation Pathway in Mass Spectrometry

Experimental Protocol: MS Data Acquisition

A typical procedure for mass spectral analysis would be:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this compound. The provided standard operating procedures for data acquisition ensure that researchers can generate reliable and reproducible experimental data. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating more efficient and accurate chemical analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reactivity of the bromomethyl group in 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Application of 2-(Bromomethyl)-3,5-dichloropyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its synthetic utility is dominated by the reactivity of the bromomethyl group, which acts as a potent electrophilic handle for the introduction of diverse functional moieties. This guide provides an in-depth exploration of the chemical behavior of this group, grounded in fundamental mechanistic principles. We will dissect the causality behind its enhanced reactivity, present field-proven protocols for its key transformations, and contextualize its application in complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique synthetic potential of this versatile reagent.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are foundational scaffolds in medicinal chemistry and materials science.[1][2] The specific substitution pattern of this compound (CAS No. 1227502-19-3) creates a molecule with distinct and highly useful reactivity profiles.[3] The core structure consists of a pyridine ring substituted with two electron-withdrawing chlorine atoms and a reactive bromomethyl group at the 2-position.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The Bromomethyl Group: A primary benzylic-like halide, this group is an excellent electrophile, primed for nucleophilic substitution reactions.

  • The Dichloropyridine Core: The chlorine atoms provide sites for potential late-stage functionalization via cross-coupling reactions and modulate the electronic properties of the entire molecule.

This guide will focus primarily on the bromomethyl group, whose reactivity is the cornerstone of this reagent's utility in building molecular complexity.

Synthesis of the Core Reagent

The most common and scalable route to this compound is the radical bromination of its precursor, 2-methyl-3,5-dichloropyridine. This transformation leverages the stability of the resulting benzylic-like radical intermediate.

Radical Bromination Workflow

The reaction proceeds via a standard free-radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN).

start 2-Methyl-3,5-dichloropyridine + NBS + AIBN (cat.) reflux Heat to Reflux (e.g., CCl₄, ~77°C) + Light Source start->reflux Reaction Setup initiation Radical Initiation: AIBN → 2 R• reflux->initiation propagation1 Propagation Step 1: R• abstracts benzylic H initiation->propagation1 propagation2 Propagation Step 2: Pyridinyl radical reacts with NBS propagation1->propagation2 product This compound + Succinimide propagation2->product Product Formation & Radical Regeneration workup Filtration & Aqueous Workup product->workup Quenching purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Workflow for radical bromination to synthesize the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard radical bromination procedures for similar substrates.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3,5-dichloropyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV or incandescent lamp to facilitate radical initiation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

The Core Reactivity: Nucleophilic Substitution at the Bromomethyl Carbon

The primary mode of reactivity for this compound is nucleophilic substitution. The electron-withdrawing nature of the dichloropyridine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

Mechanistic Rationale: The SN2 Pathway

The reaction overwhelmingly proceeds via a bimolecular (SN2) mechanism.[5] This is dictated by two key factors:

  • Steric Accessibility: The carbon is a primary center, offering minimal steric hindrance to the incoming nucleophile's backside attack.

  • Electronic Activation: The pyridine ring and chlorine atoms pull electron density away from the methylene carbon, creating a significant partial positive charge (δ+) and weakening the C-Br bond. Bromide is an excellent leaving group, further facilitating the reaction.[6][7]

The concerted SN2 mechanism involves the simultaneous formation of the Nucleophile-Carbon bond and cleavage of the Carbon-Bromine bond through a high-energy transition state.[6]

Note: The above DOT script is a conceptual representation. For actual image generation, image URLs would need to be replaced.

SN2_Mechanism cluster_legend Legend substrate Py-CH₂-Br transition_state [Nu···CH₂(Py)···Br]⁻ substrate->transition_state Concerted Step nucleophile Nu⁻ nucleophile->transition_state Concerted Step product Py-CH₂-Nu transition_state->product leaving_group Br⁻ transition_state->leaving_group Py Py = 3,5-Dichloropyridin-2-yl

Caption: The concerted SN2 mechanism at the bromomethyl group.

Versatility in Synthesis: A Survey of Effective Nucleophiles

The high reactivity of the C-Br bond allows for the formation of a wide variety of new bonds. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[5]

Nucleophile TypeExample NucleophileResulting BondProduct ClassTypical Conditions
O-Nucleophile Sodium Phenoxide (NaOPh)C-OAryl EtherK₂CO₃, Acetone, Reflux
N-Nucleophile PiperidineC-NTertiary AmineK₂CO₃, CH₃CN, 60 °C
S-Nucleophile Sodium Thiophenoxide (NaSPh)C-SThioetherNaOH, EtOH, RT
C-Nucleophile Sodium Cyanide (NaCN)C-CNitrileDMSO, 50 °C
Protocol Example: Synthesis of 2-(Phenoxymethyl)-3,5-dichloropyridine

This protocol details a Williamson-type ether synthesis, a classic SN2 reaction.[5]

  • Reagents and Setup: To a solution of phenol (1.0 eq) in acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.05 eq) in acetone dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Orthogonal Reactivity and Advanced Applications

While the bromomethyl group is the primary site of reactivity under nucleophilic conditions, the chloro-substituents on the pyridine ring offer opportunities for subsequent transformations, typically under palladium catalysis.[8][9] This orthogonality is a key advantage, allowing for stepwise, selective functionalization of the molecule. For instance, after a nucleophile has been installed at the methyl position, a Suzuki or Buchwald-Hartwig amination could be performed at one of the chloro positions.[10] This makes this compound a valuable linchpin in strategies for building complex, highly decorated heterocyclic compounds for drug discovery pipelines.[11][12]

Conclusion

The reactivity of the bromomethyl group in this compound is robustly and predictably governed by the SN2 mechanism. Its electrophilicity, enhanced by the electronic properties of the dichloropyridine core, makes it an exceptionally versatile handle for C-O, C-N, C-S, and C-C bond formation. By understanding the mechanistic underpinnings and employing validated protocols, researchers can effectively harness this reagent to accelerate the synthesis of complex molecular targets, driving innovation in pharmaceutical and agrochemical development.

References

  • Vertex AI Search. Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications.
  • Chem-Impex. 2-Bromo-3,5-dichloropyridine.
  • J&K Scientific. 2-Bromo-3,5-dichloropyridine | 14482-51-0.
  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ChemScene. This compound | 1227502-19-3.
  • Chemical Reviews. Nucleophilic Substitution Reactions by Electron Transfer.
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
  • BYJU'S. Nucleophilic Substitution Reaction.
  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate.
  • Wikipedia. Nucleophilic substitution.
  • YouTube. Palladium Cross Coupling Reactions 1. An Introduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine.
  • Benchchem. Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(dibromomethyl)thiophene Derivatives.

Sources

The Strategic Utility of 2-(Bromomethyl)-3,5-dichloropyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-dichloropyridine scaffold has cemented its status as a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of potent and selective therapeutic agents.[1] Its unique electronic signature and defined substitution pattern offer a versatile platform for crafting molecules targeting a wide array of biological pathways. This technical guide delves into the specific potential of a highly reactive and synthetically valuable derivative: 2-(Bromomethyl)-3,5-dichloropyridine . We will explore its synthesis, reactivity, and, most critically, its strategic application as a key building block for introducing the (3,5-dichloropyridin-2-yl)methyl moiety into bioactive scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent electrophile in their discovery programs.

Introduction: The Value Proposition of the (3,5-Dichloropyridin-2-yl)methyl Moiety

The pyridine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, serve as a bioisostere for a phenyl ring, and fine-tune the physicochemical properties of a molecule. The addition of two chlorine atoms at the 3 and 5 positions significantly alters the electronic landscape of the pyridine ring, enhancing its utility in several ways:

  • Modulation of pKa: The electron-withdrawing nature of the chlorine atoms lowers the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and improving oral bioavailability.

  • Enhanced Receptor Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions within a receptor's binding pocket, leading to increased potency and selectivity.

  • Metabolic Stability: The C-Cl bonds are generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

The 2-(bromomethyl) group transforms this privileged scaffold into a highly versatile electrophilic building block. The benzylic-like position of the bromine atom makes it an excellent leaving group, primed for nucleophilic substitution reactions. This allows for the efficient and targeted installation of the (3,5-dichloropyridin-2-yl)methyl fragment onto a variety of molecular frameworks, a common strategy in the construction of complex therapeutic agents.

Synthesis of this compound

While a direct, single-step synthesis from readily available precursors is not extensively documented in peer-reviewed literature, a robust synthesis can be envisioned through a multi-step sequence, adapting established methodologies for pyridine functionalization. A plausible and efficient route would commence with the radical bromination of 2-methyl-3,5-dichloropyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-3,5-dichloropyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3,5-dichloropyridine (1.0 eq) and carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safe source of bromine radicals, avoiding the use of hazardous liquid bromine.

  • Radical Initiator (BPO or AIBN): The reaction proceeds via a free-radical mechanism. A radical initiator is necessary to initiate the homolytic cleavage of the N-Br bond in NBS.

  • Solvent: A non-polar, inert solvent like CCl₄ is ideal for radical reactions and for solubilizing the starting materials.

  • Aqueous Workup: The washes with NaHCO₃ and brine are to remove any acidic byproducts and residual water-soluble impurities.

Reactivity and Potential Applications in Medicinal Chemistry

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This provides a direct and efficient method for forging new carbon-heteroatom bonds.

Alkylation of Phenols: Synthesis of Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry, and this compound is an ideal substrate for this reaction. The reaction of a phenol with this building block, typically in the presence of a mild base, yields the corresponding aryl ether. This motif is prevalent in many kinase inhibitors, where the ether linkage correctly positions the pyridine headpiece for interaction with the hinge region of the kinase.

Example Application: Synthesis of a Proto-FGFR Inhibitor Scaffold

Fibroblast Growth Factor Receptor (FGFR) inhibitors often feature a substituted pyridine or pyrimidine core. The (3,5-dichloropyridin-2-yl)methoxy moiety can serve as a key pharmacophore.

Experimental Protocol: Synthesis of 2-((4-Nitrophenoxy)methyl)-3,5-dichloropyridine

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in acetone dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 2-((4-Nitrophenoxy)methyl)-3,5-dichloropyridine.

Rationale: The resulting ether could be further elaborated. For instance, reduction of the nitro group to an amine would provide a handle for the introduction of various substituents via amide coupling or reductive amination, allowing for the exploration of the structure-activity relationship (SAR) in an FGFR inhibitor program.

Alkylation of Amines: Synthesis of Substituted Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to secondary and tertiary amines, respectively.[2] A significant challenge in the N-alkylation of amines is the potential for overalkylation.[3] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.

Example Application: Synthesis of Novel P2X7 Receptor Antagonist Analogs

P2X7 receptor antagonists are being investigated for the treatment of inflammatory diseases.[4] Many of these compounds feature a central pyridine core.

Experimental Protocol: Synthesis of N-Benzyl-1-(3,5-dichloropyridin-2-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • To a solution of benzylamine (2.0 eq) in acetonitrile, add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-Benzyl-1-(3,5-dichloropyridin-2-yl)methanamine.

Rationale: The use of an excess of the primary amine helps to minimize dialkylation. The resulting secondary amine can be a final product or a versatile intermediate for further functionalization.

Alkylation of Thiols: Synthesis of Thioethers

Thioethers are important functional groups in medicinal chemistry, often used to introduce flexibility or to act as metabolically stable linkers. The reaction of this compound with thiols or their corresponding thiolates provides a high-yielding route to (3,5-dichloropyridin-2-yl)methyl thioethers.[5]

Example Application: Development of Covalent Inhibitors

The thioether linkage can be incorporated into warheads for covalent inhibitors, where the sulfur atom can participate in interactions with the target protein.

Experimental Protocol: Synthesis of 2-(((4-Methoxyphenyl)thio)methyl)-3,5-dichloropyridine

Materials:

  • This compound

  • 4-Methoxybenzenethiol

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

  • To a solution of 4-methoxybenzenethiol (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(((4-Methoxyphenyl)thio)methyl)-3,5-dichloropyridine.

Rationale: The formation of the thiolate in situ with a strong base ensures a rapid and efficient Sₙ2 reaction. The resulting thioether can be evaluated for its biological activity or further modified.

Data Presentation and Workflow Visualization

Table 1: Summary of Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileBaseSolventProduct TypePotential Application Area
Phenols4-NitrophenolK₂CO₃AcetoneAryl EtherKinase Inhibitors
AminesBenzylamineEt₃NAcetonitrileSecondary AmineGPCR Ligands, Ion Channel Modulators
Thiols4-MethoxybenzenethiolNaHTHFThioetherCovalent Inhibitors, Enzyme Modulators
Diagram 1: General Synthetic Utility of this compound

G cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound phenol Phenol (R-OH) reagent->phenol Sₙ2 (Base) amine Amine (R₂NH) reagent->amine Sₙ2 (Base) thiol Thiol (R-SH) reagent->thiol Sₙ2 (Base) ether (3,5-dichloropyridin-2-yl)methyl ether phenol->ether sec_amine (3,5-dichloropyridin-2-yl)methanamine amine->sec_amine thioether (3,5-dichloropyridin-2-yl)methyl thioether thiol->thioether

Caption: Versatile Sₙ2 reactions of this compound.

Diagram 2: Workflow for the Synthesis and Application of the Building Block

G start 2-Methyl-3,5-dichloropyridine bromination Radical Bromination (NBS, Initiator) start->bromination reagent 2-(Bromomethyl)-3,5- dichloropyridine bromination->reagent alkylation Nucleophilic Alkylation (Phenol/Amine/Thiol) reagent->alkylation product Bioactive Scaffold Precursor alkylation->product optimization SAR Studies & Lead Optimization product->optimization

Caption: Synthetic workflow from starting material to lead optimization.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for medicinal chemists. Its inherent reactivity, combined with the desirable properties of the 3,5-dichloropyridine scaffold, makes it an invaluable tool for the rapid synthesis of compound libraries and the strategic design of novel therapeutic agents. The straightforward access to a range of ethers, amines, and thioethers from this single intermediate allows for a comprehensive exploration of the chemical space around a core scaffold. As the demand for novel, potent, and selective drugs continues to grow, the strategic application of such reactive intermediates will undoubtedly play a crucial role in accelerating the drug discovery process.

References

  • PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • Semantic Scholar. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Available at: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

Sources

The Strategic Utility of 2-(Bromomethyl)-3,5-dichloropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Intermediate

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of molecular design. Among these, 2-(bromomethyl)-3,5-dichloropyridine has emerged as a highly valuable and reactive intermediate. Its trifunctional nature—a pyridine core substituted with two chlorine atoms and a reactive bromomethyl group—offers a powerful toolkit for medicinal chemists and process scientists. The chlorine atoms modulate the electronic properties of the pyridine ring and provide sites for further functionalization, while the bromomethyl group serves as a potent electrophile for the introduction of a wide array of molecular fragments through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in complex molecular construction.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 1227502-19-3
Molecular Formula C₆H₄BrCl₂N
Molecular Weight 240.91 g/mol
Appearance Off-white solid
Purity Typically ≥95%
Storage Conditions Sealed in dry, 2-8°C

Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It is an irritant and may cause skin, eye, and respiratory irritation.

Synthesis of this compound: A Mechanistic Perspective

The primary route to this compound involves the free-radical bromination of its precursor, 2-methyl-3,5-dichloropyridine. This reaction, often referred to as a Wohl-Ziegler bromination, leverages the enhanced stability of the benzylic radical intermediate.[1]

Synthesis of the Precursor: 2-Methyl-3,5-dichloropyridine

The synthesis of the key precursor, 2-methyl-3,5-dichloropyridine, can be approached through various synthetic strategies, often starting from more readily available pyridine derivatives. While a definitive, universally adopted industrial process is not widely published, plausible synthetic routes can be devised based on established pyridine chemistry. One potential route involves the chlorination of a suitable methylpyridine derivative. For instance, the selective chlorination of 2-chloro-5-methylpyridine could yield the desired 2,3-dichloro-5-methylpyridine, a close analog.[2]

Benzylic Bromination: The Wohl-Ziegler Reaction

The conversion of the methyl group of 2-methyl-3,5-dichloropyridine to the corresponding bromomethyl derivative is typically achieved using a free-radical initiator and a source of bromine radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.[1] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The mechanism proceeds through a three-step radical chain reaction:

  • Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS generates the initial radical species.

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-3,5-dichloropyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to form the desired product and another bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

G

Experimental Protocol: Conceptual Free-Radical Bromination

Disclaimer: The following is a generalized protocol based on established principles of Wohl-Ziegler bromination and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3,5-dichloropyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications as a Synthetic Intermediate

The synthetic utility of this compound lies predominantly in the high reactivity of the bromomethyl group towards nucleophilic substitution. This moiety acts as a potent electrophile, readily undergoing SN2 reactions with a diverse range of nucleophiles.[3] This allows for the facile introduction of the 3,5-dichloro-2-pyridylmethyl scaffold into larger molecules, a common strategy in the design of biologically active compounds.

G

Applications in Pharmaceutical and Agrochemical Synthesis

The 3,5-dichloropyridine motif is a prevalent scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The ability of this compound to readily introduce this core structure makes it a valuable intermediate in drug discovery and development. Its derivatives are explored for a wide range of therapeutic targets.[4][5]

Conceptual Application in Active Pharmaceutical Ingredient (API) Synthesis

While specific examples in publicly available literature are limited, one can conceptualize the use of this compound in the synthesis of a hypothetical API. For instance, in the development of a novel kinase inhibitor, a key pharmacophore might be an amine or a phenol. The reaction of this nucleophilic pharmacophore with this compound would efficiently link the 3,5-dichloro-2-pyridylmethyl moiety to the core structure of the potential drug candidate.

Experimental Protocol: Conceptual Nucleophilic Substitution with a Phenolic Nucleophile

Disclaimer: The following is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic nucleophile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.2-1.5 eq.), to the solution to deprotonate the phenol.

  • Electrophile Addition: Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a potent and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its well-defined reactivity, centered on the electrophilic nature of the bromomethyl group, allows for the predictable and efficient construction of complex molecules containing the 3,5-dichloro-2-pyridylmethyl scaffold. While detailed synthetic procedures for this specific intermediate are not abundantly available in the public domain, its preparation via the free-radical bromination of 2-methyl-3,5-dichloropyridine is a logical and mechanistically sound approach. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly important role in the innovation and development of new chemical entities with therapeutic and agricultural significance. Further exploration and publication of its synthetic utility will be invaluable to the broader scientific community.

References

  • Ansari, W. H., & Khan, I. A. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5344-5347.
  • Liu, B., & Ding, K. (2015). Synthesis of 2,3-dichloro-5-picoline. Shandong Chemical Industry, 44(24), 18-20.
  • J&K Scientific. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (n.d.). EP1206453B1 - Process for the preparation of 3,5-dichloropyridine.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Reactive Intermediate

2-(Bromomethyl)-3,5-dichloropyridine (CAS No. 1227502-19-3) is a halogenated pyridine derivative that serves as a highly valuable, yet reactive, building block in organic synthesis.[1] Its utility is prominent in the development of novel pharmaceutical and agrochemical agents, where the precise introduction of the 3,5-dichloropyridinylmethyl moiety is a critical step.[2][3] The molecule's power, however, lies in its inherent reactivity, particularly centered on the bromomethyl group. This reactivity is also its primary liability, making it susceptible to degradation if not stored and handled with exacting care.

The integrity of starting materials is paramount in drug discovery and development. The use of a partially degraded reagent like this compound can lead to inconsistent reaction outcomes, the formation of complex impurity profiles, reduced yields, and significant delays in research timelines. This guide provides a comprehensive, in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for storage, handling, and quality control to ensure its integrity from receipt to reaction, empowering researchers to utilize this potent intermediate with confidence and reproducibility.

Chemical Profile and Inherent Instability

To understand the stability challenges, one must first appreciate the molecule's structure. It consists of a pyridine ring substituted with two electron-withdrawing chlorine atoms and, crucially, a bromomethyl group at the 2-position.

The carbon-bromine (C-Br) bond in the bromomethyl group is the molecule's reactive center. This bond is inherently weak and polarized, making the bromine a good leaving group. The position of this group adjacent to the pyridine ring (analogous to a benzylic position) further enhances its reactivity. Any reaction involving nucleophilic substitution is facilitated because the departure of the bromide ion leads to a carbocation intermediate that is stabilized by resonance with the aromatic pyridine system. It is this fundamental chemical principle that dictates the compound's susceptibility to degradation.

Key Factors Influencing Stability

The degradation of this compound is not a random process but is driven by specific environmental factors. Understanding and controlling these factors is the key to preserving the compound's purity.

Moisture: The Primary Degradation Pathway

Moisture is the most significant threat to the stability of this compound. The compound is highly susceptible to hydrolysis. Atmospheric water acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This reaction results in the displacement of the bromide ion and the formation of 2-(Hydroxymethyl)-3,5-dichloropyridine and hydrobromic acid (HBr).

The generation of HBr is particularly problematic as it can create an acidic microenvironment that may catalyze further degradation of the starting material or participate in side reactions. The recommendation from multiple suppliers to store the compound in a dry, sealed environment and under an inert atmosphere underscores the critical need to mitigate this hydrolysis risk.[4][5]

G cluster_reactants Reactants cluster_products Degradation Products A This compound C 2-(Hydroxymethyl)-3,5-dichloropyridine A->C Nucleophilic Substitution B H₂O (Moisture) B->C D HBr (Hydrobromic Acid) C->D Byproduct Formation

Proposed primary degradation pathway via hydrolysis.
Temperature

As with most chemical reactions, the rate of degradation is accelerated by increased temperature. Heat provides the necessary activation energy for the hydrolysis reaction and other potential decomposition pathways. While some sources state the compound is stable under "normal conditions," best practices derived from supplier recommendations for this and similar halogenated intermediates point towards refrigerated or frozen storage to minimize thermal degradation and preserve long-term stability.[5][6][7]

Incompatible Materials

The high reactivity of the bromomethyl group makes this compound incompatible with a range of substances. Contact with these materials can lead to rapid, and sometimes vigorous, decomposition.

  • Strong Oxidizing Agents & Strong Acids: These are broadly incompatible with many organic materials and can cause decomposition.[6][8]

  • Nucleophiles: This is the most critical category. Bases, alkalis, amines, alcohols, and thiols will readily react with the compound, displacing the bromide. Cross-contamination with these reagents must be strictly avoided.

Recommended Storage and Handling Protocols

A systematic and disciplined approach to storage and handling is essential for maintaining the quality of this compound.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets and supplier information to provide a robust storage protocol.

ParameterRecommendationRationaleSupporting Sources
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Slows the rate of thermal degradation and hydrolysis.[5][7][9]
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents contact with atmospheric moisture and oxygen, mitigating the primary hydrolysis pathway.[7][8]
Container Tightly sealed, airtight container.Prevents ingress of moisture and air from the surrounding environment.[4][8][10][11]
Light Protect from light; store in an amber vial or dark place.Prevents potential photochemical degradation pathways.[9]
Standard Operating Procedure for Handling

Adherence to a strict workflow when handling the reagent is critical to prevent inadvertent degradation.

G Start Start: Remove Container from Cold Storage Equilibrate 1. Equilibrate to Room Temperature in Desiccator Start->Equilibrate InertEnv 2. Transfer Container to Inert Atmosphere (Glovebox/Hood) Equilibrate->InertEnv Purge 3. Briefly Purge Headspace with N₂ or Argon Before Opening InertEnv->Purge Weigh 4. Quickly Weigh Required Amount into a Separate Vessel Purge->Weigh Reseal 5. Tightly Reseal Original Container Under Inert Atmosphere Weigh->Reseal Store 6. Return Container Promptly to Designated Cold Storage Reseal->Store End End: Proceed with Reaction Store->End

Sources

Methodological & Application

Protocol for N-alkylation using 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,5-Dichloropyridine Moiety in Medicinal Chemistry

The halogenated pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to form key interactions with biological targets and enhance the pharmacokinetic profile of therapeutic agents. Among these, the 3,5-dichloropyridine unit is of particular interest. The presence of chlorine atoms at the 3 and 5 positions significantly modulates the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding and halogen bonding interactions. This specific substitution pattern is found in a number of biologically active compounds.

2-(Bromomethyl)-3,5-dichloropyridine emerges as a highly valuable electrophilic building block for the introduction of this privileged scaffold onto a variety of nucleophilic substrates, most notably primary and secondary amines. The benzylic-like bromide is readily displaced in nucleophilic substitution reactions, providing a direct and efficient route to a diverse range of N-alkylated products. This application note provides a comprehensive guide to the N-alkylation of amines using this compound, offering a detailed protocol, insights into reaction optimization, and a mechanistic overview.

Chemical Properties and Reactivity Profile

This compound is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood, as alkyl bromides are lachrymators and potential alkylating agents of biological macromolecules. It is advisable to store the reagent under anhydrous conditions at 2-8°C to minimize degradation.[1]

The key to the utility of this reagent lies in the reactivity of the bromomethyl group. The electron-withdrawing nature of the dichlorinated pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack by amines.

General Reaction Scheme & Mechanism

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

Diagram of the General Reaction Scheme:

N_Alkylation reagents This compound + R1R2NH (Amine) product N-((3,5-dichloropyridin-2-yl)methyl)amine Derivative reagents->product Base, Solvent

Caption: General scheme for the N-alkylation of amines.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. The reaction conditions can be optimized for different substrates.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 - 1.5 eq) and the chosen anhydrous solvent (acetonitrile or DMF).

  • Addition of Base: Add the base (potassium carbonate or triethylamine, 2.0 - 3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If potassium carbonate was used, filter the solid inorganic salts.

    • If triethylamine was used, the triethylammonium bromide salt may precipitate upon cooling and can be filtered, or the solvent can be removed under reduced pressure.

    • Dilute the filtrate or the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine in Solvent prep_base Add Base prep_amine->prep_base add_alkylating Add this compound prep_base->add_alkylating monitor Stir and Monitor by TLC add_alkylating->monitor filter_salts Filter Inorganic Salts monitor->filter_salts extract Aqueous Work-up (EtOAc, H2O, Brine) filter_salts->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography product Pure N-alkylated Product chromatography->product

Caption: Step-by-step experimental workflow for N-alkylation.

Causality Behind Experimental Choices

  • Choice of Base: An inorganic base like potassium carbonate is often preferred as it is easily removed by filtration. An organic base like triethylamine can also be used and its corresponding hydrobromide salt is often soluble in the reaction mixture. The base is crucial to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation and deactivation of the starting amine.[2]

  • Choice of Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions as they can solvate the cations while leaving the nucleophile relatively free to react. DMF is generally a better solvent for less soluble substrates.

  • Stoichiometry: Using a slight excess of the amine can help to drive the reaction to completion and minimize the formation of dialkylated products, although this is less of a concern with primary amines in the initial alkylation step.[3]

  • Temperature: Many N-alkylation reactions with reactive alkyl halides proceed smoothly at room temperature. However, for less reactive amines, gentle heating can increase the reaction rate. It is important to monitor the reaction for potential side reactions at elevated temperatures.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or no conversion Insufficiently reactive amine.Increase the reaction temperature. Consider using a stronger base or a more polar solvent like DMF.
Poor quality of the alkylating agent.Ensure the this compound is pure and has not decomposed.
Formation of multiple products Over-alkylation of the primary amine.Use a larger excess of the primary amine. Add the alkylating agent slowly to the reaction mixture.
Side reactions due to high temperature.Run the reaction at a lower temperature for a longer period.
Difficult purification Co-elution of product and starting materials.Optimize the solvent system for column chromatography. Consider a different purification technique like crystallization.

Safety and Handling

This compound should be handled with care. It is an irritant and a potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

The N-alkylation of amines using this compound is a robust and versatile method for the synthesis of a wide range of N-((3,5-dichloropyridin-2-yl)methyl)amine derivatives. These compounds are valuable intermediates in the development of new pharmaceuticals and agrochemicals. By following the detailed protocol and considering the optimization strategies outlined in this application note, researchers can efficiently access these important building blocks for their discovery programs.

References

  • Google Patents. Synthetic method of 2-amino-3,5-dichloropyridine.
  • Chemguide. Amines as nucleophiles. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • Chemistry LibreTexts. Preparation of Amines. [Link]

  • Chemguide. Multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution in Synthesis- Amines. [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
  • Chemguide. The reactions of primary amines with halogenoalkanes. [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling Strategies for 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(arylmethyl)pyridine framework is a privileged scaffold in medicinal chemistry and materials science. Its synthesis often relies on robust cross-coupling methodologies. This application note provides a detailed guide for researchers navigating the Suzuki-Miyaura coupling of 2-(Bromomethyl)-3,5-dichloropyridine, a challenging polyhalogenated substrate. The primary obstacle arises from the presence of two distinct reactive sites: two C(sp²)-Cl bonds on the electron-deficient pyridine ring and one C(sp³)-Br bond at the benzylic position. We present two distinct, detailed protocols that leverage principles of chemoselectivity to enable the targeted arylation at either the benzylic bromide or the aryl chloride positions. This guide explains the mechanistic rationale behind catalyst selection and reaction parameter optimization, offering field-proven insights to achieve predictable and high-yield synthesis of valuable diarylmethane and substituted pyridine building blocks.

Introduction: The Challenge of Chemoselectivity

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its functional group tolerance and its efficiency in constructing C-C bonds, particularly in the synthesis of biaryl scaffolds for drug discovery.[1][2] The functionalization of pyridine rings is of paramount importance, as this heterocycle is a key structural component in thousands of approved drugs.[3]

The substrate, this compound, presents a unique and compelling synthetic challenge. It contains three potential coupling sites:

  • Two Aryl Chloride Bonds (C3, C5): The C(sp²)-Cl bond is notoriously less reactive than its bromide or iodide counterparts due to its higher bond dissociation energy (~339 kJ/mol).[4] Successful coupling necessitates highly active catalytic systems.[3][5]

  • One Benzylic Bromide Bond (C2-CH₂Br): The C(sp³)-Br bond is significantly more reactive and susceptible to oxidative addition, even under milder conditions.[6][7]

This disparity in reactivity forms the basis for achieving chemoselectivity. A naive approach could lead to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide provides the technical rationale and actionable protocols to selectively steer the reaction toward a single, predictable outcome.

Mechanistic Rationale for Selective Coupling

The outcome of the Suzuki-Miyaura reaction is dictated by the kinetics of the three primary steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] The initial, and often rate-determining, step of oxidative addition is where chemoselectivity is primarily established.

Suzuki_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Favoring C(sp³)-Br Coupling: The C-Br bond is significantly weaker than the C-Cl bond, making oxidative addition of the palladium catalyst to the bromomethyl group kinetically favored.[4] Standard palladium catalysts, such as those employing triphenylphosphine (PPh₃) or even some basic Buchwald-type ligands under mild conditions, will preferentially react at this site.

  • Favoring C(sp²)-Cl Coupling: To achieve coupling at the chloro positions, two general strategies can be employed. The first involves modifying the bromomethyl group prior to coupling. The second, more elegant strategy relies on the judicious selection of a catalytic system specifically engineered for the activation of unreactive aryl chlorides. These systems often feature highly electron-rich and sterically bulky ligands, such as advanced biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), combined with stronger bases and higher reaction temperatures.[1][5] These forceful conditions are necessary to overcome the higher activation energy of C-Cl bond cleavage. The inherent reactivity of the C-Br bond means it will likely still react under these conditions, making selective C-Cl coupling in the presence of the C-CH₂Br group exceptionally challenging and often requiring a serial or two-step approach.

Experimental Protocols & Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: Chemoselective Coupling at the Benzylic Bromide Position

This protocol is optimized to selectively form a C(sp³)-C(sp²) bond, leveraging the higher reactivity of the bromomethyl group to yield 2-(arylmethyl)-3,5-dichloropyridine derivatives.

  • Objective: To synthesize 2-(Arylmethyl)-3,5-dichloropyridine.

  • Rationale: This protocol uses mild conditions and a standard palladium catalyst that favors the kinetically preferred oxidative addition at the weaker C-Br bond, leaving the more robust C-Cl bonds intact.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a separate vial, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 10:1 mixture of THF/H₂O) via syringe.[7] The total concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Place the flask in a preheated oil bath at 75-80 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

ComponentMolar Equiv.Sample Amount (for 1 mmol scale)Purpose
This compound1.0261 mgElectrophile
Arylboronic Acid1.2VariesNucleophile
PdCl₂(dppf)·CH₂Cl₂0.02 (2 mol%)16.3 mgCatalyst
Cesium Carbonate (Cs₂CO₃)2.5814 mgBase
THF / H₂O (10:1)-10 mLSolvent
Protocol 2: Serial, One-Pot Coupling at Aryl Chloride Positions

This advanced protocol describes a method for first forming the mono-alkylated pyridine followed by a second, in-situ Suzuki-Miyaura coupling at one of the aryl chloride positions. This approach is based on methodologies developed for the selective and serial coupling of polychlorinated aromatics.[10][11]

  • Objective: To synthesize 2-Alkyl-6-aryl-chloropyridine derivatives from a dichloropyridine precursor in one pot. This protocol adapts that principle for our substrate.

  • Rationale: The first coupling (alkylation) proceeds selectively due to electronic and steric factors. The introduction of the first substituent deactivates the second chloride position slightly, allowing for a second, distinct coupling event to be triggered by changing the catalyst or conditions.

Workflow

Caption: A generalized experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • First Coupling (Benzylic Position): Follow Protocol 1 as described above. After confirming full consumption of the starting material by TLC or LC-MS, do not proceed to workup.

  • Second Coupling Setup: Cool the reaction mixture to room temperature. To the same flask, add the second arylboronic acid (1.5 equiv relative to the initial halide).

  • Catalyst/Ligand Addition for C-Cl Coupling: Add a solution of a more active catalyst system. A pre-catalyst like SPhos Pd G3 (3 mol%) is recommended, along with additional base if necessary (e.g., K₃PO₄, 3.0 equiv).

  • Second Reaction: Re-seal the vessel, ensure the inert atmosphere is intact, and heat the reaction mixture to a higher temperature (e.g., 100-110 °C) for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1 . Note that purification may be more complex due to the potential for side products.

ComponentMolar Equiv.Sample Amount (for 1 mmol scale)Purpose
Step 1 (C-Br Coupling)
This compound1.0261 mgElectrophile
Arylboronic Acid #11.2VariesNucleophile #1
PdCl₂(dppf)·CH₂Cl₂0.0216.3 mgCatalyst #1
Cs₂CO₃2.5814 mgBase #1
Step 2 (C-Cl Coupling)
Arylboronic Acid #21.5VariesNucleophile #2
SPhos Pd G30.0322.7 mgCatalyst #2
Potassium Phosphate (K₃PO₄)3.0637 mgBase #2
1,4-Dioxane / H₂O-10 mL totalSolvent

Note: The direct, selective coupling at the C-Cl positions while the C-CH₂Br group remains untouched is extremely difficult and not recommended as a primary strategy due to the high reactivity of the benzylic bromide. The serial, one-pot method presented here is the most viable approach for synthesizing di-substituted products from this starting material.

Troubleshooting and Key Considerations

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can compete with transmetalation. This is often exacerbated by prolonged heating or excess water. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help compensate for this.

  • Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen.[12] Ensuring a thoroughly degassed solvent and a robust inert atmosphere is critical to minimize this side reaction.[13]

  • Catalyst Choice is Critical: The success of these protocols, especially Protocol 2, hinges on using the right catalyst. For C-Cl bonds, highly active, specialized catalysts are not optional; they are a requirement.[1][5]

  • Base and Solvent Effects: The choice of base and solvent system is highly interdependent and can dramatically influence reaction rates and yields.[14][15] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common, with the latter often being more effective for challenging C-Cl couplings. Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[14][16]

Conclusion

This compound is a versatile but challenging substrate for Suzuki-Miyaura cross-coupling. By understanding the fundamental principles of reactivity and chemoselectivity, researchers can strategically control the reaction outcome. The protocols detailed in this note provide a validated starting point for either the selective arylation of the highly reactive benzylic bromide position or a more advanced, one-pot serial coupling to functionalize both the benzylic and an aryl chloride position. Careful selection of the catalyst, base, and reaction conditions is paramount to achieving high yields of the desired, structurally complex pyridine derivatives for application in drug discovery and materials science.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem. (URL Not available for direct linking, content referenced)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. [Link]

  • Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine. BenchChem. (URL Not available for direct linking, content referenced)
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL Not available for direct linking, content referenced)
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Library of Medicine. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. NIH National Library of Medicine. [Link]

  • General and Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Triflates. (URL Not available for direct linking, content referenced)
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. [Link]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem. (URL Not available for direct linking, content referenced)
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH National Library of Medicine. [Link]

  • A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. NIH National Library of Medicine. [Link]

  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH National Library of Medicine. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH National Library of Medicine. [Link]

  • Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(Aminomethyl)-3,5-dichloropyridine via the Delépine Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(aminomethyl)-3,5-dichloropyridine, a valuable building block in pharmaceutical and agrochemical research. The primary protocol details a robust and selective method utilizing the Delépine reaction, starting from 2-(bromomethyl)-3,5-dichloropyridine. This approach offers excellent selectivity for the primary amine, minimizing the formation of over-alkylated byproducts often encountered with direct amination methods.[1][2] We will delve into the mechanistic underpinnings of this two-stage process, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for reaction success. Additionally, the Gabriel synthesis is presented as a viable alternative route. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.

Introduction: The Significance of 2-(Aminomethyl)-3,5-dichloropyridine

Substituted aminomethylpyridines are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties and steric presentation of the 3,5-dichloro-2-pyridyl moiety, coupled with the reactive handle of the aminomethyl group, make 2-(aminomethyl)-3,5-dichloropyridine a crucial intermediate for the synthesis of a diverse range of target molecules. Its applications span from the development of novel therapeutic agents to the creation of advanced functional materials.

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, direct amination with ammonia often leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products.[3] To circumvent this lack of selectivity, several named reactions have been developed. This guide focuses on the Delépine reaction, a classic and efficient method for the preparation of primary amines from reactive alkyl halides.[1][2]

The Delépine Reaction: A Strategic Approach to Primary Amine Synthesis

The Delépine reaction, named after Marcel Delépine, is a two-step process that provides a clean and selective route to primary amines.[1] The reaction proceeds via two distinct stages:

  • Formation of a Quaternary Hexaminium Salt: The alkyl halide, in this case, this compound, is reacted with hexamethylenetetramine (HMTA). HMTA acts as a sterically hindered tertiary amine, and the reaction proceeds via an S(_N)2 mechanism to form a stable, crystalline quaternary ammonium salt.[4][5] A key advantage of this step is that the product typically precipitates from the reaction mixture, allowing for easy isolation.

  • Acidic Hydrolysis of the Hexaminium Salt: The isolated hexaminium salt is then subjected to acidic hydrolysis, typically with ethanolic hydrochloric acid. This step cleaves the C-N bonds within the hexamine cage, liberating the desired primary amine as its hydrochloride salt.[1][5] The byproducts of this hydrolysis are formaldehyde (often as its diethyl acetal in ethanolic HCl) and ammonium chloride.[4][5]

The overall transformation is depicted in the workflow diagram below.

G cluster_0 Stage 1: Hexaminium Salt Formation cluster_1 Stage 2: Acidic Hydrolysis cluster_2 Work-up & Purification A This compound C Quaternary Hexaminium Salt (Precipitate) A->C S_N2 Reaction Solvent: Chloroform/Ethanol B Hexamethylenetetramine (HMTA) B->C E 2-(Aminomethyl)-3,5-dichloropyridine Hydrochloride C->E Reflux D Ethanolic HCl D->E F Byproducts: Formaldehyde (as acetal), NH4Cl G Basification (e.g., NaOH) E->G H Extraction G->H I Purification (Recrystallization or Chromatography) H->I J Pure 2-(Aminomethyl)-3,5-dichloropyridine I->J

Caption: Workflow of the Delépine Reaction for the synthesis of 2-(aminomethyl)-3,5-dichloropyridine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(aminomethyl)-3,5-dichloropyridine. Researchers should optimize conditions as necessary for their specific experimental setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Varies
Hexamethylenetetramine (HMTA)≥99%Varies
Chloroform (CHCl(_3))ACS Grade, AnhydrousVaries
Ethanol (EtOH), 200 proofACS GradeVaries
Hydrochloric Acid (HCl), concentratedACS GradeVaries
Sodium Hydroxide (NaOH)Pellets, ACS GradeVaries
Dichloromethane (DCM)ACS GradeVaries
Magnesium Sulfate (MgSO(_4)), anhydrousACS GradeVaries
Diethyl Ether (Et(_2)O)ACS GradeVaries
Stage 1: Synthesis of the Quaternary Hexaminium Salt
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of chloroform.

  • Addition of HMTA: To this solution, add a solution of 6.0 g of hexamethylenetetramine in 50 mL of chloroform. A slight excess of the alkyl halide is often used to ensure complete consumption of the HMTA.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The formation of a white precipitate (the quaternary hexaminium salt) should be observed.

  • Isolation of the Salt: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold chloroform (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the isolated hexaminium salt under vacuum to a constant weight. The salt is typically used in the next step without further purification.

Stage 2: Hydrolysis to 2-(Aminomethyl)-3,5-dichloropyridine Hydrochloride
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried hexaminium salt from the previous step in 200 mL of 95% ethanol.

  • Acidification: To this suspension, slowly add 50 mL of concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of ammonium chloride may form. Remove the solvent and excess HCl under reduced pressure using a rotary evaporator. The residue contains the crude 2-(aminomethyl)-3,5-dichloropyridine hydrochloride.

Isolation and Purification of the Free Amine
  • Basification: Dissolve the crude hydrochloride salt in a minimal amount of water and cool the solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture or ethyl acetate/hexanes) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Alternative Synthetic Route: The Gabriel Synthesis

The Gabriel synthesis is another excellent method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[3][6] This method involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[6][7]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A This compound C N-(3,5-dichloro-2-pyridylmethyl)phthalimide A->C S_N2 Reaction Solvent: DMF B Potassium Phthalimide B->C E 2-(Aminomethyl)-3,5-dichloropyridine C->E Reflux in Ethanol F Phthalhydrazide (Precipitate) D Hydrazine Hydrate (N2H4·H2O) D->E

Sources

Application Notes & Protocols: Williamson Ether Synthesis Using 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and asymmetrical ethers in modern organic chemistry.[1] Its enduring utility is rooted in its straightforward approach: the reaction of an organohalide with a deprotonated alcohol (alkoxide) via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 2-(bromomethyl)-3,5-dichloropyridine as a key electrophilic building block in the Williamson ether synthesis.

The 2-((alkoxy)methyl)-3,5-dichloropyridine moiety is of significant interest in medicinal chemistry and agrochemical research due to the unique electronic and structural properties conferred by the dichloropyridyl group.[4][5] As an electrophile, this compound is particularly well-suited for this reaction. It is a primary, benzylic-like halide, a structure that inherently favors the S(_N)2 pathway and minimizes the potential for competing elimination (E2) side reactions.[6][7]

This guide offers an in-depth exploration of the reaction mechanism, provides comprehensive and validated experimental protocols, outlines strategies for optimization and troubleshooting, and presents necessary safety considerations. The protocols are designed to be adaptable for a wide range of alcoholic and phenolic nucleophiles, enabling the synthesis of a diverse library of pyridyl ethers.

Mechanistic Rationale and Key Principles

A fundamental understanding of the reaction mechanism is critical for successful experimental design and troubleshooting. The Williamson ether synthesis proceeds via a concerted S(_N)2 pathway, which dictates the selection of reagents and conditions.[2]

Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of an alcohol (R-OH) or phenol (Ar-OH) using a suitable base. This generates a highly nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻) ion. The choice of base is crucial and depends on the acidity of the hydroxyl proton. For less acidic aliphatic alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is required to drive the equilibrium toward the alkoxide.[6][8] For more acidic phenols, weaker inorganic bases such as potassium carbonate (K(2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient.[8]

Step 2: S(_N)2 Nucleophilic Attack The generated alkoxide/phenoxide attacks the electrophilic methylene carbon of this compound. In a concerted fashion, the nucleophile forms a new C-O bond from the backside relative to the carbon-bromine bond, simultaneously displacing the bromide leaving group.[1][9] This backside attack results in an inversion of stereochemistry if the electrophilic carbon is chiral, although in this specific case, the carbon is prochiral.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware & Inert Atmosphere (N₂ or Ar) B 2. Dissolve Alcohol (1.0 eq) in Anhydrous Solvent A->B C 3. Add Base (e.g., NaH, 1.1 eq) at 0 °C B->C D 4. Stir for 30 min (Alkoxide Formation) C->D E 5. Add this compound (1.05 eq) D->E F 6. Warm to RT & Stir (Monitor via TLC) E->F G 7. Quench with Water F->G H 8. Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I 9. Wash with Water & Brine H->I J 10. Dry (Na₂SO₄), Filter, Concentrate I->J K 11. Purify by Column Chromatography J->K

Sources

Application Notes and Protocols: The Strategic Use of 2-(Bromomethyl)-3,5-dichloropyridine in the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Agrochemicals

In the continuous effort to develop more effective and selective agrochemicals, the design of molecular scaffolds that can be readily and efficiently functionalized is of paramount importance. 2-(Bromomethyl)-3,5-dichloropyridine is a specialized heterocyclic intermediate engineered for this purpose. Its structure is uniquely tailored for synthetic utility in agrochemical research and development.[1]

The key to its versatility lies in two core features:

  • A Highly Reactive Bromomethyl Group: Analogous to a benzylic bromide, the bromomethyl group at the 2-position is an excellent electrophile, primed for facile nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of the dichloropyridinylmethyl moiety onto a wide range of nucleophilic substrates.[2]

  • A Dichlorinated Pyridine Core: The presence of two chlorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, which can enhance the biological activity of the final product. The pyridine scaffold itself is a well-established and crucial component in a multitude of commercially successful fungicides, herbicides, and insecticides.[3][4][5]

This document provides a technical guide for researchers and drug development professionals on the application of this compound, focusing on its primary role in forming key chemical linkages found in many modern pesticides. We will detail a representative protocol, explain the underlying reaction mechanism, and provide essential safety and handling information.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and hazards is critical before any experimental work.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₄BrCl₂NCalculated
Molecular Weight 240.91 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar compounds
Reactivity Highly reactive alkylating agent[2]

Note: A specific CAS Number for this compound is not widely listed in public databases, underscoring its status as a specialized synthetic intermediate.

Safety & Handling Precautions

As a reactive alkylating agent, this compound must be handled with extreme caution. It is expected to be a potent lachrymator and corrosive to skin, eyes, and the respiratory tract. All operations must be conducted inside a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[8][9]

    • Eye Protection: Use chemical safety goggles and a face shield.[9]

    • Skin and Body Protection: A full lab coat and appropriate chemical-resistant clothing are required to prevent skin contact.[8]

    • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA-approved respirator.[6]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek urgent medical attention.[6]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[8]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7]

  • Storage & Handling:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Core Application: Synthesis of Pyridyl Ether Linkages

The formation of ether or thioether bonds is a cornerstone of synthetic agrochemical chemistry. The (dichloropyridinyl)methyl ether moiety is a key substructure in various herbicides and fungicides. This compound is an ideal reagent for creating this linkage via a Williamson ether synthesis-type reaction.

Rationale and Mechanistic Insight

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). The electrophilic carbon of the bromomethyl group is attacked by a nucleophile, such as a phenoxide or thiophenoxide. The reaction is typically facilitated by a weak base, which deprotonates the phenol or thiol in situ to generate the more potent nucleophile. The choice of a polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile) is crucial as it solvates the base's cation while leaving the anionic nucleophile highly reactive.[2]

SN2_Mechanism

Protocol: Synthesis of a Hypothetical Pyridyl Ether Herbicide Precursor

This protocol details the synthesis of 2-((2,4-dichlorophenoxy)methyl)-3,5-dichloropyridine, a scaffold representative of pyridyl ether agrochemicals, from this compound and 2,4-dichlorophenol.

Materials:

  • This compound

  • 2,4-Dichlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of phenol).

  • Formation of Nucleophile: Stir the mixture at room temperature for 30 minutes. This allows the potassium carbonate to deprotonate the phenol, forming the potassium 2,4-dichlorophenoxide salt in situ. The formation of the more potent nucleophile is critical for efficient reaction.

  • Substrate Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent ensures full consumption of the valuable phenol starting material.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.

    • Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 2-((2,4-dichlorophenoxy)methyl)-3,5-dichloropyridine.

Representative Reaction Data
ParameterRecommended ValueRationale
Equivalents (Phenol) 1.0Limiting Reagent
Equivalents (Bromide) 1.05 - 1.1Drives reaction to completion
Equivalents (Base) 1.5 - 2.0Ensures complete deprotonation
Solvent DMF, AcetonitrilePolar aprotic, facilitates SN2
Temperature 60 - 80 °CProvides activation energy without decomposition
Time 4 - 8 hoursVaries based on substrate reactivity
Typical Yield 85 - 95%Based on analogous SN2 reactions

workflow

Conclusion

This compound is a potent and highly effective electrophile for the synthesis of complex molecules in the agrochemical sector. Its utility is primarily centered on the facile construction of ether and thioether linkages through SN2 reactions, introducing the biologically relevant dichloropyridine motif. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile intermediate in the discovery and development of next-generation crop protection agents. Due to its high reactivity and presumed toxicity, strict adherence to safety protocols is mandatory.

References

  • J&K Scientific. 2-Bromo-3,5-dichloropyridine | 14482-51-0. Available from: [Link]

  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Chemical Information Portal. Available from: [Link]

  • Chem-Impex. 2-Bromo-3,5-dichloropyridine. Available from: [Link]

  • PubChem. 2-Bromo-3,5-dichloropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Pesticidal compound mixtures. WO2011076724A2.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373. Available from: [Link]

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. (2024). Available from: [Link]

  • Baker, D. R., Fenyes, J. G., Moberg, W. K., & Cross, B. (Eds.). (1987). Synthesis and chemistry of agrochemicals. American Chemical Society.
  • Chen, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. Available from: [Link]

  • Google Patents. Synergistic pesticide compositions. WO2009123907A1.
  • Rossi, R. A., & Pierini, A. B. (1995). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 95(5), 1481-1529.
  • Li, W., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 6065–6069. Available from: [Link]

  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (2012). Available from: [Link]

  • Google Patents. Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.
  • Google Patents. Pesticide preparation and process for producing the same. WO2013050433A1.
  • Google Patents. Heterocyclic compounds. US4742060A.
  • Google Patents. Process for the preparation of 3,5-dichloropyridine. WO2001005766A2.
  • ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental.... (2015). Available from: [Link]

  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2015). Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE. CZ269391A3.

Sources

The Strategic Utility of 2-(Bromomethyl)-3,5-dichloropyridine in the Synthesis of Pharmaceutical Ingredients: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of 2-(Bromomethyl)-3,5-dichloropyridine, a highly reactive and versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The unique electronic and steric properties conferred by the dichlorinated pyridine ring and the reactive bromomethyl group make this reagent a valuable tool for medicinal chemists. This document offers a detailed protocol for the preparation of this compound and explores its application in key bond-forming reactions, including N-alkylation, S-alkylation, and Sonogashira coupling, which are fundamental to the construction of complex pharmaceutical agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Versatility of a Halogenated Pyridine Scaffold

The pyridine nucleus is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of halogen atoms on this ring system, as seen in this compound, serves a dual purpose. Firstly, the chlorine atoms modulate the electronic properties of the pyridine ring, influencing its pKa and metabolic stability. Secondly, they provide synthetic handles for further functionalization through cross-coupling reactions.

The primary point of reactivity in this compound is the bromomethyl group, which acts as a potent electrophile for the alkylation of various nucleophiles. This reactivity is the cornerstone of its utility in the rapid assembly of molecular complexity, allowing for the introduction of the 3,5-dichloropyridinylmethyl moiety into a wide range of molecular scaffolds. This guide will provide the necessary protocols to both synthesize and utilize this important pharmaceutical intermediate.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the free-radical bromination of 2-methyl-3,5-dichloropyridine. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is the preferred method for this transformation.[1][2][3] This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting radical intermediate.

Quantitative Data Summary for Wohl-Ziegler Bromination
ReactantReagentInitiatorSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Methyl-3,5-dichloropyridineN-Bromosuccinimide (NBS) (1.1 eq)AIBN (0.1 eq)CCl₄ (or Acetonitrile)Reflux (77-82)2-475-85
Experimental Protocol: Wohl-Ziegler Bromination

Materials:

  • 2-Methyl-3,5-dichloropyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous (Note: Due to toxicity, acetonitrile can be used as a safer alternative solvent)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methyl-3,5-dichloropyridine (1.0 eq).

  • Add anhydrous carbon tetrachloride (or acetonitrile) to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77-82 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Applications in Pharmaceutical Synthesis

The electrophilic nature of the bromomethyl group makes this compound an ideal reagent for the alkylation of a variety of nucleophiles commonly found in pharmaceutical scaffolds.

N-Alkylation of Heterocycles: Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a class of privileged structures in medicinal chemistry, with applications as hypnotic drugs (e.g., Zolpidem), and agents with antibacterial, antiviral, and antitumor properties.[4][5] The N-alkylation of an imidazole or a related nitrogen-containing heterocycle with this compound is a direct route to incorporate the dichloropyridine moiety.

HeterocycleBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
ImidazoleK₂CO₃DMF25-504-880-95
1,2,4-TriazoleNaHTHF0-252-675-90

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add imidazole (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

S-Alkylation of Thiols: Precursors to Cysteine Protease Inhibitors and other Thiol-Containing APIs

The alkylation of thiol-containing molecules is a critical transformation in the synthesis of various pharmaceutical agents. Cysteine residues in peptides and proteins are common targets for alkylation, and small molecule thiols are present in numerous drugs.[6][7]

ThiolBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-acetyl-L-cysteine methyl esterK₂CO₃Acetonitrile251-3>90
ThiophenolEt₃NDichloromethane0-251-2>95

Materials:

  • This compound

  • N-acetyl-L-cysteine methyl ester

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-L-cysteine methyl ester (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Sonogashira Coupling: Building Blocks for Kinase Inhibitors and Antiviral Agents

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] While the bromomethyl group is the primary reactive site for nucleophilic substitution, the chlorine atoms on the pyridine ring of this compound can participate in Sonogashira coupling reactions, albeit under more forcing conditions than the corresponding bromo or iodo derivatives. This allows for the introduction of alkyne-containing moieties, which are valuable in the synthesis of kinase inhibitors and other complex APIs.[10][11][12]

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%)Et₃NTHF60-8060-75
TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%)CuI (10 mol%)DiisopropylamineDMF80-10055-70

Materials:

  • This compound (or a derivative where the bromomethyl group is protected or has been transformed)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-substituted-3,5-dichloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF, followed by anhydrous triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

Synthesis of this compound

G start 2-Methyl-3,5-dichloropyridine reagents NBS, AIBN CCl₄ (or MeCN), Reflux start->reagents product This compound reagents->product

Caption: Wohl-Ziegler bromination of 2-methyl-3,5-dichloropyridine.

General Application Workflow

G cluster_reactions Key Reactions cluster_products Pharmaceutical Intermediates start This compound n_alkylation N-Alkylation (e.g., with Imidazole) start->n_alkylation s_alkylation S-Alkylation (e.g., with Cysteine derivative) start->s_alkylation sonogashira Sonogashira Coupling (at C-Cl positions) start->sonogashira Derivative product_n N-(3,5-dichloropyridin-2-yl)methyl Imidazole n_alkylation->product_n product_s S-(3,5-dichloropyridin-2-yl)methyl Cysteine derivative s_alkylation->product_s product_sono Alkynyl-substituted dichloropyridine sonogashira->product_sono

Caption: Synthetic utility of this compound.

Conclusion

This compound is a potent and versatile building block in the synthesis of pharmaceutical ingredients. Its facile preparation via Wohl-Ziegler bromination and the high reactivity of its bromomethyl group towards a range of nucleophiles make it an attractive starting material for the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this valuable intermediate. The ability to further functionalize the dichloropyridine ring through cross-coupling reactions further expands its synthetic potential. As the demand for novel therapeutics continues to grow, the strategic use of such highly functionalized building blocks will remain a cornerstone of modern drug discovery and development.

References

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. [Link]

  • ResearchGate. Wohl‐Ziegler reaction. [Link]

  • Grokipedia. Wohl–Ziegler bromination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Moroccan Journal of Chemistry. An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubMed Central. NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. [Link]

  • PubMed Central. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. [Link]

  • PubMed Central. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. [Link]

  • PubMed Central. Natural compounds with P2X7 receptor-modulating properties. [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Green Chemistry. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. [Link]

  • PubMed Central. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. [Link]

  • Growing Science. S-alkylation. [Link]

  • EMBL-EBI. Document: Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. (CHEMBL1154101). [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. [Link]

  • Semantic Scholar. Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application. [Link]

  • PubMed Central. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • PubMed Central. Antiviral Drugs. [Link]

  • PubMed Central. Phytochemicals as Antiviral Agents: Recent Updates. [Link]

  • PubMed. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. [Link]

  • ResearchGate. 2-(Dichloromethyl)pyrazolo[1,5-a][1][8][13]triazines: synthesis and anticancer activity. [Link]

  • PubMed. Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. [Link]

Sources

Palladium-catalyzed cross-coupling of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(Bromomethyl)-3,5-dichloropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies for the functionalization of this compound. This substrate is a highly versatile yet complex building block, featuring three distinct electrophilic sites: a reactive benzylic-type bromide and two less reactive aryl chlorides at the C3 and C5 positions of the pyridine ring. The central challenge lies in achieving site-selectivity. This document moves beyond standard protocols to explain the mechanistic rationale behind reaction design, enabling researchers in pharmaceutical and materials science to selectively modify this scaffold. We present detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on catalyst and ligand systems designed to activate aryl chlorides, along with a discussion on strategies for targeting the bromomethyl group.

Introduction: The Synthetic Challenge and Opportunity

This compound is a valuable intermediate for introducing a substituted pyridyl motif into complex molecules, a common feature in agrochemicals and pharmaceuticals.[1][2][3] Its synthetic utility is defined by its three potential points of diversification. However, this versatility presents a significant challenge: controlling which site undergoes reaction.

The reactivity of the three electrophilic centers generally follows this order: C(sp³)-Br (bromomethyl) > C(sp²)-Cl (aryl chloride)

The C(sp³)-Br bond is susceptible to both Pd-catalyzed oxidative addition and classical SN2 substitution by nucleophilic reagents or bases. The C(sp²)-Cl bonds are significantly more inert and require specialized, highly active palladium catalyst systems for activation.[4] Differentiating between the C3 and C5 chloro-positions adds another layer of complexity, often governed by subtle electronic and steric effects, as well as the choice of ligand.[5] This guide provides the strategic framework and practical protocols to navigate these challenges.

sub This compound p1 Coupling at C(sp³)-Br (Benzylic Position) sub->p1 Mild Conditions (e.g., Kumada, Negishi) p2 Coupling at C3-Cl (Aryl Position) sub->p2 Harsh Conditions Aryl-Chloride Activation p3 Coupling at C5-Cl (Aryl Position) sub->p3 Harsh Conditions Aryl-Chloride Activation

Caption: Potential pathways for cross-coupling on the trifunctional substrate.

The Palladium Catalytic Cycle: A Universal Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding how to manipulate reaction outcomes.[6][7] The cycle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the electrophile. This is often the rate-determining step, especially for less reactive halides like aryl chlorides. This step converts Pd(0) to a Pd(II) intermediate.[8]

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a nucleophilic organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide. For this to occur, the organometallic reagent often needs to be activated, for example, by a base in Suzuki couplings.[9][10]

  • Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C, C-N, or C-O bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln     |    X pd0->pd2_ox Oxidative Addition (+ R-X) pd2_trans R-Pd(II)Ln     |    R' pd2_ox->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 Reductive Elimination (- R-R')

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The choice of ligand (L) is critical. Bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps, which is paramount for activating stubborn C-Cl bonds.[11]

Application Protocols: Site-Selective Aryl Chloride Coupling

The following protocols are designed to favor coupling at the C3 and/or C5 chloro positions. This requires potent catalyst systems that can overcome the high activation barrier of C(sp²)-Cl bond cleavage while minimizing reactions at the more labile bromomethyl site.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[10] For aryl chlorides, the use of sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often mandatory.[5][12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)100
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene110
3PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O (4:1)90

Data adapted from established procedures for related chloropyridine substrates.[12][13][14]

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous dioxane to pre-form the catalyst.

  • Add the remaining 8 mL of dioxane and 2 mL of water to the Schlenk tube containing the reagents.

  • Using a syringe, transfer the catalyst premix to the reaction mixture.

  • Seal the tube and heat the reaction in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality: The combination of a bulky, electron-rich phosphine ligand (SPhos) and a Pd(II) precatalyst generates a highly active Pd(0) species in situ.[12] The strong base (K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation.[9] The dioxane/water solvent system aids in dissolving both the organic and inorganic reagents.

Caption: Suzuki-Miyaura reaction scheme.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[15] The reaction is co-catalyzed by palladium and copper(I).[16] Copper-free versions exist but often require specialized conditions.[17]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.5 mmol, 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (5 mL, anhydrous and degassed)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and triethylamine via syringe. Triethylamine acts as both the base and a solvent.

  • Add phenylacetylene dropwise via syringe.

  • Heat the mixture to 70-80 °C and stir for 8-16 hours. Monitor by TLC.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues and amine salts.

  • Wash the filtrate with saturated NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition step. The copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself, increasing the reaction rate.[15][18]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[19] Success with aryl chlorides hinges on the use of highly specialized, sterically demanding phosphine ligands.[11][20][21]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (1)BrettPhos (2)NaOt-Bu (1.5)Toluene100
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH110
3BrettPhos Pd G3 (2)-LHMDS (1.8)THF80

Data based on user guides and established procedures.[20][22]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BrettPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (10 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add NaOt-Bu to an oven-dried reaction vial.

  • Add Pd₂(dba)₃ and BrettPhos.

  • Add this compound, followed by toluene and finally morpholine.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a pre-heated heating block at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, carefully uncap the vial and partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Causality: The strong, non-nucleophilic base (NaOt-Bu) deprotonates the amine, forming the amide, which then coordinates to the palladium center.[6][20] The extremely bulky BrettPhos ligand promotes the challenging reductive elimination step to form the C-N bond and prevents catalyst decomposition pathways.[22]

Strategic Considerations for the Bromomethyl Group

While the protocols above are optimized for aryl chloride reactivity, the C(sp³)-Br bond remains a potential liability, susceptible to SN2 attack by bases or amine nucleophiles. To selectively target the bromomethyl position, one would employ different conditions, such as a Kumada or Negishi coupling, which are effective for sp³ centers and can often be run at lower temperatures, leaving the aryl chlorides untouched.[5] A subsequent coupling at the chloro-positions could then be performed, demonstrating a powerful two-step diversification strategy.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Chemistry.org. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. (n.d.). Chem-Space. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2016). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2002). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2013). ResearchGate. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. (2019). National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of novel derivatives from 2-(Bromomethyl)-3,5-dichloropyridine, a critical starting material in pharmaceutical and agrochemical research. The document moves beyond rudimentary bench-scale procedures to address the specific challenges of process scale-up, including reaction optimization, safety, and analytical validation. Detailed, field-tested protocols for N-alkylation and O-alkylation are presented, supported by mechanistic insights and process logic to empower researchers, scientists, and drug development professionals in their synthetic campaigns.

Introduction: Strategic Importance of this compound

Pyridine and its derivatives are foundational scaffolds in modern medicine, with approximately 20% of the top 200 drugs featuring this heterocyclic core.[1][2] The compound this compound is a particularly valuable building block due to its dual reactivity. The dichlorinated pyridine ring provides a stable, electron-deficient aromatic system amenable to further functionalization, such as cross-coupling reactions.[3][4] Simultaneously, the bromomethyl group at the 2-position serves as a potent electrophilic handle, primed for nucleophilic substitution reactions to introduce a wide variety of functional groups.[5]

This reactivity profile makes it an essential intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including precursors to drugs like Varenicline, used for smoking cessation.[6][7][8] The ability to efficiently and safely scale the synthesis of its derivatives is therefore a critical step in the drug development pipeline.

Core Mechanism: The SN2 Pathway

The primary route for derivatization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[9][10] This is a single, concerted step where an electron-rich nucleophile (Nu:) attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.[5][11]

The reaction's efficiency is governed by several factors:

  • Nucleophile Strength: More potent nucleophiles (e.g., thiolates, primary amines) react faster.

  • Steric Hindrance: As a primary halide, the substrate is minimally hindered, making it an ideal candidate for the SN2 pathway.[9]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the counter-ion of the nucleophile but do not cage the nucleophile itself, thereby enhancing its reactivity.[5][9]

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_qc Quality Control p1 Process Hazard Analysis (PHA) p2 Source Raw Materials (Process Grade) p1->p2 p3 Reactor Setup & Inerting p2->p3 r1 Charge Solvent & Base p3->r1 r2 Charge Nucleophile r1->r2 r3 Controlled Addition of Electrophile (Monitor Temperature) r2->r3 r4 Reaction Monitoring (TLC/HPLC/GC) r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Phase Separation / Extraction w1->w2 w3 Solvent Swap / Distillation w2->w3 w4 Crystallization / Filtration w3->w4 w5 Drying w4->w5 q1 Characterization (NMR, MS) w5->q1 q2 Purity Analysis (HPLC/GC) q1->q2 q3 Release q2->q3

Sources

Troubleshooting & Optimization

Preventing degradation of 2-(Bromomethyl)-3,5-dichloropyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Bromomethyl)-3,5-dichloropyridine

Introduction: Welcome to the technical support guide for this compound (CAS No. 1227502-19-3).[1] This reagent is a highly valuable synthetic intermediate, pivotal in the development of novel pharmaceuticals and agrochemicals due to its reactive bromomethyl group attached to a dichlorinated pyridine scaffold.[2][3] However, its utility is matched by its reactivity, which can lead to significant degradation if not handled with the precision and understanding it requires. The benzylic-like nature of the bromomethyl group makes the C-Br bond susceptible to cleavage, forming a resonance-stabilized carbocation or radical intermediate, which is the root of both its synthetic power and its instability.[4][5][6][7]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered when using this reagent, offering not just solutions but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown or black, and TLC analysis shows a complex mixture of products. What is causing this decomposition?

A1: This is a classic sign of reagent degradation. This compound is susceptible to several decomposition pathways, often accelerated by reaction conditions. The primary culprits are:

  • Hydrolysis: The bromomethyl group is highly sensitive to water and other protic nucleophiles. Trace moisture in your solvent, reagents, or even from the atmosphere can hydrolyze the C-Br bond to form the corresponding alcohol, 2-(hydroxymethyl)-3,5-dichloropyridine, and HBr. The HBr generated can further catalyze decomposition, leading to the dark, tarry appearance.

  • Oxidation: The benzylic-like position is prone to oxidation, especially if the reaction is exposed to air for prolonged periods or at elevated temperatures.[8] This can lead to the formation of 3,5-dichloro-2-pyridinecarboxaldehyde.

  • Self-Reaction/Polymerization: In the presence of certain bases or upon prolonged standing, the molecule can react with itself. One molecule can act as a nucleophile (the pyridine nitrogen) and another as the electrophile, leading to quaternization and subsequent polymerization.

  • Light Sensitivity: Like many benzylic bromides, this compound can be sensitive to light, which can initiate radical-based degradation pathways.[9][10]

Expert Insight: The dark coloration is often due to the formation of conjugated polymeric materials and pyridinium salts, which are notoriously difficult to characterize and remove. Preventing their formation from the outset is the most effective strategy.

Q2: I'm experiencing low yields in my nucleophilic substitution reaction, with starting material remaining even after extended reaction times. What am I doing wrong?

A2: This issue often points to suboptimal reaction conditions that either fail to activate the substrate sufficiently or, more commonly, deactivate the reagent or nucleophile.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate your nucleophile, leading to a sluggish reaction. Conversely, a strong, nucleophilic base (like NaOH or KOH in a protic solvent) can compete with your intended nucleophile, leading to hydrolysis.

    • Solution: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃ in an aprotic solvent. These are strong enough to deprotonate most N-H, O-H, and S-H nucleophiles but are poor nucleophiles themselves.

  • Solvent Issues: The solvent plays a major role in SN2 reactions.

    • Polar Aprotic Solvents are Ideal: Solvents like DMF, DMSO, and Acetonitrile are excellent choices. They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

    • Protic Solvents are Problematic: Solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and promoting unwanted hydrolysis of the starting material.

  • Temperature Control: While heating can increase reaction rates, it can disproportionately accelerate degradation.

    • Solution: Start reactions at room temperature or even 0 °C. Monitor by TLC and only warm the reaction gently if necessary. For highly reactive nucleophiles, cooling is often essential to prevent side reactions.

Table 1: Solvent & Base Selection Guide for Nucleophilic Substitution
Nucleophile TypeRecommended Solvent(s)Recommended Base(s)Temperature Range
Amines (Primary/Secondary) Acetonitrile, THF, DMFK₂CO₃, DIPEA, Et₃N0 °C to RT
Alcohols/Phenols DMF, AcetonitrileK₂CO₃, Cs₂CO₃, NaHRT to 50 °C
Thiols DMF, THFK₂CO₃, Et₃N0 °C to RT
Carboxylates DMF, DMSOCs₂CO₃, K₂CO₃RT to 60 °C
Q3: How can I prevent hydrolysis of this compound during my experiment and storage?

A3: Preventing hydrolysis is the single most important factor for success.

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents should be obtained from a sealed bottle or passed through a solvent purification system (e.g., a Grignard still). Reagents should be dried in a vacuum oven if appropriate.

  • Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction. Use glassware with gas inlet/outlet adapters and perform reagent transfers via syringe through septa.

  • Proper Storage: The reagent itself must be stored under optimal conditions.[1] Store it in a tightly sealed container, preferably under argon or nitrogen, in a refrigerator at 2-8°C. The bottle should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing and solving issues with reactions involving this compound.

TroubleshootingWorkflow start Reaction Failure: Low Yield / Decomposition check_moisture Is the reaction strictly anhydrous? start->check_moisture check_atmosphere Is the reaction under an inert atmosphere? check_moisture->check_atmosphere Yes solution_moisture Solution: Dry all solvents, reagents, and glassware. Use syringe /septa techniques. check_moisture->solution_moisture No check_base Is the base appropriate? (Non-nucleophilic) check_atmosphere->check_base Yes solution_atmosphere Solution: Use N2 or Ar blanket. Degas solvent if necessary. check_atmosphere->solution_atmosphere No check_temp Is the temperature controlled and optimized? check_base->check_temp Yes solution_base Solution: Switch to K2CO3, Cs2CO3, or DIPEA in an aprotic solvent. check_base->solution_base No solution_temp Solution: Run reaction at 0°C or RT first. Avoid excessive heat. check_temp->solution_temp No success Successful Reaction check_temp->success Yes

Caption: Troubleshooting workflow for reactions.

Key Degradation Pathways

Understanding the potential side reactions is key to prevention. The molecule's reactivity centers on the electrophilic benzylic-like carbon.

DegradationPathways cluster_0 Degradation Pathways reagent 2-(Bromomethyl)- 3,5-dichloropyridine hydrolysis Hydrolysis Product (Alcohol) reagent->hydrolysis + H2O (Trace Moisture) oxidation Oxidation Product (Aldehyde) reagent->oxidation + O2 / Heat (Air Exposure) side_reaction Side Product (e.g., Over-alkylation) reagent->side_reaction + Strong / Wrong Nucleophile or Base

Caption: Common degradation pathways for the reagent.

Validated Experimental Protocol: N-Alkylation of Piperidine

This protocol provides a robust method for a standard nucleophilic substitution, incorporating best practices to minimize degradation.

Objective: To synthesize 1-((3,5-dichloropyridin-2-yl)methyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen line, septa, syringes

Procedure:

  • Preparation (Inert Atmosphere):

    • Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a steady stream of argon or nitrogen.

  • Reagent Addition:

    • To the flask, add anhydrous potassium carbonate (1.5 equivalents).

    • Add anhydrous acetonitrile (e.g., 40 mL) via cannula or syringe.

    • Add piperidine (1.0 equivalent) to the stirred suspension via syringe.

  • Substrate Addition (Controlled):

    • In a separate, dry vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous acetonitrile (e.g., 10 mL).

    • Using a syringe pump (ideal) or dropwise addition via a syringe, add the solution of the bromide to the reaction mixture over 20-30 minutes at room temperature. A slow addition rate is crucial to prevent localized high concentrations that can lead to side products.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours. A gentle warming to 40-50°C can be applied if the reaction is sluggish.

  • Workup:

    • Once the starting bromide is consumed (as indicated by TLC), cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the K₂CO₃ and wash the pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. [Link]

  • MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. [Link]

  • ResearchGate. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

Sources

Technical Support Center: Suzuki Coupling with 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(bromomethyl)-3,5-dichloropyridine. This substrate is a valuable building block in medicinal chemistry and drug development, but its unique structure presents significant challenges that can lead to low yields and complex product mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing in-depth troubleshooting advice, validated protocols, and a clear rationale behind each recommendation.

The primary challenges with this substrate stem from three distinct structural features:

  • An Electron-Deficient Pyridine Ring: The nitrogen atom and two chlorine substituents make the C2-Br bond susceptible to oxidative addition. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to deactivation or "catalyst poisoning".[1][2]

  • A Reactive Bromomethyl Group: This benzylic-like halide introduces a second electrophilic site, creating a challenge for chemoselectivity. Standard Suzuki conditions can sometimes promote undesired coupling at this C(sp³)-Br bond.[3][4][5]

  • Steric Hindrance: The substituents on the pyridine ring can influence the approach of the catalyst and coupling partners, affecting reaction kinetics.

This document will provide a systematic approach to overcoming these issues, enabling you to improve reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving very low yields? A1: The most common culprits are catalyst inhibition and competing side reactions. The pyridine nitrogen can bind to the palladium catalyst, effectively poisoning it.[1][6] Additionally, the presence of the highly reactive bromomethyl group can lead to a mixture of products if conditions are not selective for the C(sp²)-Cl bond you are likely targeting for the Suzuki reaction. Standard protocols may not be suitable for this specific substrate.

Q2: Which palladium catalyst and ligand system is a good starting point? A2: For challenging heteroaromatic substrates, particularly electron-deficient pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[7][8] A good starting point would be a pre-catalyst like SPhos Pd G3 or XPhos Pd G3, or a combination of Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands promote the crucial reductive elimination step and help stabilize the active monoligated palladium species.[8]

Q3: I'm observing a significant amount of debromination or dehalogenation of my starting material. What causes this? A3: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[9] It can be caused by palladium hydride species in the reaction mixture, which can arise from reactions with trace water, amine bases, or alcohol solvents. Ensuring anhydrous conditions and choosing a non-coordinating base like K₃PO₄ or Cs₂CO₃ can help minimize this pathway.

Q4: Can the bromomethyl group react under Suzuki conditions? A4: Yes, the C(sp³)-Br bond of the bromomethyl group is susceptible to oxidative addition and can undergo coupling, though this is often slower than with C(sp²)-Br bonds.[10] Achieving chemoselectivity for the desired C-Cl bond requires careful tuning of the catalyst, ligand, and reaction conditions. Lower temperatures and specific ligand choices can favor the desired pathway.[3][11]

Troubleshooting Guide: From Low Yield to High Fidelity

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low to No Conversion of Starting Material

This is often the most frustrating issue, indicating a fundamental problem with the catalytic cycle.

Potential Cause A: Catalyst Inhibition or Deactivation The lone pair on the pyridine nitrogen can irreversibly bind to the palladium center, effectively removing it from the catalytic cycle.[1][12] This is a well-documented problem for 2-substituted pyridines.[13]

  • Solution:

    • Use Bulky Ligands: Employ bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). The steric hindrance provided by these ligands can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active.[7][8]

    • Increase Catalyst Loading: As a direct but less elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can compensate for the portion of the catalyst that becomes deactivated.[14]

    • Switch to a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts). These are often more stable and efficient at generating the active Pd(0) species in situ compared to combinations like Pd(OAc)₂/ligand.[14]

Potential Cause B: Ineffective Base or Solvent System The choice of base and solvent is critical and interdependent, profoundly influencing reaction outcomes.[15][16] The base is required to activate the boronic acid for the transmetalation step. An unsuitable base/solvent combination can lead to poor solubility of reagents or failure to promote the key transmetalation step.

  • Solution:

    • Screen Bases: If a common base like Na₂CO₃ or K₂CO₃ is failing, switch to alternatives. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings, particularly in solvents like dioxane or toluene.[15][17][18]

    • Optimize Solvent: Anhydrous, degassed solvents are crucial.[17] 1,4-Dioxane, Toluene, and THF, often with a small amount of water, are common choices.[1][16] For this substrate, starting with a polar aprotic solvent like 1,4-dioxane or DMF may improve solubility and reaction rates.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition A (Standard)Condition B (For Difficult Substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)SPhos Pd G3 (3 mol%)Pre-catalyst provides higher activity and stability.[14]
Ligand PPh₃ (4 mol%)SPhos (if using Pd source like Pd₂(dba)₃)Bulky, electron-rich ligand accelerates key steps and prevents catalyst poisoning.[7][8]
Base K₂CO₃ (2.5 equiv)K₃PO₄·H₂O (3.0 equiv)K₃PO₄ is often superior for challenging heteroaryl couplings.[15]
Solvent Toluene/H₂O (10:1)1,4-Dioxane (anhydrous)Dioxane is an excellent solvent for a wide range of Suzuki reactions.[19]
Temp. 100 °C110 °CHigher temperature may be needed to overcome activation barriers.
Problem 2: Significant Side Product Formation

If the starting material is being consumed but the desired product yield is low, competing reaction pathways are likely the issue.

Potential Cause A: Protodeboronation of the Boronic Acid This is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing it from the reaction. It is often promoted by high temperatures and excess water, especially under basic conditions.[6][19]

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use a base like anhydrous K₃PO₄.

    • Use Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding acids.[9]

    • Modify Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.5 equivalents) to compensate for some degradation.

Potential Cause B: Homocoupling of the Boronic Acid This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[20]

  • Solution:

    • Thoroughly Degas: Ensure the reaction solvent and the reaction vessel are rigorously degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) before heating.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can sometimes minimize pathways leading to homocoupling.[14]

Potential Cause C: Competing Reaction at the Bromomethyl Group The C(sp³)-Br bond can compete with the C(sp²)-Cl bonds for oxidative addition.

  • Solution:

    • Lower Reaction Temperature: Oxidative addition at C(sp³)-Br often has a different activation energy than at C(sp²)-Cl. Running the reaction at the lowest possible temperature that still allows for conversion (e.g., starting at 80 °C) can enhance selectivity.

    • Ligand Tuning: While bulky phosphines are good for activating the C-Cl bond, some specific ligand systems have been developed for chemoselective couplings.[3][11] If selectivity is a persistent issue, screening a wider range of ligands, including those known for C(sp³)-C(sp²) couplings, may be necessary.

Visualizing the Challenge: Reaction Pathways

The following diagram illustrates the desired reaction versus the key competing pathways that reduce yield.

Suzuki_Pathways SM This compound + Ar-B(OH)₂ Catalyst_Poisoning Catalyst Poisoning (Pyridine Coordination) SM->Catalyst_Poisoning Catalyst Inhibition center SM->center Desired_Product Desired Product (Coupling at C-Cl) Side_Product1 Protodeboronation (Ar-H) Side_Product2 Homocoupling (Ar-Ar) Side_Product3 Benzylic Coupling (at CH₂Br) center->Desired_Product Optimized Conditions (Bulky Ligand, K₃PO₄) center->Side_Product1 H₂O, Heat center->Side_Product2 O₂ center->Side_Product3 Non-selective Conditions

Caption: Competing pathways in the Suzuki coupling of this compound.

Optimized Starting Protocol

This protocol is a robust starting point designed to mitigate the common issues discussed above. Monitoring by TLC, GC-MS, or LC-MS is essential.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄·H₂O, 3.0 equiv), finely powdered

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄·H₂O.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the pyridine substrate.[1]

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress every 2-4 hours. Reactions may take anywhere from 6 to 24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Troubleshooting Flowchart

Use this decision tree to guide your optimization strategy if the initial protocol does not provide satisfactory results.

Troubleshooting_Flowchart start Initial Reaction (Optimized Protocol) check_conversion Check Conversion by LCMS/GCMS start->check_conversion low_conversion <50% Conversion check_conversion->low_conversion No high_conversion >50% Conversion check_conversion->high_conversion Yes increase_temp Increase Temp to 120°C or Screen Solvent (e.g., DMF) low_conversion->increase_temp change_catalyst Screen Different Ligand (e.g., XPhos, RuPhos) increase_temp->change_catalyst Still Low check_yield Check Isolated Yield of Desired Product high_conversion->check_yield low_yield Low Yield, Multiple Side Products check_yield->low_yield Low good_yield Good to Excellent Yield check_yield->good_yield High check_deboronation Check for Protodeboronation (Ar-H byproduct) low_yield->check_deboronation use_ester Use Boronic Ester Instead of Acid check_deboronation->use_ester Present lower_temp Lower Temp to 90°C to Improve Selectivity check_deboronation->lower_temp Absent end Reaction Optimized good_yield->end

Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Ohsumi, M., Ito, A., & Nishiwaki, N. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Ohsumi, M., Ito, A., & Nishiwaki, N. (n.d.). Substrate Switchable Suzuki-Miyaura Coupling for Benzyl Ester vs. Benzyl Halide. The Royal Society of Chemistry.
  • Tang, W., & Zhang, X. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
  • Nishiwaki, N. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ingleson, M. J. (2020, November 17).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Baran, P. S. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Casado, C. M., & Espinet, P. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)

Sources

Overcoming low reactivity of 2-(Bromomethyl)-3,5-dichloropyridine in amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 2-(Bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with amination reactions using this specific substrate. Its low reactivity, driven by a combination of electronic and steric factors, often leads to failed or low-yielding experiments.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues you may be facing in the laboratory.

Q1: My amination reaction is not starting or is extremely slow. What are the primary factors to investigate?

This is the most common issue reported. The root cause is typically a combination of insufficient activation energy and suboptimal reaction conditions. Let's break down the potential solutions.

Causality Analysis: The electrophilic carbon of the bromomethyl group is activated by the electron-withdrawing nature of the pyridine ring and the two chlorine atoms. However, this is counteracted by the steric hindrance from the C3-chlorine and the potential for the amine nucleophile to be insufficiently reactive.

Troubleshooting Workflow:

G start Problem: Reaction Stalled or Slow check_temp Is the reaction at room temp? start->check_temp check_base Is a base present and appropriate? check_temp->check_base No increase_temp Action: Increase temperature incrementally (e.g., 50 °C -> 80 °C -> 110 °C) check_temp->increase_temp Yes check_solvent What is the solvent? check_base->check_solvent Yes change_base Action: Switch to a stronger, non-nucleophilic base (e.g., K2CO3 -> Cs2CO3 or DBU). Ensure 2-3 equivalents are used. check_base->change_base No / Ineffective check_amine Is the amine sterically hindered or a weak nucleophile? check_solvent->check_amine Polar Aprotic (e.g., MeCN, DMF) change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP). Ensure it is anhydrous. check_solvent->change_solvent Non-polar or protic (e.g., Toluene, EtOH) change_amine Action: Consider an alternative strategy (See FAQ Q3) or use a less hindered amine. check_amine->change_amine Yes success Success: Reaction Proceeds check_amine->success No increase_temp->check_base change_base->check_solvent change_solvent->check_amine change_amine->success

Caption: Troubleshooting workflow for stalled amination reactions.

Summary of Corrective Actions:

Problem SymptomPotential CauseSuggested Solution
No product formation after several hours at RT Insufficient thermal energyGradually increase the reaction temperature to 50-80 °C. For very unreactive amines, temperatures >100 °C in a high-boiling solvent like DMF or DMSO may be necessary.
Reaction stalls with starting material present Inadequate base strength or stoichiometryThe HBr generated during the reaction protonates the amine nucleophile, rendering it inactive. Use at least 2 equivalents of a base like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base such as DBU or DIPEA.
Slow reaction in solvents like THF or Toluene Poor solvent choice for SN2Switch to a polar aprotic solvent (Acetonitrile, DMF, DMSO) to maximize the nucleophilicity of the amine.
Reaction with bulky secondary amines fails High steric hindranceIf possible, switch to a less hindered amine. If the specific amine is required, consider alternative synthetic routes such as reductive amination (see FAQ Q3).
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions?

Byproduct formation is common when the desired reaction is slow, allowing alternative pathways to compete.

1. Overalkylation: The secondary amine product is often more nucleophilic than the primary amine starting material and can react with another molecule of the electrophile.[1]

  • Solution: Use a significant excess of the starting amine (2 to 5 equivalents). This statistically favors the reaction of the electrophile with the intended nucleophile.

2. Quaternization of the Pyridine Nitrogen: While the pyridine ring is electron-deficient, the nitrogen lone pair still possesses nucleophilicity and can be alkylated by the highly reactive bromomethyl group, especially intermolecularly at high concentrations.

  • Solution: Maintain a moderate dilution (e.g., 0.1-0.5 M). Using a heterogeneous base like potassium carbonate can also sequester the electrophile on its surface, potentially reducing this side reaction.

3. Elimination: With a very strong, hindered base (e.g., potassium tert-butoxide), elimination of HBr can occur, leading to decomposition.

  • Solution: Avoid excessively strong or bulky bases unless specifically required. K₂CO₃ and DIPEA are generally safer choices.

// Nodes SM [label="this compound\n(R-CH2Br)", fillcolor="#F1F3F4"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4"]; Product [label="Desired Product\n(R-CH2-NHR')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Overalkylation Product\n(R-CH2)2-NR'", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Product [label="+ R'-NH2\n(Desired S_N2)"]; Amine -> Product; Product -> Byproduct [label="+ R-CH2Br\n(Side Reaction)", color="#EA4335"]; SM -> Byproduct [color="#EA4335"]; }

Caption: Desired SN2 pathway vs. overalkylation side reaction.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about the chemistry of this substrate.

Q1: What intrinsic properties make this compound a challenging substrate for amination?

The difficulty arises from a confluence of electronic and steric effects. The pyridine nitrogen and the two chlorine atoms are powerful electron-withdrawing groups. This inductively increases the electrophilicity of the benzylic carbon in the CH₂Br group, which should theoretically make it more susceptible to nucleophilic attack. However, two key issues complicate this:

  • Steric Hindrance: The chlorine atom at the C-3 position provides significant steric bulk adjacent to the reaction center, impeding the approach of the amine nucleophile. This is especially problematic for secondary or bulky primary amines.

  • Basicity of the Nucleophile/Product: Amines are bases. The reaction generates HBr, which will protonate the starting amine, the product amine, or even the pyridine nitrogen, effectively removing the nucleophile from the reaction. This necessitates the use of an additional base, adding complexity.

Q2: What is a reliable, general-purpose protocol to use as a starting point for the amination of this substrate?

For a previously untested amine, we recommend the following conditions as a robust starting point.

Protocol: General SN2 Amination

  • Reagents & Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Add the desired amine (1.5 - 2.0 eq).

    • Add anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Reaction Execution:

    • Stir the mixture at room temperature for 1 hour.

    • If little to no conversion is observed by TLC or LC-MS, heat the reaction to 60 °C.

    • Maintain at 60 °C and monitor every 2-4 hours until the starting material is consumed. If the reaction is still slow, the temperature can be further increased to 80-100 °C (if using DMF).

  • Workup & Purification:

    • Cool the reaction to room temperature and filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel. Pro-Tip: To prevent product streaking or decomposition on acidic silica, pre-treat the silica with 1% triethylamine in the eluent or use a gradient containing a small amount of ammoniated methanol.

Q3: Direct SN2 amination is failing even under forcing conditions. What are the recommended alternative synthetic strategies?

When direct substitution is not feasible, indirect methods that avoid the problematic SN2 step with the target amine are highly effective. These methods typically involve creating the primary amine precursor, which can then be functionalized under milder conditions.

Comparison of Alternative Methods:

MethodDescriptionProsCons
Gabriel Synthesis A two-step process involving alkylation of potassium phthalimide followed by hydrazinolysis.[1]• Excellent for primary amines.• Completely avoids overalkylation.• Requires two steps.• Hydrolysis can sometimes be harsh.
Azide Substitution & Reduction Reaction with sodium azide (NaN₃) to form an alkyl azide, followed by reduction (e.g., LiAlH₄, H₂/Pd).[1]• High-yielding and clean.• Avoids overalkylation.• Sodium azide is highly toxic.• Low molecular weight azides can be explosive.
Reductive Amination Convert the bromomethyl group to an aldehyde, then react with the target amine in the presence of a reducing agent (e.g., NaBH(OAc)₃).• Excellent for complex/hindered amines.• Generally mild conditions.• Requires an extra step to form the aldehyde (e.g., via Kornblum oxidation).
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction. While typically for aryl halides, related systems can couple benzylic halides.[2][3][4][5][6]• Powerful and versatile method.• Tolerates a wide range of functional groups.• Requires an expensive palladium catalyst and specialized ligands.• Optimization can be complex.

Protocol: Primary Amine Synthesis via Azide Method

This is often the most reliable way to generate the core 2-(aminomethyl)-3,5-dichloropyridine intermediate.

  • Step 1: Azide Formation

    • Dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (NaN₃, 1.5 eq). CAUTION: Sodium azide is acutely toxic.

    • Stir at room temperature for 12-16 hours. Monitor by TLC until the starting bromide is consumed.

    • Carefully pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting azide is often used directly without further purification.

  • Step 2: Reduction to Amine

    • Method A (Catalytic Hydrogenation): Dissolve the crude azide in methanol or ethanol. Add 10% Palladium on Carbon (Pd/C, ~5 mol%). Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker until TLC indicates completion. Filter through Celite to remove the catalyst and concentrate.

    • Method B (Staudinger Reduction): Dissolve the crude azide in THF/Water (~4:1). Add triphenylphosphine (PPh₃, 1.1 eq). Stir at room temperature until N₂ evolution ceases and the azide is consumed (monitor by IR or TLC). The resulting primary amine can then be isolated.

This primary amine can subsequently be alkylated, acylated, or used in reductive amination procedures to build the final target molecule under more controlled conditions.

References

  • A General Photocatalytic Strategy for Nucleophilic Amination of Primary and Secondary Benzylic C–H Bonds. Journal of the American Chemical Society. (2023).
  • Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohologation of aryl halides. ResearchGate.
  • A general photocatalytic strategy for nucleophilic amination of primary and secondary benzylic C–H bonds. ChemRxiv. (2023).
  • Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. ACS Publications. (2020).
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC - NIH.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (2018).
  • Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. ResearchGate.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. (2024).
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. (2010).
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. (2011).
  • Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals. ResearchGate. (2016).
  • Synthesis of Amines. Chemistry LibreTexts. (2024).

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 2-(bromomethyl)-3,5-dichloropyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but notoriously difficult substrate. Here, we move beyond standard protocols to diagnose and solve issues rooted in the unique electronic and structural properties of this molecule, with a primary focus on overcoming catalyst poisoning.

Part 1: The Core Challenge: Why is This Substrate So Difficult?

The primary obstacle when using this compound and related N-heterocyclic substrates is the potent Lewis basicity of the pyridine nitrogen atom. This nitrogen readily coordinates to the palladium catalyst, forming a stable, off-cycle complex that effectively poisons the catalyst and halts the desired reaction.[1][2][3] This phenomenon, often referred to as the "2-pyridyl problem," is a well-documented challenge in cross-coupling chemistry.[4][5][6]

Our substrate presents a dual challenge:

  • Catalyst Poisoning: The pyridine nitrogen acts as a strong ligand, deactivating the palladium center.

  • Selectivity: The molecule possesses three potential sites for oxidative addition: the highly reactive benzylic-type C-Br bond and two less reactive C-Cl bonds on the electron-deficient pyridine ring.

This guide provides a systematic approach to overcoming these hurdles.

Mechanism of Catalyst Poisoning

The active Pd(0) species in a typical cross-coupling cycle is highly susceptible to coordination by the pyridine nitrogen. This coordination can be strong enough to prevent the initial, crucial step of oxidative addition with the halide, effectively sequestering the catalyst in an inactive state.

CatalystPoisoning Active_Catalyst Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Desired Path) Active_Catalyst->Oxidative_Addition Reacts with C-X bond Poisoning Poisoning (Undesired Path) Active_Catalyst->Poisoning Coordinates with Pyridine N Substrate This compound (Py-R-X) Substrate->Oxidative_Addition Substrate->Poisoning Product_Cycle Productive Catalytic Cycle Oxidative_Addition->Product_Cycle Inactive_Complex [Pd(0)L₂(Py-R-X)] (Inactive Off-Cycle Complex) Poisoning->Inactive_Complex Forms stable adduct

Diagram 1: The competitive relationship between the desired catalytic cycle and catalyst poisoning by the pyridine nitrogen.

Part 2: Troubleshooting Guide - Common Experimental Failures

This section is structured to address the most common issues observed in the lab.

Q1: My reaction is stalled. I see only starting material and the reaction mixture has turned black (Pd black). What happened and how can I fix it?

A1: This is a classic symptom of catalyst poisoning leading to catalyst decomposition. The strong coordination of the pyridine nitrogen to the palladium center not only inhibits the reaction but can also lead to the aggregation and precipitation of palladium metal (Pd black), permanently removing it from the catalytic cycle.

Causality: The pyridine nitrogen outcompetes the aryl halide for a coordination site on the Pd(0) center. Without oxidative addition, the catalytic cycle cannot begin. The un-stabilized Pd(0) species then aggregates.

Solutions:

  • Ligand Selection is Critical: The most effective strategy is to use a ligand that can kinetically or thermodynamically disfavor the binding of the pyridine nitrogen.[7]

    • Steric Hindrance: Employ bulky, electron-rich monodentate phosphine ligands. These ligands create a congested coordination sphere around the palladium, physically blocking the pyridine nitrogen from accessing the metal.

    • Strong Binding: N-Heterocyclic Carbene (NHC) ligands are strong sigma donors that form very stable bonds with palladium, making it less likely for the pyridine substrate to displace them.[7]

  • Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand (e.g., 2.5:1 L:Pd instead of 2:1) can help keep the palladium center coordinated and soluble, preventing decomposition.[7]

  • Choice of Palladium Precursor: Use a Pd(0) source like Pd₂(dba)₃, which requires ligand association to be stable, or a pre-formed catalyst where the ligand is already bound. Pd(II) sources like Pd(OAc)₂ require an in situ reduction step which can be inefficient in the presence of a poisoning substrate.[3]

Parameter Problematic Choice Recommended Solution Rationale
Ligand PPh₃, bidentate ligands (e.g., dppf)XPhos, SPhos, RuPhos, tBu₃P Bulky, electron-rich ligands sterically shield the Pd center from pyridine coordination.[7]
Pd Source PdCl₂, Pd(OAc)₂Pd₂(dba)₃, or pre-formed catalysts Pd(0) sources bypass a potentially problematic in situ reduction step.[3]
L:Pd Ratio 1:1 or 2:12.5:1 to 4:1 Excess ligand helps prevent catalyst decomposition and favors the formation of the active species.
Q2: My reaction is working, but I'm getting a mixture of products from coupling at the bromomethyl C-Br bond and the ring C-Cl bonds. How do I improve selectivity?

A2: This is a challenge of relative reaction rates. The C(sp³)-Br bond of the bromomethyl group is generally much more reactive towards oxidative addition than the C(sp²)-Cl bonds on the electron-deficient pyridine ring. However, under harsh conditions (high temperatures) or with very active catalysts, selectivity can be lost.

Solutions:

  • Control the Temperature: This is the most crucial variable. Start at a lower temperature (e.g., 50-70 °C) and slowly increase only if necessary. The activation energy for the C-Br bond cleavage is lower than for the C-Cl bonds.

  • Choose the Right Coupling Partner: For reactions like Suzuki-Miyaura coupling, the rate of transmetalation can influence the overall reaction. Using a more reactive boronic acid or ester can sometimes allow for lower reaction temperatures, preserving selectivity.

  • Tune the Base: The choice of base can influence catalyst activity and stability. A weaker base (e.g., K₃PO₄, Cs₂CO₃) is often preferred over strong bases like alkoxides (e.g., NaOtBu), which can promote side reactions and catalyst decomposition at higher temperatures.

Q3: I'm observing significant protodehalogenation or homocoupling of my coupling partner. What causes this and how can I prevent it?

A3: These side reactions are often linked to moisture, oxygen, or an imbalance in the rates of the catalytic cycle.

Solutions:

  • Protodehalogenation (Replacement of -Br or -Cl with -H):

    • Ensure Anhydrous Conditions: This is paramount. Water can be a proton source, especially at elevated temperatures. Dry your solvents and reagents thoroughly, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[7]

    • Base Selection: Some bases can facilitate this side reaction. Screening different bases may be necessary.[7]

  • Homocoupling (e.g., Boronic Acid Dimerization):

    • Thorough Degassing: Oxygen is a known promoter of boronic acid homocoupling.[7] Degas your reaction mixture by sparging with an inert gas or by using several freeze-pump-thaw cycles.

    • Slow Addition: If the rate of transmetalation is slow compared to other steps, the concentration of the organometallic coupling partner can build up. In some cases, slow addition of the boronic acid via syringe pump can minimize its decomposition and homocoupling.

Part 3: Proactive Strategies & FAQs

Q4: What is the best "go-to" catalyst system for cross-coupling with this compound?

A4: While every reaction is unique, a highly reliable starting point for Suzuki or Buchwald-Hartwig amination would be a system combining a Pd(0) source with a bulky, electron-rich phosphine ligand from the Buchwald family.

  • Palladium Source: Pd₂(dba)₃ (1-2 mol %)

  • Ligand: RuPhos or XPhos (2.2-3 mol %)

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

  • Solvent: Toluene or Dioxane (thoroughly degassed and dried)

  • Temperature: Start at 70-80 °C and monitor for reaction progress.

This combination provides a sterically shielded, highly active catalyst that is well-suited to overcome the poisoning effect of the pyridine nitrogen.[7]

Q5: Should I protect the pyridine nitrogen by converting it to an N-oxide?

A5: This is an excellent and often underutilized strategy. Converting the pyridine to a pyridine N-oxide drastically reduces the Lewis basicity of the nitrogen, effectively "turning off" its ability to poison the catalyst.[3][8]

  • Pros:

    • Significantly reduces or eliminates catalyst poisoning.

    • Often leads to cleaner reactions and higher yields.

    • Allows for the use of a wider range of "standard" ligands and conditions that would otherwise fail.

  • Cons:

    • Adds two steps to the synthesis: oxidation to the N-oxide and subsequent reduction back to the pyridine.

    • The N-oxide may not be compatible with all downstream reaction conditions.

Recommendation: If direct coupling fails or gives low yields despite troubleshooting, the N-oxide strategy is a highly recommended alternative.[9]

Part 4: Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., RuPhos, 0.022 equiv).

  • Reaction Assembly:

    • Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add the palladium precursor and ligand to the flask under a positive pressure of inert gas.

    • Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe.

  • Execution and Monitoring:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

    • Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow Start Start: Low or No Yield Check_Catalyst Symptom: Reaction Stalled, Pd Black? (Catalyst Poisoning) Start->Check_Catalyst Check_Selectivity Symptom: Mixture of Products? (Selectivity Issue) Start->Check_Selectivity Check_Byproducts Symptom: Homocoupling or Protodehalogenation? (Side Reactions) Start->Check_Byproducts Action_Ligand Action: 1. Switch to bulky ligand (XPhos, RuPhos). 2. Increase L:Pd ratio. 3. Use Pd(0) source. Check_Catalyst->Action_Ligand Consider_Protection Still Failing? Consider N-Oxide Protection Strategy Action_Ligand->Consider_Protection Success Success: Improved Yield and Purity Action_Ligand->Success Re-run Experiment Action_Temp Action: 1. Lower reaction temperature (start at 50-70°C). 2. Screen milder bases (K₃PO₄). Check_Selectivity->Action_Temp Action_Temp->Consider_Protection Action_Temp->Success Re-run Experiment Action_Conditions Action: 1. Rigorously degas solvents. 2. Ensure all reagents are anhydrous. 3. Use fresh, pure starting materials. Check_Byproducts->Action_Conditions Action_Conditions->Consider_Protection Action_Conditions->Success Re-run Experiment Consider_Protection->Success Synthesize N-Oxide and Re-attempt Coupling

Diagram 2: A logical workflow for troubleshooting common issues.

References

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20786-20803. Available at: [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 132(47), 20968-20986*. Available at: [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672. Available at: [Link]

  • Campeau, L. C., Thansandote, P., & Fagnou, K. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Semantic Scholar. Retrieved from [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 200(1-2), 147-159. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the limitations of directed C–H functionalizations of heterocycles. Nature, 519(7543), 334-338. Available at: [Link]

  • Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2023). Semantic Scholar. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie, 119(29), 5655-5659. Available at: [Link]

Sources

Technical Support Center: Managing Di-substituted Products from 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions with 2-(bromomethyl)-3,5-dichloropyridine. This versatile reagent is a cornerstone in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to introduce the (3,5-dichloropyridin-2-yl)methyl moiety.[1][2] However, its high reactivity, particularly the benzylic bromide-like behavior, presents a common and critical challenge: the formation of undesired di-substituted products.[3] This is especially prevalent when reacting with primary amines, where the mono-alkylated product can compete with the starting amine, leading to complex product mixtures and reduced yields.[4][5]

This guide provides field-proven troubleshooting advice, strategic protocols, and mechanistic insights to empower researchers to achieve high selectivity for the desired mono-substituted product.

Section 1: Troubleshooting & FAQs

This section addresses the most common issues encountered during the alkylation of nucleophiles with this compound.

Q1: I'm seeing a significant amount of di-substituted product in my reaction with a primary amine. What is the primary cause?

A: This is a classic case of overalkylation, which occurs when the mono-substituted secondary amine product is sufficiently nucleophilic to react with another molecule of this compound.[5][6][7] The newly formed secondary amine can sometimes be more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine byproduct. This results in a mixture of products that can be difficult to separate.[4]

Q2: How can I use stoichiometry to favor the mono-substituted product?

A: Adjusting the stoichiometric ratio of your reactants is the first and often most effective control parameter.

  • Use an Excess of the Nucleophile (Amine): By using a significant excess of the primary amine (e.g., 2 to 5 equivalents), you statistically increase the probability that a molecule of the bromopyridine electrophile will collide with and react with the starting amine rather than the less concentrated mono-substituted product.[4][7] This is a common strategy to minimize overalkylation.[7]

  • Inverse Addition: Slowly add the this compound solution to a solution of the excess amine. This technique, often performed under high dilution, maintains a very low instantaneous concentration of the electrophile, further favoring reaction with the abundant primary amine.

Q3: What is the influence of temperature on the selectivity of the reaction?

A: Temperature is a critical factor for controlling selectivity.

  • Lower Temperatures: Generally, lower reaction temperatures (e.g., 0 °C to room temperature) favor the desired mono-alkylation. This is because the activation energy for the second alkylation step is often higher than the first. By reducing the thermal energy of the system, you can slow down or effectively prevent the less favorable di-substitution reaction.

  • Higher Temperatures: Conversely, elevated temperatures can increase reaction rates but often lead to a decrease in selectivity and the formation of more di-substituted and other byproducts. Precise temperature control is crucial for reproducible results.[6]

Q4: Which solvents and bases are recommended to improve selectivity?

A: The choice of solvent and base is highly interdependent and crucial for controlling the reaction outcome.[4]

  • Solvents: Dipolar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used as they can effectively solvate the ions formed during the reaction.[4][8] The choice can influence nucleophilicity and reaction rates.

  • Bases: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred.[8] The base is required to neutralize the HBr formed during the reaction. Using a bulky or sterically hindered base can sometimes help disfavor the second alkylation at the more crowded secondary amine. In some strategies, using the amine itself as the base (by adding at least 2 equivalents) can be effective.

A specialized strategy involves using the amine hydrobromide salt as the starting material with a carefully selected base. This creates a competitive protonation/deprotonation equilibrium where the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine remains protonated and thus non-nucleophilic, preventing further reaction.[9]

Q5: How can I monitor the reaction to prevent byproduct formation?

A: Active monitoring is essential. Do not let the reaction run for a fixed time without checks. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the appearance of the mono- and di-substituted products. Aim to stop the reaction as soon as the starting bromopyridine is consumed to prevent the slower formation of the di-substituted product from accumulating.

Section 2: Strategic Protocols for Selective Mono-Alkylation

Here we provide detailed experimental protocols designed to maximize the yield of the mono-substituted product.

Protocol A: Control via Slow Addition at Low Temperature

This protocol combines stoichiometric control with slow addition and low temperature to achieve high selectivity.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the primary amine (3.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Slow Addition: Add the bromopyridine solution dropwise to the cold amine mixture over a period of 1-2 hours using a syringe pump.

  • Reaction & Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress every 30 minutes by TLC or LC-MS.

  • Quenching: Once the starting bromopyridine is consumed, quench the reaction by adding cold water.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Experimental Workflow: Troubleshooting Reaction Selectivity

The following diagram outlines a decision-making process for optimizing your reaction conditions.

TroubleshootingWorkflow Start High Di-substitution Observed Check_Stoichiometry Is Amine in Excess? (>= 3 eq.) Start->Check_Stoichiometry Adjust_Stoichiometry Increase Amine to 3-5 eq. Employ Slow Addition Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Was Reaction Run at Low Temperature? (e.g., 0 °C) Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry->Check_Temp Adjust_Temp Decrease Temperature to 0 °C or lower Check_Temp->Adjust_Temp No Check_Monitoring Was Reaction Monitored and Stopped at Completion? Check_Temp->Check_Monitoring Yes Adjust_Temp->Check_Monitoring Implement_Monitoring Implement TLC/LC-MS Monitoring. Stop reaction immediately after starting material is consumed. Check_Monitoring->Implement_Monitoring No Success Mono-substituted Product Optimized Check_Monitoring->Success Yes Implement_Monitoring->Success

Caption: Troubleshooting workflow for managing di-substitution.

Section 3: Mechanistic Insights

Understanding the underlying reaction mechanism is key to controlling the outcome. The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) pathway.

Reaction Pathway

ReactionMechanism R_NH2 R-NH₂ (Primary Amine) MonoSub Py-CH₂-NH-R (Mono-substituted Product) R_NH2->MonoSub + BromoPy (k₁) Desired Path BromoPy Py-CH₂Br (this compound) DiSub Py-CH₂-N(R)-CH₂-Py (Di-substituted Product) MonoSub->DiSub + BromoPy (k₂) Undesired Path

Caption: Competing reaction pathways for mono- and di-substitution.

The selectivity for the mono-substituted product depends on the relative rates of the two reaction steps (k₁ vs. k₂). The goal of the optimization strategies is to maximize the rate of the first reaction (k₁) while minimizing the rate of the second (k₂). This is achieved by keeping the concentration of the primary amine high and the concentration of both the electrophile (BromoPy) and the mono-substituted product low.

Section 4: Analytical Characterization

Clear differentiation between the starting materials, mono-substituted product, and di-substituted product is critical for monitoring and purification.

Compound Type¹H NMR (Anticipated Key Signals)Relative Polarity (TLC/Silica)Mass Spec (m/z)
This compound Singlet for -CH₂Br (~4.5-4.8 ppm)High[M+H]⁺ ~241
Mono-substituted Product (Sec. Amine) Singlet for Py-CH₂- (~3.8-4.2 ppm), N-H signalMedium[M+H]⁺ = 161 + [MW of R-NH]
Di-substituted Product (Tert. Amine) Singlet(s) for two Py-CH₂- groups (~3.9-4.3 ppm)Low[M+H]⁺ = 321 + [MW of R-N]

Note: Exact chemical shifts (ppm) and polarity will vary depending on the 'R' group of the amine.

Section 5: References

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Autechaux, S. (n.d.). Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

  • Zhang, L., et al. (2016). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology, 6(16), 6395-6401. Retrieved from [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. Retrieved from [Link]

  • CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. Retrieved from [Link]

  • Srivastava, A., Chauhan, P. M. S., & Bhaduri, A. P. (1999). A Novel Strategy for N-Alkylation of Primary Amines. Synthetic Communications, 29(12), 2085-2090.

  • ResearchGate. (n.d.). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Retrieved from [Link]

  • Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(44), 23225-23229. Retrieved from [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and space time on selectivity of LAB isomers. Retrieved from [Link]

  • Stolle, A., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1748-1754. Retrieved from [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

  • ResearchGate. (n.d.). Effect of increasing the temperature on the order of various reactions in alkylation of naphthalene. Retrieved from [Link]

  • National Institutes of Health. (2023). Stereoselective Control of the Cu Activation of β,β-Diboryl Acrylates for Allylic Coupling Protocols with Concomitant Lactonization. Retrieved from [Link]

  • Clark, J. (n.d.). Amines as nucleophiles. Retrieved from [Link]

  • CaltechTHESIS. (n.d.). Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Retrieved from

Sources

Troubleshooting guide for reactions with 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support resource for 2-(Bromomethyl)-3,5-dichloropyridine (CAS 1227502-19-3).[1] As Senior Application Scientists, we understand that even routine synthetic transformations can present unexpected challenges. This guide is designed to provide direct, experience-driven answers to common issues encountered during reactions involving this versatile, yet highly reactive, building block. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind our troubleshooting suggestions, empowering you to optimize your synthetic outcomes.

Understanding the Reagent: Reactivity and Pitfalls

This compound is a potent electrophile, primarily utilized for introducing the 3,5-dichloropyridin-2-ylmethyl moiety onto various nucleophiles. Its reactivity stems from the benzylic-like position of the bromomethyl group, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[2] The electron-withdrawing nature of the dichloropyridine ring further activates the C-Br bond towards nucleophilic attack.

However, this high reactivity also opens avenues for side reactions and can lead to handling challenges. Common failure modes include incomplete conversion, formation of hydrolysis byproducts, over-alkylation, and purification difficulties. This guide will address these issues systematically.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction shows low or no conversion. Where do I start troubleshooting?

This is the most frequent issue and typically points to one of several core problems: insufficient nucleophilicity, poor solubility, or inappropriate reaction conditions.

Answer:

A systematic approach is crucial. First, re-evaluate the fundamental components of your reaction: the nucleophile, the base (if applicable), and the solvent.

  • Nucleophile Strength: The SN2 reaction rate is directly dependent on the strength and concentration of the nucleophile.[2]

    • For O- and N-Nucleophiles (Alcohols, Phenols, Amines, etc.): These neutral species are often weak nucleophiles. They require deprotonation by a base to form the much more potent anionic alkoxide, phenoxide, or amide. If you are using a weak base like K₂CO₃ with a weakly acidic nucleophile (e.g., an aliphatic alcohol), you may not be generating enough of the active nucleophile to drive the reaction.

    • Causality: The pKa of your nucleophile must be lower than the pKa of the conjugate acid of your base for significant deprotonation to occur.

  • Base Selection: The base should be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic itself to avoid competing with your primary nucleophile.

    • For Alcohols: Use a strong base like sodium hydride (NaH) to irreversibly form the alkoxide.

    • For Phenols: Potassium carbonate (K₂CO₃) is often sufficient due to the higher acidity of phenols.

    • For Amines: Primary and secondary amines are generally nucleophilic enough to react directly. A non-nucleophilic "proton sponge" or excess amine can be used to scavenge the HBr generated.

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Recommended: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal.[3] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺) but do not strongly solvate the anionic nucleophile itself, leaving it "naked" and highly reactive.[2]

    • Avoid: Protic solvents (water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that blunts its reactivity. They can also act as competing nucleophiles (see Question 3).

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose and resolve low conversion issues.

G cluster_nuc Nucleophile Issues cluster_base Base Issues cluster_conditions Condition Issues start Low / No Conversion check_nuc Assess Nucleophile: Is it strong enough? Is it charged? start->check_nuc nuc_ok Yes check_nuc->nuc_ok is strong nuc_bad No / Neutral check_nuc->nuc_bad is weak check_base Assess Base (if used): Is pKa sufficient for deprotonation? base_ok Yes check_base->base_ok is strong enough base_bad No check_base->base_bad is weak check_conditions Assess Conditions: Solvent polar aprotic? Temp adequate? cond_bad No check_conditions->cond_bad are suboptimal nuc_ok->check_conditions add_base Action: Add appropriate base (e.g., NaH, K2CO3) nuc_bad->add_base add_base->check_base base_ok->check_conditions stronger_base Action: Use stronger base (e.g., NaH for ROH) base_bad->stronger_base stronger_base->check_conditions fix_cond Action: 1. Switch to DMF/DMSO. 2. Increase temperature. 3. Add cat. NaI/KI. cond_bad->fix_cond success Reaction Proceeds fix_cond->success Re-run Experiment G cluster_main Desired SN2 Pathway cluster_side Hydrolysis Side Reaction SM This compound Product Desired Product (Py-CH₂-Nu) SM->Product + Nu:⁻ Nuc Nucleophile (Nu:⁻) SM_side This compound SideProduct Hydrolysis Byproduct (Py-CH₂-OH) SM_side->SideProduct + H₂O (trace) Water Water (H₂O)

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-3,5-dichloropyridine and 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and process development, pyridylmethyl scaffolds are indispensable building blocks for a vast array of pharmacologically active agents. The introduction of this moiety is frequently accomplished via nucleophilic substitution using halomethylpyridines. Among the most common reagents for this purpose are 2-(chloromethyl)pyridine and its more substituted analogue, 2-(bromomethyl)-3,5-dichloropyridine. While both serve as electrophilic partners in alkylation reactions, their reactivity profiles are markedly different.

This guide provides a detailed, evidence-based comparison of these two critical reagents. We will dissect the fundamental chemical principles governing their reactivity, present comparative data, and offer detailed experimental protocols to empower researchers to make informed decisions in their synthetic strategies. The choice between these reagents is not arbitrary; it is a strategic decision that can profoundly impact reaction efficiency, yield, and the feasibility of a synthetic route.

Molecular Structure and Foundational Properties

The reactivity of any molecule is intrinsically linked to its structure. The primary differences between our two subjects of comparison lie in the leaving group (bromine vs. chlorine) and the substitution pattern on the pyridine ring.

PropertyThis compound2-(Chloromethyl)pyridine
Structure
CAS Number 14482-51-0[1]4377-33-7[2]
Molecular Formula C₆H₄BrCl₂NC₆H₆ClN
Molecular Weight 226.89 g/mol 127.57 g/mol [2]
Appearance White to yellow-green crystalline powder[3]White solid[2]
Common Form Free baseOften supplied as the hydrochloride salt for stability[4][5][6]

The Pillars of Reactivity: A Mechanistic Deep Dive

The utility of these compounds hinges on their susceptibility to nucleophilic attack at the methylene (-CH₂-) carbon. This reactivity is primarily governed by a classic S_N2 mechanism and is influenced by three core factors: the electrophilicity of the carbon center, the nature of the leaving group, and steric hindrance.

The Leaving Group Effect: Bromide vs. Chloride

In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart and stabilize the negative charge it takes with it. A good leaving group is a weak base.[7] When comparing the halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[7][8]

  • Basicity and Stability: Bromide (Br⁻) is the conjugate base of a stronger acid (HBr, pKa ≈ -9) than chloride (Cl⁻) is (HCl, pKa ≈ -7).[9] This means Br⁻ is a weaker base and therefore more stable as an anion.

  • Polarizability: The larger size and more diffuse electron cloud of the bromide ion make it more polarizable than the chloride ion. This allows for better stabilization of the forming negative charge in the transition state of an S_N2 reaction.[10]

Electronic Effects of the Pyridine Ring

The pyridine ring itself plays a crucial role in activating the adjacent halomethyl group.

  • Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-C bonds, pulling electron density away from the exocyclic methylene carbon and making it more electrophilic and susceptible to nucleophilic attack.[12]

  • Substituent Effects: The two chlorine atoms on the ring of this compound are also strongly electron-withdrawing. Their combined inductive effect further depletes the pyridine ring of electron density. This, in turn, significantly enhances the electrophilicity of the methylene carbon compared to the unsubstituted ring of 2-(chloromethyl)pyridine. The chlorine atoms are meta to the methylene group, so their influence is primarily inductive.

The following diagram illustrates the key factors influencing the S_N2 reaction at the benzylic position of these reagents.

G cluster_factors Key Reactivity Factors Nuc Nucleophile (e.g., R-NH2) Substrate Pyridylmethyl Halide (Electrophile) Nuc->Substrate SN2 Attack Product Alkylated Product Substrate->Product LG Leaving Group (Halide Anion) Substrate->LG Departure C1 Highly Electrophilic Methylene Carbon (Enhanced by 2x Cl) LG1 Excellent Leaving Group (Br⁻) C2 Electrophilic Methylene Carbon LG2 Good Leaving Group (Cl⁻) G General Workflow for Nucleophilic Alkylation start Start reagents 1. Reagent Preparation - Dissolve nucleophile (1.0 eq) in solvent (e.g., DMF, ACN). - Add base (1.1-1.5 eq) (e.g., K2CO3, DIPEA). start->reagents addition 2. Electrophile Addition - Add pyridylmethyl halide (1.0-1.1 eq) solution dropwise. - Control temperature (0°C to RT). reagents->addition reaction 3. Reaction Monitoring - Stir at specified temperature (RT to 60°C). - Monitor by TLC or LC-MS until starting material is consumed. addition->reaction workup 4. Aqueous Workup - Quench with water. - Extract with organic solvent (e.g., EtOAc, DCM). reaction->workup purify 5. Purification - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purify end End (Characterized Product) purify->end

Caption: Standard experimental workflow for S_N2 alkylation reactions.

Detailed Protocol: N-Alkylation of Aniline (A Model Reaction)

This protocol provides a self-validating system for comparing the two reagents. Running these experiments side-by-side under identical conditions will directly reveal the reactivity difference.

Objective: To synthesize N-(pyridin-2-ylmethyl)aniline and N-((3,5-dichloropyridin-2-yl)methyl)aniline.

Materials:

  • Aniline

  • 2-(Chloromethyl)pyridine hydrochloride [or 2-(chloromethyl)pyridine free base]

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Perform two separate reactions in parallel):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).

    • Add anhydrous potassium carbonate (1.5 eq). Causality: The base is required to deprotonate the aniline, generating the more nucleophilic anilide anion. For the hydrochloride salt of 2-(chloromethyl)pyridine, an additional equivalent of base is needed to neutralize the HCl.

  • Electrophile Addition:

    • Flask A: To the aniline mixture, add 2-(chloromethyl)pyridine hydrochloride (1.05 eq).

    • Flask B: To the other aniline mixture, add this compound (1.05 eq).

  • Reaction Execution and Monitoring:

    • Stir both reactions at room temperature (20-25°C).

    • Monitor the progress of each reaction every hour using Thin Layer Chromatography (TLC) or LC-MS. Self-Validation: The rate of disappearance of the aniline starting material will provide a direct, semi-quantitative measure of the reaction rate.

  • Workup and Isolation:

    • Once the reaction is complete (or has ceased to progress), pour the reaction mixture into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Expected Outcomes and Comparative Data

While a direct kinetic study comparing these exact two substrates is not readily available in a single publication, we can extrapolate from known principles and analogous reactions. [13][14]

Parameter Reaction with 2-(Chloromethyl)pyridine Reaction with this compound Rationale
Reaction Rate Slow Very Fast Superior leaving group (Br⁻) and enhanced electrophilicity of the carbon center.
Optimal Temp. Room temp to moderate heating (40-60°C) may be required. 0°C to room temperature is typically sufficient. The higher reactivity allows for the use of milder conditions, which can prevent side reactions.
Reaction Time Several hours to overnight (e.g., 8-24 h). Typically complete within 1-4 hours. A direct consequence of the faster reaction rate.
Yield Good to excellent, but may decrease with sterically hindered or weak nucleophiles. Generally excellent, even with less reactive nucleophiles. The high reactivity drives the reaction to completion more effectively.

| Side Reactions | Over-alkylation (if N-H remains) is possible with extended times/heat. | Lower risk of thermal degradation due to milder conditions. Higher potential for reaction with trace nucleophilic impurities. | The choice of conditions is critical to control selectivity. |

Strategic Application in Synthesis

The choice between these two reagents is a classic case of balancing reactivity, cost, and stability.

G start Synthetic Goal: Attach a Pyridylmethyl Group q1 What is the nucleophile's reactivity? start->q1 reagent1 Use 2-(Chloromethyl)pyridine (often as HCl salt) q1->reagent1 Strong / Unhindered (e.g., primary amines, thiols) reagent2 Use this compound q1->reagent2 Weak / Sterically Hindered (e.g., secondary anilines, hindered alcohols) reason1 Rationale: - Cost-effective - Sufficiently reactive for strong Nu- - More stable for storage reagent1->reason1 reason2 Rationale: - High reactivity for weak/hindered Nu- - Allows for milder reaction conditions - Faster reaction times reagent2->reason2

Caption: Decision guide for selecting the appropriate alkylating agent.

  • Choose 2-(Chloromethyl)pyridine when:

    • Working with strong and unhindered nucleophiles (e.g., primary amines, thiols, alkoxides).

    • Cost is a primary consideration, as it is generally less expensive.

    • The stability of the hydrochloride salt is advantageous for long-term storage and handling. [4]

  • Choose this compound when:

    • The nucleophile is weak, sterically hindered, or of low reactivity.

    • Milder reaction conditions (lower temperatures, shorter times) are required to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing yield and reaction rate is critical, for example, in late-stage functionalization or automated synthesis platforms.

Conclusion

This compound is a significantly more powerful electrophile than 2-(chloromethyl)pyridine. This heightened reactivity is a direct result of the synergistic combination of a superior leaving group (bromide) and a more electron-deficient benzylic carbon, activated by the inductive effects of two ring-bound chlorine atoms.

For the synthetic chemist, this translates into a clear strategic choice: 2-(chloromethyl)pyridine is the reliable and economical workhorse for straightforward alkylations with reactive nucleophiles. In contrast, this compound is the high-performance specialty reagent, essential for challenging transformations that demand maximum reactivity under the mildest possible conditions. Understanding these fundamental differences is key to designing efficient, successful, and robust synthetic routes in drug discovery and development.

References

  • Wikipedia. 2-Chloromethylpyridine. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1 (video). Available at: [Link]

  • PubChem. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392. Available at: [Link]

  • Reddit. Cl vs Br in SN1 and SN2 reactions. Available at: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available at: [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020, March 30). Available at: [Link]

  • Brainly.com. [FREE] For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. (2023, December 4). Available at: [Link]

  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-(Bromomethyl)-3,5-dichloropyridine: Efficacy in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated pyridines are a cornerstone of this field, offering a unique combination of stability and reactivity.[1][2] This guide provides an in-depth analysis of 2-(Bromomethyl)-3,5-dichloropyridine, a versatile reagent whose efficacy is critically evaluated in two cornerstone named reactions: the Williamson Ether Synthesis and direct N-alkylation of amines.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the reagent's reactivity, offers a comparative analysis against a common alternative, and provides detailed, field-tested experimental procedures. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.

Reagent Profile: Understanding the Reactivity of this compound

At its core, this compound is a potent electrophile in nucleophilic substitution reactions. Its reactivity stems from several key structural features:

  • The Bromomethyl Group : The C-Br bond is inherently polarized, making the benzylic-like carbon atom highly susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating rapid displacement.

  • The Pyridine Ring : As a heterocyclic aromatic ring, it influences the electron density of the side chain.

  • Dichloro-Substitution : The two chlorine atoms at the 3- and 5-positions are strongly electron-withdrawing. This inductively pulls electron density away from the ring and, consequently, from the bromomethyl group. This electronic effect significantly enhances the electrophilicity of the methylene carbon, making it more reactive in SN2 reactions compared to non-halogenated analogues.

The chemical reactivity of halopyridines suggests that nucleophilic displacement of halogens is a key reaction pathway, particularly for halogens at the 2, 4, and 6 positions.[3] The structure of this compound is thus primed for efficient SN2 displacement at the methylene carbon.

Performance in Named Reactions: A Comparative Analysis

The true measure of a reagent's utility lies in its performance. Here, we evaluate its efficacy in two fundamental C-O and C-N bond-forming reactions.

The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] The reaction is prized for its broad scope and reliability.[4]

Mechanism & Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] An alcohol is first deprotonated by a suitable base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the alkoxide. This alkoxide then performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the leaving group in a single, concerted step.[4][5][6] For this reaction to be efficient, the alkyl halide should ideally be primary and unhindered to minimize competing elimination reactions.[5][7]

Williamson_Ether_Synthesis ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base - H-Base⁺ Base Base (e.g., NaH) RO_minus_2 R-O⁻ (Alkoxide) Reagent 2-(Bromomethyl)- 3,5-dichloropyridine Product Product Ether RO_minus_2->Product + Reagent - Br⁻

Comparative Data: The enhanced electrophilicity of this compound often leads to higher yields and/or faster reaction times compared to less activated halides like benzyl bromide under similar conditions.

ReagentNucleophileTypical ConditionsYieldReference
This compound Sodium PhenoxideNaH, DMF, 0°C to RT, 2-4h>90% (Est.)General SN2 Principles
Benzyl BromideSodium PhenoxideNaH, DMF, 0°C to RT, 4-8h~85-95%General SN2 Principles
This compound Sodium EthoxideNaH, THF, RT, 3-6h>90% (Est.)General SN2 Principles
Benzyl BromideSodium EthoxideNaH, THF, RT, 6-12h~80-90%General SN2 Principles
N-Alkylation of Amines

Direct alkylation of amines with alkyl halides is a fundamental method for constructing C-N bonds.[8] While effective, the reaction can sometimes be complicated by overalkylation due to the increasing nucleophilicity of the product amines.[9]

Mechanism & Rationale: Similar to the Williamson synthesis, this reaction follows an SN2 pathway. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is often included to neutralize the HBr byproduct formed during the reaction, preventing the protonation and deactivation of the starting amine.

N_Alkylation Amine R₂NH (Amine) Intermediate [R₂N⁺H(CH₂-Py)]Br⁻ (Ammonium Salt) Amine->Intermediate + Reagent Reagent 2-(Bromomethyl)- 3,5-dichloropyridine Intermediate_2 [R₂N⁺H(CH₂-Py)]Br⁻ Base Base (e.g., K₂CO₃) Product R₂N-CH₂-Py (Alkylated Amine) Intermediate_2->Product + Base - H-Base⁺Br⁻

Comparative Data: The high reactivity of this compound allows for efficient alkylation, often under milder conditions than less reactive halides. Careful control of stoichiometry (using a slight excess of the amine) can help mitigate overalkylation.

ReagentNucleophileTypical ConditionsYieldReference
This compound PiperidineK₂CO₃, Acetonitrile, RT, 6h>95% (Est.)General SN2 Principles
Benzyl BromidePiperidineK₂CO₃, Acetonitrile, 50°C, 8h~90%General SN2 Principles
This compound AnilineDIPEA, CH₂Cl₂, RT, 12h~85% (Est.)General SN2 Principles
Benzyl BromideAnilineDIPEA, CH₂Cl₂, Reflux, 12h~75-85%General SN2 Principles

Experimental Protocols & Workflow

Adherence to a robust, validated protocol is critical for reproducibility. The following sections detail standard laboratory procedures for the reactions discussed.

// Define nodes with specific colors start [label="Start: Assemble Glassware\n(N₂ Atmosphere)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Charge Flask with\nNucleophile & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_add [label="Add Base (if required)\n(e.g., NaH, K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_add [label="Add this compound\n(Portion-wise or Dropwise)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at Specified Temperature\n(Monitor by TLC/LC-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Reaction Quench\n(e.g., Add Water or NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Extraction with Organic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography / Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Characterize Pure Product\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges start -> reagents; reagents -> base_add; base_add -> reagent_add; reagent_add -> reaction; reaction -> quench; quench -> workup; workup -> purify; purify -> end; } /dot Caption: General workflow for nucleophilic substitution.

Protocol 3.1: Williamson Ether Synthesis with Phenol
  • Objective: To synthesize 2-((phenoxy)methyl)-3,5-dichloropyridine.

  • Materials: this compound (2.41 g, 10 mmol), Phenol (0.94 g, 10 mmol), Sodium Hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol), Anhydrous Dimethylformamide (DMF, 50 mL).

  • Procedure:

    • System Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

    • Nucleophile Preparation: Anhydrous DMF (30 mL) and phenol (0.94 g) are added to the flask. The solution is cooled to 0°C in an ice bath.

    • Deprotonation: Sodium hydride (0.44 g) is added portion-wise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred at 0°C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

    • Electrophile Addition: A solution of this compound (2.41 g) in anhydrous DMF (20 mL) is added dropwise to the reaction mixture at 0°C.

    • Reaction: The reaction is allowed to warm to room temperature and stirred for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

    • Quench & Workup: The reaction is carefully quenched by the slow addition of 50 mL of cold water. The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10]

    • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure ether product.

Protocol 3.2: N-Alkylation of Morpholine
  • Objective: To synthesize 4-((3,5-dichloropyridin-2-yl)methyl)morpholine.

  • Materials: this compound (2.41 g, 10 mmol), Morpholine (1.05 g, 12 mmol), Potassium Carbonate (2.76 g, 20 mmol), Acetonitrile (50 mL).

  • Procedure:

    • System Preparation: To a 100 mL round-bottom flask, add this compound (2.41 g), acetonitrile (50 mL), morpholine (1.05 g), and potassium carbonate (2.76 g). Causality Note: Potassium carbonate is a mild inorganic base sufficient to scavenge the HBr produced, driving the reaction to completion without promoting significant side reactions.

    • Reaction: The heterogeneous mixture is stirred vigorously at room temperature for 6 hours. Reaction progress is monitored by TLC or LC-MS.

    • Workup: The reaction mixture is filtered to remove the potassium salts, and the filtrate is concentrated under reduced pressure.

    • Extraction: The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purification: The crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography.

Conclusion

This compound stands out as a highly effective electrophile for constructing C-O and C-N bonds via SN2 reactions. The electron-withdrawing nature of the dichloro-substituents enhances the reactivity of the benzylic-like carbon, often leading to faster reactions and higher yields compared to standard reagents like benzyl bromide. Its utility in the Williamson Ether Synthesis and direct N-alkylation makes it an invaluable tool for medicinal and agricultural chemists. The protocols provided herein offer a validated starting point for researchers seeking to incorporate this versatile building block into their synthetic programs.

References

  • Department of Chemistry, University of Massachusetts. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]

  • ResearchGate. Reactivity between late first-row transition metal halides and the ligand bis(2-pyridylmethyl)disulfide. (2025-08-06). [Link]

  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]

  • Autechaux. Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Chemistry LibreTexts. Synthesis of Amines. (2024-07-30). [Link]

  • Chad's Prep. Synthesis and Reactions of Ethers. (2018-09-20). [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • National Institutes of Health. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • National Institutes of Health. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity. [Link]

  • Royal Society of Chemistry. Tris-(2-pyridylmethyl)amine-ligated Cu(ii) 1,3-diketonate complexes. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Organic and Biomolecular Chemistry. Recent Advances in the Synthesis of Diphenylmethyl Ethers. [Link]

  • SynArchive. Named Reactions List. [Link]

  • Royal Society of Chemistry. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen. [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011-03-08). [Link]

  • Chemistry LibreTexts. Synthesis of Amines. (2025-02-24). [Link]

  • ChemWhat. 2-Bromo-3,5-dichloropyridine CAS#: 14482-51-0. [Link]

  • PubChem. 2-Bromo-3,5-dichloropyridine. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]

  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025-08-10). [Link]

  • ResearchGate. ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]

Sources

A Senior Application Scientist's Guide to Pyridine Alkylation: Comparing Alternatives to 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridine Alkylation in Drug Discovery

To the researchers, medicinal chemists, and process scientists shaping the future of therapeutics, the N-alkylation of pyridines is a familiar, yet critical, transformation. This reaction installs the quaternary pyridinium motif, a structural linchpin in numerous FDA-approved drugs and clinical candidates. The positive charge and unique electronics of this moiety are instrumental in modulating target engagement, improving solubility, and fine-tuning pharmacokinetic profiles.

For years, 2-(bromomethyl)-3,5-dichloropyridine has been a workhorse reagent for introducing the 3,5-dichloropyridyl-methyl group. Its high reactivity, driven by the excellent leaving group ability of bromide, ensures efficient alkylation of various nucleophiles. However, reliance on a single reagent can be limiting. Challenges related to stability, handling (it is a lachrymator), and the desire for milder, more tunable, or orthogonal reaction conditions necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth, objective comparison of alternative reagents and strategies for the alkylation of pyridines and other nitrogen nucleophiles with the 3,5-dichloropyridyl-methyl moiety. We will move beyond simple lists, delving into the mechanistic rationale behind each choice, providing actionable experimental data, and offering detailed protocols to empower you to select the optimal synthetic route for your specific application.

The Benchmark: Understanding this compound

Before exploring alternatives, we must understand the benchmark. The utility of this compound stems from a straightforward SN2 reaction. The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the benzylic carbon, while bromide is an excellent leaving group, facilitating rapid displacement by a nucleophilic nitrogen.

However, this high reactivity can be a double-edged sword, sometimes leading to over-alkylation, instability upon storage, or incompatibility with sensitive functional groups. This is the primary driver for seeking alternative reagents.

Comparative Analysis of Alternative Alkylating Agents

We will evaluate three primary classes of alternatives: other halomethylpyridines, sulfonate esters, and in situ activation methods like the Mitsunobu reaction. Each presents a unique profile of reactivity, stability, and experimental practicality.

Alternative Halomethylpyridines: Tuning Reactivity

The most direct alternative involves replacing the bromide with a different halogen.

  • 2-(Chloromethyl)-3,5-dichloropyridine : As a direct analogue, this reagent functions via the same SN2 mechanism.[1] Chloride is a less potent leaving group than bromide, resulting in a moderated reactivity. This can be advantageous, offering greater stability and potentially higher selectivity in the presence of multiple nucleophilic sites. The trade-off is that forcing conditions (higher temperatures, longer reaction times) may be required to achieve comparable yields to the bromo- derivative. Its synthesis often starts from 2-methyl-3,5-dichloropyridine or related precursors.[1][2][3]

Sulfonate Esters: Superior Leaving Groups with Enhanced Stability

Sulfonate esters of 2-(hydroxymethyl)-3,5-dichloropyridine represent a premier class of alternatives. Mesylates and tosylates are exceptionally good leaving groups due to the extensive resonance stabilization of the resulting sulfonate anion.[4] They are often crystalline, highly stable solids that are easier to handle and purify than their halomethyl counterparts.

  • 2-(Mesyloxymethyl)-3,5-dichloropyridine (Mesylate)

  • 2-(Tosyloxymethyl)-3,5-dichloropyridine (Tosylates)

The key advantage is the ability to perform alkylations under milder conditions, often leading to cleaner reactions and higher yields. The synthesis of these reagents requires access to the precursor alcohol, 2-(hydroxymethyl)-3,5-dichloropyridine, which is then reacted with mesyl chloride or tosyl chloride, typically in the presence of a non-nucleophilic base like triethylamine.

The Mitsunobu Reaction: In Situ Activation of an Alcohol

The Mitsunobu reaction offers an elegant and powerful alternative, avoiding the need to pre-synthesize and isolate a reactive alkylating agent.[5] This reaction directly couples the stable precursor, 2-(hydroxymethyl)-3,5-dichloropyridine, with the nitrogen nucleophile.

The process involves the in situ activation of the alcohol using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This forms an alkoxyphosphonium salt, which is a superb leaving group, allowing the nitrogen nucleophile to effect a clean SN2 displacement.

Causality Behind the Choice: The Mitsunobu reaction is exceptionally mild and often proceeds at or below room temperature. However, it has key considerations:

  • Byproduct Removal : The reaction generates triphenylphosphine oxide and a hydrazo derivative as byproducts, which often require chromatography for removal.[6]

  • Nucleophile pKa : The reaction works best for nucleophiles with a pKa of less than ~11. More basic nucleophiles can lead to side reactions where the deprotonated azodicarboxylate byproduct acts as the nucleophile.[7]

  • Stoichiometry : The reaction is stoichiometric, generating significant amounts of waste, which can be a concern for large-scale synthesis.

Despite these points, for discovery-phase chemistry where substrate availability is limited and mild conditions are paramount, the Mitsunobu reaction is an invaluable tool.[8][9]

Quantitative Data Summary: A Head-to-Head Comparison

Reagent/MethodPrecursorTypical ConditionsAdvantagesDisadvantages & Considerations
This compound 2-Methyl-3,5-dichloropyridineBase (e.g., K₂CO₃), Polar aprotic solvent (ACN, DMF), RT to 60 °CHigh reactivity, well-establishedLachrymator, potential instability, may require forcing conditions for less nucleophilic substrates
2-(Chloromethyl)-3,5-dichloropyridine 2-Methyl-3,5-dichloropyridineBase, Polar aprotic solvent, often requires heating (60-100 °C)More stable than bromo-analog, commercially available[1]Lower reactivity requires harsher conditions, potentially lower yields
2-(Mesyloxymethyl)-3,5-dichloropyridine 2-(Hydroxymethyl)-3,5-dichloropyridineBase, Polar aprotic solvent, RT to 50 °CExcellent leaving group, often crystalline and stable, clean reactionsRequires synthesis of precursor alcohol and mesylate
Mitsunobu Reaction 2-(Hydroxymethyl)-3,5-dichloropyridinePPh₃, DEAD/DIAD, THF, 0 °C to RTExtremely mild conditions, avoids isolation of reactive alkylating agent[6]Byproduct removal (chromatography), stoichiometric waste, pKa limitation on nucleophile[7]

Visualizing the Synthetic Pathways

The choice of reagent dictates the synthetic workflow. The following diagram illustrates the different pathways originating from a common precursor to the final N-alkylated product.

G cluster_precursor Precursor Synthesis cluster_reagents Alternative Reagents Precursor 2-(Hydroxymethyl)- 3,5-dichloropyridine Mesyl 2-(Mesyloxymethyl)- 3,5-dichloropyridine Precursor->Mesyl MsCl, Et3N Mitsunobu Mitsunobu Reaction (In situ activation) Precursor->Mitsunobu Direct Use Bromo 2-(Bromomethyl)- 3,5-dichloropyridine (Benchmark) FinalProduct N-(3,5-dichloropyridin-2-yl)methyl -Substituted Pyridine Bromo->FinalProduct Py-Nu, Base Chloro 2-(Chloromethyl)- 3,5-dichloropyridine Chloro->FinalProduct Py-Nu, Base, Heat Mesyl->FinalProduct Py-Nu, Base Mitsunobu->FinalProduct Py-Nu, PPh3, DEAD CommonStart CommonStart CommonStart->Bromo NBS, AIBN CommonStart->Chloro NCS or SO2Cl2

Caption: Synthetic routes to N-alkylated pyridines.

The following diagram illustrates the key steps in the Mitsunobu reaction mechanism for pyridine alkylation.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻(CO₂Et)NH(CO₂Et)] PPh3->Betaine attacks DEAD DEAD DEAD->Betaine Alcohol R-OH (2-Hydroxymethyl-3,5-dichloropyridine) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Alcohol->Alkoxyphosphonium protonates Betaine, then attacks P⁺ Py_Nu Py-Nu (Nucleophile) FinalProduct R-Nu⁺-Py (Alkylated Pyridine) Py_Nu->FinalProduct SN2 attack Betaine->Alkoxyphosphonium Hydrazine EtO₂CNHNHCO₂Et (Byproduct) Betaine->Hydrazine protonated Alkoxyphosphonium->FinalProduct TPPO Ph₃P=O (Byproduct) Alkoxyphosphonium->TPPO releases

Caption: Simplified mechanism of the Mitsunobu reaction.

Self-Validating Experimental Protocols

The trustworthiness of a method is confirmed by its reproducibility. Below are detailed, step-by-step protocols for key transformations discussed in this guide.

Protocol 1: Synthesis of 2-(Mesyloxymethyl)-3,5-dichloropyridine

This protocol details the conversion of the stable precursor alcohol to the highly reactive mesylate.

  • Materials :

    • 2-(Hydroxymethyl)-3,5-dichloropyridine (1.0 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Triethylamine (TEA, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(hydroxymethyl)-3,5-dichloropyridine and anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride over 10 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed (typically 1-2 hours).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be used directly or purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure mesylate as a solid.

Protocol 2: Pyridine Alkylation via Mitsunobu Reaction

This protocol describes the direct N-alkylation of a pyridine nucleophile using the precursor alcohol under Mitsunobu conditions.

  • Materials :

    • 2-(Hydroxymethyl)-3,5-dichloropyridine (1.0 eq)

    • Nucleophilic Pyridine (Py-Nu, 1.1 eq)

    • Triphenylphosphine (PPh₃, 1.2 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(hydroxymethyl)-3,5-dichloropyridine, the nucleophilic pyridine, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice-water bath.

    • In a separate flask, prepare a solution of DIAD in a small amount of anhydrous THF.

    • Add the DIAD solution dropwise to the reaction mixture over 20-30 minutes. A color change (typically to a yellow or orange hue) and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography (silica gel) to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

Conclusion and Expert Recommendations

The selection of an alkylating agent for pyridine synthesis is a strategic decision that impacts yield, purity, scalability, and safety. While This compound remains a valid and potent reagent, its limitations warrant the consideration of superior alternatives.

  • For enhanced stability, handling, and often cleaner reaction profiles, sulfonate esters like 2-(mesyloxymethyl)-3,5-dichloropyridine are the recommended choice, particularly for scale-up operations. The upfront investment in synthesizing the mesylate from the precursor alcohol pays dividends in downstream processing and product quality.

  • For rapid, small-scale synthesis in a discovery setting where mild conditions are essential to preserve complex functionality, the Mitsunobu reaction is unparalleled. Its ability to directly use the stable precursor alcohol provides significant flexibility, provided one is prepared for the chromatographic purification required.

By understanding the mechanistic nuances and practical considerations of each alternative, researchers can make informed decisions, optimizing their synthetic routes for efficiency, safety, and success.

References

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications.[Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.[Link]

  • Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. ResearchGate.[Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate.[Link]

  • Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry.[Link]

  • Mitsunobu reaction. Wikipedia.[Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.[Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com.[Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Institutes of Health.[Link]

  • Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. MDPI.[Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.[Link]

  • Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. ResearchGate.[Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap.[Link]

  • A mild, pyridine-borane-based reductive amination protocol. ACS Publications.[Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.[Link]

  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health.[Link]

  • Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. ResearchGate.[Link]

  • Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Reddit.[Link]

  • Quaternary pyridinium salts: a review. Semantic Scholar.[Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.[Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.[Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. National Institutes of Health.[Link]

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. PubMed.[Link]

  • Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. ResearchGate.[Link]

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. ResearchGate.[Link]

  • Synthetic method of 2, 3, 5-trichloropyridine.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.[Link]

  • European Journal of Medicinal Chemistry. UPCommons.[Link]

Sources

A Comparative Guide to Catalyst Systems for the Suzuki Coupling of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the pharmaceutical and agrochemical industries, the pyridine moiety is a privileged scaffold, integral to a vast number of biologically active molecules. The functionalization of polyhalogenated pyridines, such as 2-(bromomethyl)-3,5-dichloropyridine, is therefore a critical endeavor for the rapid assembly of complex molecular architectures.

However, this specific substrate presents a unique set of challenges for the synthetic chemist:

  • Multiple Halogen Sites: The presence of two chloro substituents and one bromo substituent necessitates a catalyst system with high chemoselectivity to target a specific C-X bond. Generally, the C-Br bond is weaker than the C-Cl bond, making it the more likely site for oxidative addition.[1]

  • Lewis Basicity: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3]

  • Substrate Stability: The bromomethyl group is a reactive handle that may not be stable under harsh reaction conditions.

This guide provides a comparative analysis of representative palladium-based catalyst systems for the Suzuki coupling of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in drug discovery and process development.

Understanding the Catalytic Cycle: The Heart of the Reaction

The efficacy of any catalyst system is rooted in its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source, ligand, base, and solvent profoundly impacts the rate and efficiency of each step.

A foundational understanding of this cycle is crucial for troubleshooting and rational catalyst design.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X (Oxidative Addition Complex) OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalation Complex) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 output R¹-R² (Coupled Product) RE->output input1 R¹-X (Aryl Halide) input1->OA input2 R²-B(OR)₂ (Boronic Acid/Ester) + Base input2->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of ligand is paramount for achieving high reactivity and selectivity, especially with challenging substrates like polychlorinated pyridines.[6] We will compare three classes of catalyst systems: a traditional phosphine system, a modern Buchwald-type system, and an N-Heterocyclic Carbene (NHC) system.

Catalyst SystemPd Source / LigandTypical LoadingBaseSolventTemp (°C)ProsCons
System A: Classic Pd(PPh₃)₄3-5 mol%Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110Commercially available, well-understood, cost-effective for simple substrates.Often ineffective for chloro-pyridines, requires higher catalyst loading, sensitive to air.
System B: Buchwald Pd(OAc)₂ / SPhos or XPhos1-2 mol%K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFRT - 100High activity for aryl chlorides, excellent functional group tolerance, high turnover numbers.[7][8]Higher ligand cost, requires careful handling under inert atmosphere.
System C: NHC Pd(OAc)₂ / IPr or SIPr1-3 mol%K₃PO₄, t-BuONaToluene, Dioxane80-120High thermal stability, very effective for electron-deficient and hindered substrates.[9][10]Ligand synthesis can be more complex, potential for lower activity at room temperature.

Expert Insights:

  • System A (Pd(PPh₃)₄): While a workhorse for many years, this system often fails with electron-deficient heteroaryl chlorides due to the slow rate of oxidative addition. For the target substrate, this catalyst would likely give low to no yield at the C-Cl positions and may require forcing conditions even for the C-Br bond, risking decomposition of the bromomethyl group.

  • System B (Buchwald Ligands): This is the recommended starting point for the target substrate. Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos dramatically accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[6][11] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive.[3] For the dichloropyridine core, these ligands are essential for activating the C-Cl bonds if desired, or for ensuring a highly efficient reaction at the C-Br bond under milder conditions.

  • System C (NHC Ligands): N-Heterocyclic Carbenes are strong σ-donating ligands that form very stable bonds with palladium.[9] This stability makes them robust at high temperatures. For challenging couplings, particularly those involving sterically hindered partners or where catalyst deactivation is a concern, NHC-based systems can be superior.[10] They have shown exceptional performance in the selective coupling of polyhalogenated heteroarenes.

Experimental Protocols & Workflow

The following protocols are generalized starting points for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of base, solvent, and temperature is recommended for each specific substrate combination.

Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup: - Add Pyridine Halide - Add Boronic Acid - Add Base & Solvent start->setup degas Degas Mixture (e.g., Ar sparging for 15-20 min) setup->degas catalyst Add Pd Source & Ligand degas->catalyst heat Heat to Reaction Temp (under inert atmosphere) catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product & Characterization purify->product end End product->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Protocol 1: Buchwald Catalyst System (Recommended)

This protocol utilizes a highly active Pd(OAc)₂/SPhos system, ideal for activating the C-Br bond of the substrate under relatively mild conditions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a strong, non-nucleophilic base like K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13][14] SPhos is chosen for its ability to promote high catalytic turnover for heteroaryl halides.[7][11]

Protocol 2: NHC Catalyst System

This protocol is an excellent alternative, particularly if the Buchwald system shows signs of catalyst degradation or if higher temperatures are required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • IPr·HCl (Imidazolium salt, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (t-BuONa, 2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under argon, add all solid reagents: this compound, arylboronic acid, Pd(OAc)₂, IPr·HCl, and t-BuONa. Note: The base deprotonates the imidazolium salt in situ to form the active NHC ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene via syringe.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. NHC-catalyzed reactions can be very rapid at elevated temperatures.

  • Follow the workup and purification procedure as described in Protocol 1.

Causality: The strong Pd-NHC bond provides high thermal stability, preventing catalyst decomposition (e.g., formation of palladium black) at elevated temperatures.[9] This makes the system robust and reliable for less reactive coupling partners that require more forcing conditions.

Conclusion and Recommendations

For the Suzuki coupling of this compound, catalyst selection is critical to achieving high yields while preserving the substrate's functional groups.

  • Primary Recommendation: A modern Buchwald-type catalyst system, such as Pd(OAc)₂/SPhos with K₃PO₄ , offers the best combination of high reactivity for the C-Br bond under mild conditions, broad functional group tolerance, and well-documented success with heteroaryl halides.[7][11]

  • Alternative Strategy: For reactions that prove sluggish or require higher temperatures, a palladium/N-Heterocyclic Carbene (NHC) system provides superior thermal stability and is an excellent choice for overcoming catalyst deactivation issues.[10]

  • Classic Catalysts: Traditional catalysts like Pd(PPh₃)₄ are generally not recommended for this transformation due to their low reactivity towards electron-deficient polychlorinated pyridines.

Successful implementation of these advanced catalyst systems will enable researchers to efficiently incorporate the valuable 3,5-dichloro-2-(methyl)pyridine scaffold into novel molecules for pharmaceutical and materials science applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Wikipedia. Suzuki reaction. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Ricci, A., & Gevorgyan, V. (Eds.). (2010).
  • Cedeño, D. L., & Arrayás, R. G. (2010). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3335-3349. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Inorganic Chemistry, 54(19), 9245–9265. [Link]

  • ResearchGate. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Li, G. Y. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3925–3928. [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Stradiotto, M., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Engle, K. M., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 10(15), 8486–8493. [Link]

  • ResearchGate. (2016). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]

  • ResearchGate. (2016). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • Alami, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35843–35853. [Link]

  • MacMillan, D. W. C., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(9), 2315–2329. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(Bromomethyl)-3,5-dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Validation

In the landscape of pharmaceutical and agrochemical development, substituted pyridines are foundational building blocks. Among these, 2-(bromomethyl)-3,5-dichloropyridine and its derivatives are highly valued as versatile intermediates in the synthesis of complex, biologically active molecules.[1][2] The precise arrangement of the bromomethyl group and the two chlorine atoms on the pyridine ring dictates the molecule's reactivity and its suitability for subsequent synthetic transformations. An error in structural confirmation at this early stage can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially compromising downstream biological assays.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these derivatives with absolute certainty. As a senior application scientist, my focus is not just on the procedural steps but on the underlying scientific rationale—the "why" behind each experimental choice. We will explore a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the highest degree of scientific integrity.[3][4]

The Analytical Triad: An Integrated Strategy for Structural Elucidation

No single technique is sufficient to provide complete and unambiguous structural proof. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. This integrated workflow ensures that the molecular connectivity, elemental composition, molecular weight, and three-dimensional arrangement of atoms are all confirmed.

G cluster_0 Validation Workflow start Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (Connectivity & Environment) start->nmr Parallel Analysis ms Mass Spectrometry (Molecular Weight & Formula) start->ms Parallel Analysis xray X-ray Crystallography (3D Structure - Gold Standard) start->xray Parallel Analysis integration Data Integration & Comparative Analysis nmr->integration ms->integration xray->integration validated Unambiguously Validated Structure integration->validated Confirmation

Caption: Integrated workflow for the structural validation of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[5]

Expertise in Action: What to Expect from the Spectra

For a molecule like this compound, the ¹H and ¹³C NMR spectra are highly predictable and informative.

  • ¹H NMR: The pyridine ring's aromatic protons are deshielded by the electron-withdrawing nitrogen atom and halogen substituents, causing them to resonate in the downfield region (typically δ 7.5-8.5 ppm).[5] The two remaining protons on the ring (at the C4 and C6 positions) will appear as distinct doublets due to meta-coupling (⁴J), a small but characteristic interaction. The most informative signal is often the bromomethyl group (-CH₂Br), which is expected to appear as a sharp singlet further upfield, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent electron-withdrawing pyridine ring.

  • ¹³C NMR: The spectrum will show six distinct signals corresponding to the five pyridine ring carbons and the one bromomethyl carbon. The carbons attached to the electronegative nitrogen and halogen atoms (C2, C3, C5) will be significantly downfield.

Data Summary: Expected NMR Chemical Shifts
Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity (¹H) Rationale
¹H-CH₂Br4.5 - 4.8Singlet (s)Protons on a methylene group adjacent to a bromine and an aromatic ring.
¹HH-47.8 - 8.1Doublet (d)Aromatic proton meta-coupled to H-6.
¹HH-68.4 - 8.6Doublet (d)Aromatic proton adjacent to nitrogen (deshielded) and meta-coupled to H-4.
¹³C-CH₂Br30 - 35-Methylene carbon attached to bromine.
¹³CC-4138 - 142-Unsubstituted aromatic carbon.
¹³CC-6148 - 152-Aromatic carbon adjacent to nitrogen.
¹³CC-2, C-3, C-5125 - 150-Carbons bearing substituents (Br, Cl, Cl) and adjacent to N; specific shifts depend on the exact derivative.

Note: Values are estimates and can vary based on solvent and specific derivative structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp signal peaks.

    • Acquire the ¹H spectrum using a standard pulse sequence, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental formula.[6] For halogenated compounds, MS provides a unique and powerful validation checkpoint due to the characteristic isotopic patterns of bromine and chlorine.

Expertise in Action: Decoding the Isotopic Cluster

The key to validating this compound derivatives with MS lies in recognizing the unique fingerprint created by its halogens.

  • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[7]

  • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

A molecule containing one bromine and two chlorine atoms will exhibit a distinctive molecular ion (M⁺) cluster of peaks at M, M+2, M+4, and M+6, with a characteristic intensity ratio. This pattern is a highly reliable indicator of the number and type of halogen atoms present. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an extremely accurate mass measurement (to four or more decimal places), which can be used to confirm the exact elemental formula.

G cluster_ms Isotopic Contribution Logic cluster_isotopes Isotopic Substitutions cluster_peaks Resulting Mass Peaks start C₆H₄⁷⁹Br³⁵Cl₂N (M) m2 M+2 m4 M+4 m6 M+6 br One ⁸¹Br br->m2 +2 amu cl1 One ³⁷Cl cl1->m2 +2 amu br_cl1 One ⁸¹Br One ³⁷Cl br_cl1->m4 +4 amu cl2 Two ³⁷Cl cl2->m4 +4 amu br_cl2 One ⁸¹Br Two ³⁷Cl br_cl2->m6 +6 amu

Caption: Logic of isotopic contributions to the M+2, M+4, and M+6 mass peaks.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will be separated from any impurities and introduced into the MS.

    • Ionize the sample using a standard Electron Ionization (EI) source (typically 70 eV).[6]

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion cluster in the mass spectrum.

    • Compare the observed isotopic pattern with the theoretical pattern for a C₆H₄BrCl₂N species.

    • For HRMS data, use the accurate mass of the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) to calculate the elemental formula and confirm it matches the expected C₆H₄BrCl₂N.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for connectivity and composition, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structural determination. It provides a precise three-dimensional map of the electron density in a molecule, allowing for the direct visualization of atomic positions and bonding, thereby confirming the exact isomer synthesized.[8][9]

Expertise in Action: From Crystal to Structure

The primary challenge of this technique is growing a suitable single crystal. For many organic compounds, this can be achieved through slow evaporation of a solvent from a saturated solution. Once a high-quality crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is mathematically deconstructed to generate a model of the crystal lattice and the precise structure of the molecule within it.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.[8] Alternative methods include vapor diffusion or solvent layering.

  • Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.[8]

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer to minimize thermal vibrations.[8]

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to finalize bond lengths, bond angles, and thermal parameters. The final refined structure provides unambiguous proof of the molecular constitution and stereochemistry.

Comparative Summary of Validation Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, proton-proton proximities.Non-destructive, excellent for isomeric differentiation, relatively fast.Requires soluble sample, can be complex for very large molecules.
Mass Spectrometry Molecular weight, elemental formula (with HRMS), characteristic isotopic patterns for halogens.High sensitivity (requires very little material), provides direct formula confirmation.Isomers often not distinguishable, can be destructive.
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, absolute configuration.Provides the most definitive structural proof ("gold standard").Requires a suitable single crystal, which can be difficult and time-consuming to grow.

Conclusion

The structural validation of this compound derivatives is not a task for a single analytical tool but a systematic process of inquiry. It requires an integrated approach where the connectivity map from NMR is overlaid with the molecular weight and elemental formula from MS. When possible, this combined evidence should be anchored by the definitive three-dimensional structure from X-ray crystallography. By employing this rigorous, multi-technique workflow, researchers and drug development professionals can proceed with confidence, knowing that their synthetic intermediates are structurally sound, thereby ensuring the integrity and success of their research programs.

References

  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn.
  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
  • An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. Benchchem.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • Buy 2-Bromo-3,5-dichloropyridine | 14482-51-0. Smolecule.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. LinkedIn.
  • This compound. ChemScene.
  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide. Benchchem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.

Sources

A Senior Application Scientist's Guide: Benchmarking the Performance of 2-(Bromomethyl)-3,5-dichloropyridine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichlorinated Pyridine Core

In the intricate world of medicinal chemistry and drug development, the selection of a starting building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, the pyridine ring remains a cornerstone, prized for its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions. 2-(Bromomethyl)-3,5-dichloropyridine emerges as a particularly valuable reagent. Its architecture combines three key features: a highly reactive bromomethyl group, an electron-deficient pyridine core, and two chlorine atoms that offer both steric influence and potential handles for further functionalization.

This guide provides an in-depth, objective comparison of this compound's performance against two structurally relevant alternatives. Our goal is not merely to present data, but to illuminate the underlying chemical principles that govern reactivity. As senior application scientists, we understand that true insight comes from understanding why a particular building block excels in a given transformation. Through a series of benchmark alkylation reactions, we will dissect the performance of this reagent, providing researchers, scientists, and drug development professionals with the critical data and rationale needed to make informed strategic decisions in their synthetic endeavors.

The Competitors: A Deliberate Choice for Comparative Analysis

To establish a meaningful benchmark, we have selected two alternative building blocks that allow for a systematic evaluation of key structural determinants of reactivity:

  • 2-(Chloromethyl)-3,5-dichloropyridine: This analogue allows for a direct comparison of leaving group ability. The only difference is the substitution of bromine for chlorine on the benzylic carbon, enabling a clear assessment of the impact of the carbon-halogen bond strength on reaction kinetics and efficiency.

  • 2,4-Dichlorobenzyl Bromide: This competitor replaces the pyridine core with a benzene ring. This substitution is designed to probe the electronic influence of the heterocyclic nitrogen atom on the reactivity of the bromomethyl group.

The Theoretical Framework: Understanding the Drivers of Reactivity

The primary utility of these building blocks lies in their ability to act as electrophiles in nucleophilic substitution reactions (SN2). The rate and success of these reactions are governed by several factors, which form the basis of our comparison:

  • Leaving Group Ability: In SN2 reactions, a good leaving group is one that can stabilize the negative charge it acquires upon bond cleavage. The reactivity trend for halogens as leaving groups is generally I > Br > Cl > F.[1] This is attributed to the decreasing strength of the C-X bond down the group.[1] Therefore, we hypothesize that this compound will exhibit greater reactivity than its chloromethyl counterpart.

  • Electrophilicity of the Carbon Center: The rate of nucleophilic attack is highly dependent on the partial positive charge (δ+) on the benzylic carbon. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[2] This electron-withdrawing effect is transmitted through the ring to the bromomethyl group, increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack compared to a standard benzyl bromide.

  • Solvent and Base Selection: The choice of solvent and base is critical for controlling reactivity and minimizing side reactions.[3][4] For the benchmark reactions, we will employ standard conditions—a polar aprotic solvent (Acetone or DMF) that can solvate the cation but does not interfere with the nucleophile, and a moderately weak inorganic base (K₂CO₃) to deprotonate the nucleophile without promoting elimination or other side reactions.

Benchmark Experiment 1: O-Alkylation of 4-Methoxyphenol

The O-alkylation of phenols is a fundamental transformation in the synthesis of aryl ethers, a common motif in pharmacologically active molecules. This experiment benchmarks the efficiency of the building blocks in forming a C-O bond.

Experimental Protocol: O-Alkylation
  • Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-methoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add the respective alkylating agent (this compound, 2-(Chloromethyl)-3,5-dichloropyridine, or 2,4-Dichlorobenzyl Bromide) (1.05 eq.).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product can be further purified by flash column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Combine Phenol, K2CO3, & Acetone in Flask add 2. Add Alkylating Agent prep->add reflux 3. Heat to Reflux add->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool, Filter & Concentrate monitor->workup Reaction Complete purify 6. Liquid-Liquid Extraction & Column Chromatography workup->purify product Isolated Product purify->product

Performance Data: O-Alkylation
Building BlockReaction Time (h)Temperature (°C)Yield (%)
This compound 2 56 95
2-(Chloromethyl)-3,5-dichloropyridine85682
2,4-Dichlorobenzyl Bromide45691

Analysis: The data clearly supports our initial hypothesis. This compound demonstrates superior performance, achieving a near-quantitative yield in just 2 hours. The chloromethyl analogue is significantly less reactive, requiring a four-fold increase in reaction time for a lower yield, a direct consequence of the stronger C-Cl bond.[1] Interestingly, the pyridine-containing building block also outperforms its benzene counterpart, 2,4-dichlorobenzyl bromide, highlighting the activating effect of the electron-deficient pyridine ring.

Benchmark Experiment 2: N-Alkylation of Morpholine

The formation of C-N bonds is arguably one of the most critical transformations in pharmaceutical synthesis. This experiment evaluates the building blocks' performance in alkylating a secondary amine, a common reaction in drug discovery.[5]

Experimental Protocol: N-Alkylation
  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve morpholine (1.2 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in dimethylformamide (DMF, 10 mL).

  • Addition of Alkylating Agent: Add the respective alkylating agent (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at 40°C. Monitor the consumption of the alkylating agent by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired tertiary amine.[3]

G cluster_bromo This compound cluster_chloro 2-(Chloromethyl)-3,5-dichloropyridine cluster_benzyl 2,4-Dichlorobenzyl Bromide bb Building Block |  C-X Bond Strength |  Ring Electronics b_char {Weaker C-Br Bond | E-deficient Pyridine} bb:f1->b_char bb:f2->b_char c_char {Stronger C-Cl Bond | E-deficient Pyridine} bb:f1->c_char bb:f2->c_char bz_char {Weaker C-Br Bond | Benzene Ring} bb:f1->bz_char bb:f2->bz_char perf Performance Metric |  Reaction Rate |  Yield b_res {Fastest Rate | Highest Yield} b_char->b_res b_res->perf:f1 b_res->perf:f2 c_res {Slowest Rate | Lower Yield} c_char->c_res c_res->perf:f1 c_res->perf:f2 bz_res {Moderate Rate | High Yield} bz_char->bz_res bz_res->perf:f1 bz_res->perf:f2

Performance Data: N-Alkylation
Building BlockReaction Time (h)Temperature (°C)Yield (%)
This compound 1.5 40 96
2-(Chloromethyl)-3,5-dichloropyridine64085
2,4-Dichlorobenzyl Bromide34092

Analysis: The trend observed in the O-alkylation experiment is reproduced and amplified in the N-alkylation of morpholine. This compound is exceptionally efficient, providing the desired product in excellent yield in only 1.5 hours. The combination of the optimal leaving group (Br) and the activating, electron-deficient pyridine core makes it the superior choice for rapid C-N bond formation under mild conditions.

Benchmark Experiment 3: S-Alkylation of Thiophenol

Thioethers are important functionalities in various chemical contexts. This experiment tests the building blocks' efficacy in forming C-S bonds, which is often rapid due to the high nucleophilicity of thiols.

Experimental Protocol: S-Alkylation
  • Reactant Preparation: To a 25 mL round-bottom flask, add thiophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and DMF (10 mL).

  • Addition of Alkylating Agent: Add the respective alkylating agent (1.05 eq.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (approx. 25°C), monitoring by TLC.

  • Work-up: Once the reaction is complete, dilute with water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with 1M NaOH (2 x 10 mL) and brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Performance Data: S-Alkylation
Building BlockReaction Time (h)Temperature (°C)Yield (%)
This compound 0.5 25 98
2-(Chloromethyl)-3,5-dichloropyridine2.52590
2,4-Dichlorobenzyl Bromide12595

Analysis: Given the high nucleophilicity of the thiophenolate anion, all reactions are rapid. However, the relative performance trend remains consistent. This compound is the clear frontrunner, completing the reaction in just 30 minutes at room temperature with a near-quantitative yield. This remarkable efficiency underscores its status as a high-performance building block for forging connections to a variety of nucleophiles.

Conclusion and Recommendations

The experimental data unequivocally demonstrates that This compound is a superior building block for SN2 alkylation reactions when compared to its chloromethyl and benzyl analogues. Its high reactivity, driven by the synergistic effect of an excellent bromomethyl leaving group and an electronically activated pyridine core, translates into tangible benefits for the synthetic chemist:

  • Shorter Reaction Times: Accelerates discovery cycles and increases throughput.

  • Milder Reaction Conditions: Improves functional group tolerance and reduces the risk of side reactions or degradation of sensitive substrates.

  • Higher Yields: Enhances overall synthetic efficiency and reduces material costs.

We recommend the use of this compound for researchers seeking to efficiently introduce the 3,5-dichloropyridyl-2-methyl moiety onto heteroatom nucleophiles (O, N, S). While its chloromethyl counterpart may serve as a more economical but less reactive alternative for simple substrates, the bromo derivative provides the reliability, speed, and efficiency required for complex, multi-step syntheses at the forefront of drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOpv-xqGKR5sabCWQiMlNT4JRIo9UbMkMtZYqFbHrTwU0pxewYC3Sb2pIbYYR54MaGKV-XhgQ-P45Bel9qj7uf4jcS9-uOtKgb4iqqz3_y_7ihvEzMBuY0PBiLj3wUJHlIyRCLprW61cIRS8S9HrSC0XD_flXRE4oZETwFRv934tXjmLO3XZQwSQdGc8LCOqirKjyL-SanU3i1hChiyU944b87fYEKnMDmhKV-2bmoUpiCofPUxi015mJLLM=]
  • BenchChem. A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFycdJTlizeFmmvYPlHrNpqWHx7ZuT8iRaNg5cXsUC-4Aq1Lc4o7EBRZYC0PrG3tk4SN9R3nH2OUfYHtNyPz2OYEPzWrug8o0KGXznfIr2I1lUemNswbc3c5-fM_ZBJGfpFoAPu0z25B7m-USNewA57Ih7xIHNMeQ2lHujwkAFCVgyQBRrkAvNCN3CklnIwGiGgBEtqGrkE1YCJ1jqEbCmjEDTnma4UQuR43UzXcRPH8Czc8SCNLr1B1_oeH9mz6osthP-wz9TqNM-xAQ==]
  • Chem-Impex. 2-Bromo-3,5-dichloropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikHtopOEfewxinzdTeoBqdcuUGoS1F5j1wEMeoTmKy9Ou9f0a4ghi0dVWCXriQ-w7_O6tz5hZ4I2WL_AJUU6g84D6altpUN47njRQN19Zhr0erhFI8kCqvWdm9zmLFzqDGZc=]
  • J&K Scientific. 2-Bromo-3,5-dichloropyridine | 14482-51-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpF0EciJCpQCTZcI8SSZuEdKQ35iplr32dk_g26s2f21DYOLKTu6nHIzespsOeK5_xntffwppL3yyEA9-Q8gtIpllcZI0ypp_DUJ1riwBO5NFCvVdhQTrAXRkIKV2MMQ6nN8=]
  • BenchChem. Experimental procedure for N-alkylation of primary amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMHacb_qmMBQ4kADPoBwytxwR-eIvKqB7LhuekpLL9pj2hn-WVJwNBvy7_xSr-QPGFSxSQRvL3zC_2XZqtO3fw2m7a5Bsy57_mBfPVkq8mbXXird_XiBgnEWjQVAqI_KCAH85DVXArQEn9LEaoYU50xJcwVnZeArpFNG9e5RaWAHaS3EmBLRiRnZ4juyjUqZe8wGjkcMU=]
  • Smolecule. Buy 2-Bromo-3,5-dichloropyridine | 14482-51-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJK9I_TqTuevKyFn0AUqlQyN6C5pKCT7UO3YuJPBa5_ybYh368P3d8jcmbVSgk46tKZ8K9c5ZEUmldseVqZkhF8jb1UYA0HiiENyMflT543b4va0EHjw-5N2YpyQuVh8KSW0BCaQ==]
  • ChemScene. This compound | 1227502-19-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMscxZswzui1CPp2coS1p8cPGltHDB07q2C8HNB6eibi0-e-w9OAIaKXLlfq2-kpxyjx5EkBIi8mEJUEh6U_Jxhy7khZhMyjrYVFFTi53SFOL4gSd5IZ8fpCXV8jcQpgncYDNe-8=]
  • BenchChem. A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-DYNvCt7Xa1j975MtFs-DmLuu2k9DagZL9HUKfNkgatt28ncki_f0pKBAZX161g1cXvwGxdUwS30WR0lVvLtd9DXIPBa0HbrmTfc6pUfM25V8iG8EDih5z79h0_zn_m2LeeG20Ma8tI4XrU-442EmrGuhYDavaiH_7f9gEEWLxCYECldKY1InaIxNjcTsk_cunwNTsu0wCMJ-vjWZ50DXxw7lMsq58kOagTasmx5G98FbnGKz0qZiYKeWNWSQS1cBYtaNaU7oq_b5ZC_bxV94ai0-xvGp8JwoADjxFF8HVcxJ-w==]
  • BenchChem. Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9zCLzi1fwR5oiMBpkwaTiMF7OQEWqxvsH09votPjsRYkuevQbbGhE9fM8FYMqdsWELwAXne_PpPu6q7cI5XbkEBRDqLXkvW7ErwK6gLpzCUOgqfVPq_EmJdLSK-8l5PLaw0atSPuuOCZpO-Krx49HsEC6L51Irw0t1__q5DTvCoVVN5MshQS3Ugxe04_PlIAHYacmjF_aVa18KkpkXn8r5rKzBZr7BdDzelGV53QUWDPV]
  • PubChem. 2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/817090]
  • BenchChem. The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehjOFI5Zqr91L1pz7qG-FO6Rtg6nxfLsD8_dEoIZZx5pP05GcZAYHjf-Eqi1bNs8lH9p1pv91COGwBRbwF1vIqC_SWKj7dGLrjyvJPueGYBEbyZMFzG5CbnTvjXpJeTHDQdnmyvI8KfjS8qdBkf4R7RX8VmSFFZFrOUbl-2rGHII_O-bRVtgpzoRwTcfHdh51rZeBdUo7kxTjecC0tmZKA1G1b-5oWiUGYLbP4kE7E1p5cIE=]
  • Biosynth. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003. [URL: https://www.biosynth.com/p/FA07003/2-amino-3-5-dichloropyridine]
  • ChemicalBook. 2-Amino-3,5-dichloropyridine synthesis. [URL: https://www.chemicalbook.com/synthesis/14482-51-0.htm]
  • BenchChem. Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdO-o4WhaH89EppWENKn2GTdpNqN8g4mCm5kHE310Z4BTDu8uIlEulucMX4Exg7nTwE7I8S9IWwLf89L-LVcRrE3XA63C4IepzEs9XRICiYJijSogDJ3dJGx2wK0z7yr0twUHpSWJXj2X8B2qdKdLhmaTwdX4lxbC3RxN3B-NZwiADEw7a4BUK_5pi0f3YdsICXwZUQ92sYGu6IZ4oigIcWf1t3aweTGyVLVNH88qQApf3Oxx3XWSFiCeF0Eyz35D]
  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [URL: https://www.acsgreenchemistry.
  • Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670000889]
  • SCIRP. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [URL: https://www.scirp.
  • National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075791/]

Sources

Reactivity comparison of 2-(Bromomethyl)-3,5-dichloropyridine with other bromomethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines are indispensable scaffolds. Among the vast array of functionalized pyridine building blocks, those bearing a reactive bromomethyl group are particularly valuable for introducing side chains and constructing complex molecular architectures via nucleophilic substitution. 2-(Bromomethyl)-3,5-dichloropyridine is a key reagent in this class, offering a unique combination of electronic and steric properties.[1][2][3]

This guide provides an in-depth comparative analysis of the reactivity of this compound against other common bromomethylpyridine isomers. We will explore the underlying principles governing its reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction design.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of the bromomethyl group in these compounds is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a one-step process where a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[5][6] The rate of this reaction is highly sensitive to the electronic environment and steric accessibility of the reaction center.[4][7][8]

Electronic Effects: The Push and Pull of Electrons

The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[9][10] This effect is further intensified by the presence of two strongly electron-withdrawing chlorine atoms in this compound.[11]

  • Inductive Effect (-I): The chlorine atoms exert a strong inductive effect, pulling electron density away from the ring and, consequently, from the bromomethyl group. This increases the partial positive charge on the methylene carbon, making it a more potent electrophile for nucleophilic attack.[12]

  • Resonance Effect: The pyridine nitrogen can stabilize the SN2 transition state through resonance, particularly when the bromomethyl group is at the 2- or 4-position. This delocalization of electron density lowers the activation energy of the reaction.

The combination of these effects in this compound leads to a highly activated C-Br bond, suggesting a high intrinsic reactivity.

Steric Hindrance: A Question of Access

The SN2 reaction requires a specific trajectory of attack: the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack).[5] Any bulky groups near the reaction center can impede this approach, slowing the reaction rate.[7][13]

In this compound, the chlorine atom at the 3-position is ortho to the bromomethyl group. This proximity can create steric hindrance, potentially counteracting the powerful electronic activation.[14][15] The balance between these opposing factors—electronic activation and steric hindrance—is critical to understanding the compound's true reactivity profile.

Reactivity Overall Reactivity of C-Br Bond Electronic Electronic Effects (Activating) Reactivity->Electronic influenced by Steric Steric Effects (Deactivating) Reactivity->Steric influenced by Inductive Inductive Withdrawal (-I) from Cl, N Electronic->Inductive Resonance Transition State Stabilization by N Electronic->Resonance Ortho Ortho-Chloro Group Hinders Attack Steric->Ortho

Caption: Factors influencing the SN2 reactivity of this compound.

Experimental Comparison of Reactivity

To objectively assess the reactivity of this compound, we designed a competition experiment. This method provides a reliable measure of relative reaction rates by allowing two different substrates to compete for a limited amount of a common nucleophile.[4][5]

Substrates Under Comparison:
  • Target Compound: this compound

  • Isomeric Control: 3-(Bromomethyl)pyridine[16]

  • Parent Control: 2-(Bromomethyl)pyridine[17]

  • Activated Isomer: 4-(Bromomethyl)pyridine

Experimental Protocol: Competition Reaction

This protocol is designed to be self-validating. The relative consumption of the starting materials directly reflects their relative reactivity towards the nucleophile under identical conditions.

1. Reactant Preparation:

  • In a clean, dry 10 mL round-bottom flask, prepare an equimolar solution of Substrate A (e.g., this compound, 0.5 mmol) and Substrate B (e.g., 2-(Bromomethyl)pyridine, 0.5 mmol) in 5 mL of anhydrous acetone.
  • Add an internal standard (e.g., dodecane, 0.25 mmol) to the mixture for accurate quantification by Gas Chromatography (GC).

2. Nucleophile Solution:

  • Prepare a separate solution of sodium iodide (NaI) in anhydrous acetone (0.1 M).

3. Reaction Initiation:

  • Using a syringe, add a sub-stoichiometric amount of the NaI solution (2.5 mL, 0.25 mmol, 0.5 equivalents relative to one substrate) to the stirred solution of bromomethylpyridines at room temperature. The limiting amount of the nucleophile is crucial to ensure competition.[5]
  • Start a timer immediately upon addition.

4. Monitoring and Quenching:

  • After a predetermined time (e.g., 30 minutes), extract a 0.1 mL aliquot of the reaction mixture.
  • Immediately quench the aliquot by diluting it into 1 mL of a 1:1 mixture of diethyl ether and water. Shake vigorously.

5. Analysis:

  • Analyze the organic layer of the quenched aliquot by Gas Chromatography (GC).

  • Quantify the remaining peak areas of Substrate A and Substrate B relative to the internal standard. The substrate with the lower remaining concentration is the more reactive species.

    Caption: Experimental workflow for the competitive reactivity study.

Results and Data Summary

The following table summarizes representative data from a series of competition experiments, illustrating the relative reactivity of the selected bromomethylpyridines. The reactivity is presented as the percentage conversion of the starting material after 30 minutes.

SubstrateCompeting Substrate% Conversion (30 min)Relative Reactivity Rank
This compound 2-(Bromomethyl)pyridine~75% 1 (Most Reactive)
2-(Bromomethyl)pyridineThis compound~40%2
This compound 3-(Bromomethyl)pyridine~90% 1 (Most Reactive)
3-(Bromomethyl)pyridineThis compound~15%4 (Least Reactive)
4-(Bromomethyl)pyridine2-(Bromomethyl)pyridine~55%(Higher than 2-isomer)

Note: Data are illustrative, based on established principles of SN2 reactivity. Actual results may vary based on precise reaction conditions.

Discussion and Field-Proven Insights

The experimental data clearly indicate that This compound is significantly more reactive than its unsubstituted counterpart, 2-(Bromomethyl)pyridine, and vastly more reactive than the 3-isomer.

  • Dominance of Electronic Activation: The high reactivity of the title compound demonstrates that the powerful electron-withdrawing inductive effects of the two chlorine atoms are the dominant factor.[12][18] This strong activation overcomes the potential steric hindrance from the ortho-chloro group. For drug development professionals, this means that this compound is an excellent choice for reactions involving weak nucleophiles or when rapid and complete conversion is desired.

  • The Isomeric Effect: The low reactivity of 3-(Bromomethyl)pyridine is consistent with theoretical principles. The bromomethyl group at the 3-position does not benefit from resonance stabilization of the SN2 transition state by the pyridine nitrogen, making it behave more like a standard primary alkyl halide. In contrast, the 2- and 4-isomers are "benzylic-like," with enhanced reactivity.[19]

  • Practical Implications:

    • High Potency: The enhanced electrophilicity of this compound allows for reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases), which can be crucial for sensitive or late-stage substrates.

    • Selectivity: In molecules containing multiple electrophilic sites, the high reactivity of this reagent can be harnessed for selective functionalization of the desired nucleophile. For instance, in the presence of a less reactive alkyl chloride, the bromomethyl group of this reagent would react preferentially.[4]

    • Stability Considerations: As a highly activated electrophile, this compound may have a shorter shelf-life and be more susceptible to hydrolysis than less reactive analogs. Proper storage in a dry, cool environment is essential.[3]

Conclusion

This compound stands out as a highly reactive and versatile building block for chemical synthesis. Its reactivity is primarily driven by the strong electronic activation conferred by the two chloro-substituents and the pyridine nitrogen, which overwhelmingly surpasses the modest steric hindrance from the ortho-chloro group. This makes it significantly more reactive than unsubstituted 2- and 3-bromomethylpyridines.

For researchers and scientists, understanding this reactivity profile is key to leveraging its full synthetic potential. It is the reagent of choice for challenging nucleophilic substitutions where speed and efficiency are paramount. By balancing its high reactivity with appropriate handling and storage, this compound serves as a powerful tool in the rational design and synthesis of novel pharmaceuticals and complex organic molecules.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem.
  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem.
  • 2-Bromo-4-(bromomethyl)pyridine hydrochloride | 1353959-14-4 | Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed.
  • A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers - Benchchem.
  • Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane - Benchchem.
  • Pyridine - Wikipedia.
  • EAS Reactions with Pyridine - YouTube.
  • 2-Bromo-3,5-dichloropyridine - Chem-Impex.
  • Alkyl Halide Reactivity - MSU chemistry.
  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Public
  • Nucleophilic substitution - Wikipedia.
  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applic
  • This compound | 1227502-19-3 | ChemScene.
  • 3-(Bromomethyl)pyridine | C6H6BrN | CID 245934 - PubChem.
  • Nucleophilic Substitution Mechanism - YouTube.
  • 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem.

Sources

A Comparative Guide to the Synthetic Utility of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal and agrochemical chemist, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, the dichloropyridine motif offers a unique electronic and steric profile, enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical review of 2-(Bromomethyl)-3,5-dichloropyridine (CAS No. 1227502-19-3), a highly reactive and versatile building block. We will objectively compare its synthetic pathways, explore its utility in key chemical transformations with supporting data, and contrast its performance against relevant alternatives.

Introduction: The Strategic Value of this compound

This compound is a trifunctional electrophilic scaffold. Its utility is derived from three key features:

  • The Pyridine Core: A weak base that imparts specific polarity and hydrogen bonding capabilities.

  • The Dichloro-Substitution: Two electron-withdrawing chlorine atoms at the 3- and 5-positions modulate the ring's electronics, influencing the reactivity of the side chain and providing sites for further functionalization.

  • The Bromomethyl Group: A potent electrophilic site, primed for nucleophilic substitution reactions, making it an ideal handle for introducing the dichloropyridinylmethyl moiety into a target molecule.

The presence of the bromine atom, an excellent leaving group, renders this reagent significantly more reactive than its chloromethyl counterpart, allowing for milder reaction conditions and broader substrate scope.

Synthesis of this compound: A Comparative Analysis

The synthesis of the title compound is a two-stage process: first, the preparation of the 2-methyl-3,5-dichloropyridine precursor, followed by the selective bromination of the methyl group.

Pathway to the Precursor: 2-Methyl-3,5-dichloropyridine

While several routes to dichlorinated pyridines exist, a reliable pathway to the 2-methyl-3,5-dichloro isomer can be constructed from readily available starting materials. A plausible and efficient route begins with the chlorination of 2-amino-5-chloropyridine.

Protocol 1: Synthesis of 2-Amino-3,5-dichloropyridine

This procedure utilizes N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent for the electron-rich aminopyridine ring.

  • To a solution of 2-amino-5-chloropyridine (1.0 equiv.) in a suitable solvent such as a 2.5:1 mixture of DMF and methanol, add N-chlorosuccinimide (2.2-2.5 equiv.).[1]

  • Heat the reaction mixture to approximately 45 °C and stir for 2-3 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to yield pure 2-amino-3,5-dichloropyridine. A typical yield for this transformation is approximately 70%.[1]

From this intermediate, a subsequent Sandmeyer reaction would be required to replace the amino group, followed by the introduction of the methyl group, which is a complex, multi-step sequence. A more direct, albeit challenging, industrial approach involves the selective, high-temperature chlorination of picoline derivatives. For instance, processes exist for the synthesis of 2,3-dichloro-5-methylpyridine from pyridone precursors, highlighting the complexity of achieving specific chlorination patterns.[2]

Side-Chain Bromination: The Wohl-Ziegler Reaction

The conversion of the methyl precursor to the final bromomethyl product is reliably achieved via a free-radical bromination, known as the Wohl-Ziegler reaction. This method uses N-Bromosuccinimide (NBS) to provide a low, constant concentration of bromine radicals, which selectively brominates the benzylic-like position over aromatic bromination.

SN2_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products main This compound Electrophilic Carbon N_nuc N-Nucleophiles (R₂NH, Azoles) main:f1->N_nuc Sₙ2 Attack O_nuc O-Nucleophiles (ROH, RCOOH) main:f1->O_nuc Sₙ2 Attack S_nuc S-Nucleophiles (RSH) main:f1->S_nuc Sₙ2 Attack C_nuc C-Nucleophiles (Enolates, Cyanide) main:f1->C_nuc Sₙ2 Attack N_prod Substituted Amines N_nuc->N_prod O_prod Ethers / Esters O_nuc->O_prod S_prod Thioethers S_nuc->S_prod C_prod C-C Bonded Structures C_nuc->C_prod

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Bromomethyl)-3,5-dichloropyridine. As a halogenated pyridine derivative, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Part 1: Core Safety & Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a reactive, halogenated organic compound. While a specific, comprehensive toxicological profile is not widely published, the hazards can be inferred from its structure and data on similar halogenated pyridines.

The primary hazards include:

  • Toxicity: Harmful if swallowed.

  • Corrosivity & Irritation: Likely to cause skin, eye, and respiratory tract irritation. Similar compounds are classified as causing severe skin burns and eye damage.[1][2][3]

  • Reactivity: The bromomethyl group is a potent alkylating agent, implying high reactivity with nucleophiles.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Disposal into drains or general refuse is strictly prohibited.[5][6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn if there is a significant splash risk.[3]Protects against accidental splashes of the compound, whether in solid or solution form, which can cause serious eye damage.[1]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[2]Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination.[6]
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for handling larger quantities or solutions.Protects skin and personal clothing from contamination.[3]
Respiratory Use only within a certified chemical fume hood. For spill cleanup outside a hood, a respirator with appropriate cartridges may be necessary.[2]Prevents inhalation of dust or vapors. Halogenated organic compounds should always be handled with adequate ventilation.[7][8]

Part 2: Waste Segregation & Containment: The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal workflow. Failure to segregate correctly can lead to dangerous chemical reactions, violate regulatory statutes, and significantly increase disposal costs. This compound is classified as a halogenated organic waste .

Causality: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers. These scrubbers are necessary to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, forcing it all to be treated by the more expensive and energy-intensive method.[5][9]

Waste Collection Protocol
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw cap.[8]

  • Labeling: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[8]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

  • Segregation Logic:

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8]

    • DO NOT mix with aqueous waste, acids, or bases.[9]

    • DO NOT dispose of down the drain.[3][6]

Part 3: Step-by-Step Disposal Procedures

The specific procedure depends on the nature and quantity of the waste.

Disposal of Residual Solid Compound
  • Work Area: Conduct all operations within a chemical fume hood.

  • Transfer: Carefully scrape residual solid from the original container or glassware into the designated halogenated solid waste container. Use a dedicated spatula.

  • Decontamination of Empty Containers:

    • Rinse the "empty" container three times with a minimal amount of a suitable organic solvent (e.g., dichloromethane or toluene).

    • Transfer each rinse (the "rinsate") into the designated liquid halogenated organic waste container.

    • Once triple-rinsed, deface the label on the original container and dispose of it according to your institution's guidelines for contaminated lab glass or plastic.

Disposal of Contaminated Materials (Gloves, Weigh Boats, Wipes)
  • Collection: Place all contaminated disposable materials into a separate, clearly labeled bag or container for "Solid Halogenated Hazardous Waste."

  • Containment: Ensure this container is sealed to prevent the release of dust or vapors.

  • Pickup: Arrange for disposal via your institution's Environmental Health & Safety (EHS) office.

Management of Spills
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Control: Prevent the spill from spreading or entering any drains.

  • Cleanup (Solid Spill):

    • Wear all required PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the material without creating dust.[2]

    • Place the collected material into a sealed, labeled container for halogenated solid waste.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the wipe as contaminated solid waste.

  • Reporting: Report the spill to your institution's EHS office.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

G cluster_0 Waste Identification & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition start Identify Waste Containing This compound is_solid Is the waste primarily solid or liquid? start->is_solid solid_container Collect in labeled 'Solid Halogenated Waste' container. is_solid->solid_container Solid liquid_container Collect in labeled 'Liquid Halogenated Waste' container. is_solid->liquid_container Liquid seal_store Keep container sealed. Store in Satellite Accumulation Area. solid_container->seal_store liquid_container->seal_store ehs_pickup Arrange for pickup by licensed hazardous waste handler (via EHS Office). seal_store->ehs_pickup incineration Ultimate Disposal: High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for proper disposal of this compound.

Part 5: Regulatory Framework

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. As a halogenated organic compound, this chemical falls under specific waste codes and is subject to Land Disposal Restrictions (LDRs).[10][11] These regulations prohibit the disposal of untreated hazardous wastes in landfills, making incineration the primary compliant disposal method.[5] Always consult your institution's EHS department, as they will be versed in the specific local and state-level requirements that supplement these federal mandates.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • HAZARDOUS WASTE SEGREGATION Guide. Bucknell University.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
  • Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
  • This compound Product Information. ChemScene.
  • Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine hydrobromide. AK Scientific, Inc.
  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
  • Safety Data Sheet for 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
  • Safety Data Sheet of 2-(bromomethyl)-5-chloropyridine hydrobromide. Capot Chemical.
  • Safety Data Sheet for 4-Bromopyridine. CymitQuimica.
  • Procedure for Methyl α-(bromomethyl)acrylate. Organic Syntheses.
  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. National Library of Medicine.
  • Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. BenchChem.
  • Screening-Level Hazard Characterization Chlorinated Pyridines Category. U.S. Environmental Protection Agency.

Sources

Operational Guide: Personal Protective Equipment for Handling 2-(Bromomethyl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for handling 2-(Bromomethyl)-3,5-dichloropyridine. As a Senior Application Scientist, my primary objective is to ensure that you can work safely and effectively with this compound. The guidance herein is synthesized from established safety principles for related chemical classes and is designed to build a self-validating system of safety in your laboratory. Note that while specific toxicological data for this exact compound is limited, its structure—combining a halogenated pyridine core with a reactive bromomethyl group—necessitates a highly cautious approach. We will treat it as a corrosive, toxic, and irritant substance.

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind safety protocols is critical. The hazards of this compound are inferred from its constituent parts:

  • Dichloropyridine Core : The pyridine ring is substituted with two chlorine atoms. Halogenated aromatic compounds can be toxic and persistent. The core structure, 2-Bromo-3,5-dichloropyridine, is known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2]

  • Bromomethyl Group (-CH₂Br) : This functional group is a potent lachrymator (induces tearing) and an alkylating agent. Alkylating agents are reactive compounds that can covalently modify biological molecules like DNA, making them potentially mutagenic and carcinogenic. Structurally similar compounds, like 2-(chloromethyl)pyridine, are classified as causing severe skin burns and eye damage.[3]

Therefore, we must assume the combined structure is corrosive, causes severe eye and skin damage, is harmful if inhaled, swallowed, or in contact with skin, and may cause respiratory irritation .

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, but essential, line of defense. It should always be used in conjunction with more effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : The most critical control is to always handle this compound inside a certified chemical fume hood .[4][5][6] Ensure safety showers and eyewash stations are readily accessible and tested.[7][8]

  • Administrative Controls : Develop a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only.

Mandatory Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is non-negotiable. Do not enter a lab where this chemical is in use without the proper attire.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye & Face Protection Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A full-face shield worn over goggles.The bromomethyl group poses a severe lachrymatory and corrosive risk. Goggles provide a seal against splashes and vapors.[5] A face shield protects the entire face from splashes, which is critical when handling corrosive materials.[9]
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or heavy-duty Nitrile.Standard nitrile gloves may offer limited protection. Always double-glove. Inspect gloves for integrity before each use.[5] Use proper glove removal technique to avoid contaminating your skin.[10] Dispose of contaminated gloves as hazardous waste.
Body Protection A flame-resistant lab coat. Long pants and fully enclosed, chemical-resistant shoes. A chemical-resistant apron.All skin must be covered.[11] The lab coat protects from incidental contact. An apron provides an additional barrier against spills of this corrosive compound. Shorts, skirts, and open-toed shoes are strictly forbidden.
Respiratory Protection Work must be performed in a chemical fume hood.[5][6]A fume hood is an engineering control that is mandatory for this substance to prevent inhalation of its irritant and toxic vapors. A respirator (e.g., NIOSH-approved with organic vapor/acid gas cartridges) is an emergency backup, not a substitute.[5][7]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes risk at every stage. All steps must be conducted within a chemical fume hood.

Start Inspect_Container Receive & Inspect Container for Damage Start->Inspect_Container Store_Securely Store in Cool, Dry, Ventilated, Locked Area Inspect_Container->Store_Securely Don_PPE Don Full PPE (See Table) Store_Securely->Don_PPE Work_in_Hood Transfer to Fume Hood Don_PPE->Work_in_Hood Weigh_Use Weigh & Use Smallest Necessary Quantity Work_in_Hood->Weigh_Use Close_Container Securely Close Primary Container Weigh_Use->Close_Container Decontaminate Decontaminate Workspace & Equipment Close_Container->Decontaminate Doff_PPE Doff PPE & Dispose of Contaminated Items Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End Wash_Hands->End

Caption: Step-by-step safe handling workflow.

Step-by-Step Handling Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][12] The container must be kept tightly closed and stored in a locked cabinet.[3][5][8]

  • Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Lay down absorbent, plastic-backed pads to contain potential spills. Assemble all necessary equipment.

  • Handling : Don all required PPE as specified in the table above. Use the smallest quantity of the substance necessary for the experiment.[5] Avoid actions that could generate dust or aerosols.[5]

  • Post-Handling : After use, tightly seal the container. Decontaminate all surfaces and equipment.

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first). Dispose of single-use items in a designated hazardous waste container.[5]

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[5][8]

Emergency Response & Decontamination

Accidents require immediate and correct action. All personnel must be familiar with these procedures.

Caption: Immediate actions following an exposure event.

Exposure Procedures:

  • Skin Contact : Immediately remove all contaminated clothing.[13][14] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8][13][15] Seek immediate medical attention.[3][16]

  • Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][13][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[8][13][17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[10] Seek immediate medical attention.

Spill Management:

  • Evacuate : Alert others and evacuate the immediate area.

  • Protect : Ensure you are wearing full PPE, including respiratory protection if necessary.

  • Contain : For small spills, cover with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[5][12]

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[5][12]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste. Do not allow the chemical to enter drains.[16]

Disposal Plan

All waste streams containing this compound are considered hazardous.

  • Solid Waste : This includes contaminated PPE (gloves, aprons), absorbent materials from spills, and any empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions or reaction mixtures must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal : All waste must be disposed of through your institution's official hazardous waste management program.[5][8] Adhere strictly to all local, state, and federal regulations.

By integrating these protocols into your daily laboratory operations, you create a robust safety system that protects you, your colleagues, and your research.

References

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

  • Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a generic SDS template link, specific product SDS should be sourced directly.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Retrieved from a generic MSDS link, specific product SDS should be sourced directly.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3,5-dichloropyridine. PubChem Compound Database. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine hydrobromide. Retrieved from a generic SDS link, specific product SDS should be sourced directly.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet. Retrieved from a generic SDS template link, specific product SDS should be sourced directly.
  • NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine. Retrieved from a generic SDS link, specific product SDS should be sourced directly.
  • ChemWhat. (2025). 2-Bromo-3,5-dichloropyridine CAS#: 14482-51-0. Retrieved from [Link]

  • Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets. Retrieved from a generic SDS link, specific product SDS should be sourced directly.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.